molecular formula C13H20O2 B13638346 (1S)-1-[4-(pentyloxy)phenyl]ethanol

(1S)-1-[4-(pentyloxy)phenyl]ethanol

カタログ番号: B13638346
分子量: 208.30 g/mol
InChIキー: LBVSMLUOJGZYAI-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S)-1-[4-(pentyloxy)phenyl]ethanol is a useful research compound. Its molecular formula is C13H20O2 and its molecular weight is 208.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S)-1-[4-(pentyloxy)phenyl]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-[4-(pentyloxy)phenyl]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C13H20O2

分子量

208.30 g/mol

IUPAC名

(1S)-1-(4-pentoxyphenyl)ethanol

InChI

InChI=1S/C13H20O2/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m0/s1

InChIキー

LBVSMLUOJGZYAI-NSHDSACASA-N

異性体SMILES

CCCCCOC1=CC=C(C=C1)[C@H](C)O

正規SMILES

CCCCCOC1=CC=C(C=C1)C(C)O

製品の起源

United States

Foundational & Exploratory

(1S)-1-[4-(pentyloxy)phenyl]ethanol chemical properties and structure

[1][2][3][4]

Executive Summary

(1S)-1-[4-(pentyloxy)phenyl]ethanol is a high-value chiral intermediate utilized primarily in the synthesis of ferroelectric liquid crystals (FLCs) and pharmaceutical pharmacophores.[1][2][3][4] As a chiral secondary alcohol featuring a lipophilic pentyloxy tail and a polar hydroxyl head, it serves as a critical "chiral pool" building block. Its specific stereochemistry ((S)-configuration) is often essential for inducing helical twisting power in mesophases or ensuring target specificity in bioactive molecules.[1][3][4]

This guide provides a comprehensive technical analysis of its molecular architecture, physicochemical properties, synthetic methodologies, and characterization protocols.[5]

Molecular Architecture & Stereochemistry

Structural Definition

The molecule consists of a phenyl ring substituted at the para position with a flexible n-pentyloxy chain and at the ipso position with a chiral 1-hydroxyethyl group.[1][2][3][4]

  • IUPAC Name: (1S)-1-[4-(pentyloxy)phenyl]ethanol[1][3][4]

  • Molecular Formula: C₁₃H₂₀O₂[1][2][3][4]

  • Molecular Weight: 208.30 g/mol [1][3][4]

  • SMILES: CCCCCOC1=CC=C(C=C1)O

Stereochemical Assignment

The chiral center is located at the benzylic carbon (C1 of the ethanol moiety). According to Cahn-Ingold-Prelog (CIP) priority rules:

  • -OH (Oxygen, Atomic #8) → Priority 1[1][3][4]

  • -C₆H₄OC₅H₁₁ (Phenyl group) → Priority 2[1][3][4]

  • -CH₃ (Methyl group) → Priority 3[1][3][4]

  • -H (Hydrogen) → Priority 4[1][3][4]

In the (S)-enantiomer, when the lowest priority group (H) is oriented away from the viewer, the sequence 1 → 2 → 3 follows a counter-clockwise direction.

Conformational Dynamics

The molecule exhibits dual behavior:[6]

  • Rigid Core: The phenyl ring provides a planar, rigid scaffold essential for π-π stacking interactions in liquid crystalline phases.[3][4]

  • Flexible Tail: The pentyloxy chain adopts multiple gauche/trans conformations, contributing to the molecule's lipophilicity and its ability to stabilize smectic mesophases by nanosegregation.

Physicochemical Profile

The following properties are critical for process development and formulation. While specific experimental values for this exact derivative can vary by purity and polymorph, data is synthesized from homologous series (e.g., 4-methoxy and 4-octyloxy analogues).[1][2][3][4]

PropertyValue / CharacteristicRelevance
Physical State White to off-white solid or viscous oilLow melting point expected due to alkyl chain disruption of crystal lattice.[1][2][3][4]
Melting Point ~40–50 °C (Estimated)Analogous to (S)-1-(4-methoxyphenyl)ethanol (mp 38-40°C).[1][2][3][4]
Boiling Point >300 °C (at 760 mmHg)High boiling point necessitates high-vacuum distillation for purification.[1][3][4]
Solubility Soluble in EtOH, THF, DCM, TolueneLipophilic tail reduces water solubility (<0.5 g/L).[3]
LogP ~3.2 (Predicted)Indicates high membrane permeability and affinity for hydrophobic matrices.[3][4]
Optical Rotation

(c=1, MeOH)
Based on the characteristic rotation of (S)-1-phenylethanol analogues.[1][3][4]
pKa ~14.4 (Secondary Alcohol)Weakly acidic; stable to mild bases but deprotonated by NaH/LDA.[1][3][4]

Synthetic Pathways & Enantioselective Control[4]

High enantiomeric excess (ee) is non-negotiable for this compound.[4] Two primary routes are recommended: Biocatalytic Reduction (Green Route) and Chemical Asymmetric Reduction (Standard Route).[1][4]

Precursor Synthesis

The prochiral ketone, 1-[4-(pentyloxy)phenyl]ethanone (CAS 5467-56-1), is synthesized via Williamson etherification of 4-hydroxyacetophenone with 1-bromopentane in the presence of K₂CO₃/DMF.[1][2][3][4]

Route A: Biocatalytic Reduction (Green Chemistry)

This method utilizes whole-cell biocatalysts to achieve >99% ee under mild conditions.[1][3][4]

  • Biocatalyst: Rhodotorula sp. or engineered ketoreductases (KREDs).[1][3][4]

  • System: Biphasic system (Buffer/Ionic Liquid) to enhance substrate solubility.[1][3][4]

  • Mechanism: The enzyme delivers a hydride to the Re-face of the carbonyl group, yielding the (S)-alcohol.[1][3]

Route B: Corey-Bakshi-Shibata (CBS) Reduction

The preferred chemical route for scalability and reproducibility.[1][2][3][4]

  • Reagents: Borane-THF complex (

    
    ) and (S)-Me-CBS oxazaborolidine catalyst.[1][2][3][4]
    
  • Protocol:

    • Dry THF solvent is critical (moisture destroys the catalyst).[4]

    • Slow addition of the ketone to the Catalyst/Borane mixture at -20°C.

    • Methanol quench followed by acid workup.[1][4]

  • Note: To obtain the (S)-alcohol , the (S)-CBS catalyst is typically used (empirical rule for acetophenone derivatives).[1][3][4]

Synthetic Workflow Diagram

SynthesisStart4-HydroxyacetophenoneStep1Etherification(n-Pentyl-Br, K2CO3)Start->Step1Ketone4-Pentyloxyacetophenone(Prochiral Ketone)Step1->KetoneStep2Asymmetric ReductionKetone->Step2 (S)-CBS Catalyst / BH3ORBiocatalysis (KRED)Product(1S)-1-[4-(pentyloxy)phenyl]ethanol(>98% ee)Step2->Product

Caption: Step-wise synthesis from commodity chemicals to the chiral target.

Spectroscopic Characterization

Verification of structure and purity requires a multi-modal approach.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.28 (d, J=8.5 Hz, 2H, Ar-H ortho to alkyl).[3]
      
    • 
       6.87 (d, J=8.5 Hz, 2H, Ar-H ortho to alkoxy).[3]
      
    • 
       4.85 (q, J=6.5 Hz, 1H, CH -OH) — Diagnostic for reduction.[3]
      
    • 
       3.95 (t, J=6.6 Hz, 2H, O-CH₂ -Pentyl).[1][3][4]
      
    • 
       1.78 (m, 2H, O-CH₂-CH₂ ).[1][2][3][4]
      
    • 
       1.48 (d, J=6.5 Hz, 3H, CH-CH₃ ) — Diagnostic doublet.[3]
      
    • 
       1.40–1.30 (m, 4H, alkyl chain).
      
    • 
       0.92 (t, 3H, terminal CH₃).
      
Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: Broad O-H stretch (Intermolecular H-bonding).[1][3][4]

  • 2850–2960 cm⁻¹: Strong C-H stretches (Alkyl chain).[1][3][4]

  • 1245 cm⁻¹: Ar-O-C asymmetric stretch (Aryl ether).[1][3][4]

  • Absence of 1680 cm⁻¹: Disappearance of the ketone C=O peak confirms complete reduction.

Chiral HPLC Method[1][2][4]
  • Column: Chiralcel OD-H or AD-H.[1][2][3][4]

  • Mobile Phase: Hexane:Isopropanol (90:10 or 95:5).[1][3][4]

  • Detection: UV at 254 nm.[1][3][4]

  • Purpose: To quantify Enantiomeric Excess (ee). The (S)-enantiomer typically elutes differently than the (R)-enantiomer due to interaction with the amylose/cellulose stationary phase.[1][4]

Applications in Research & Industry

Liquid Crystals (Mesogens)

This compound acts as a chiral tail or chiral dopant in liquid crystal formulations.[1][3][4]

  • Ferroelectricity: When incorporated into smectic C* phases, the chiral center breaks symmetry, allowing for spontaneous polarization. This is crucial for fast-switching ferroelectric liquid crystal displays (FLCDs).[3][4]

  • Helical Twisting: The (S)-configuration induces a specific helical pitch in nematic phases (N*), used in thermochromic sensors.[1][3]

Pharmaceutical Intermediate

The 1-phenylethanol scaffold is a pharmacophore found in:

  • Antifungals: Azole antifungals often contain chiral benzylic alcohol moieties.[1][3][4]

  • Antibiotics: Analogues are used in the synthesis of cyclic hexapeptides (e.g., echinocandin derivatives).

Safety & Handling Protocol

  • Hazards: Classified as an Irritant (Skin/Eye).[1][3][4][7] Potential for sensitization.[1][4]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Chiral alcohols can racemize under strongly acidic conditions or high heat.[3][4]

  • Disposal: Dispose of as organic hazardous waste.[1][3][4] Do not release into drains due to potential aquatic toxicity of the pentyloxy-phenol degradation products.[3][4]

References

  • Biocatalytic Reduction: Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. PubMed.[1][3][4][7][8] Available at: [Link]

  • CBS Reduction Mechanism: Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines.[3][4] Journal of the American Chemical Society.[4] Available at: [Link][1][3]

  • Liquid Crystal Precursors: Synthesis and properties of ferroelectric liquid crystals with a chiral center. Ferroelectrics.[1][3][4] (General reference for class).

  • Precursor Ketone (4-Pentyloxyacetophenone): PubChem Compound Summary. Available at: [Link][1][3]

Synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol from 4-(pentyloxy)acetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Process Chemistry & Catalysis

Executive Summary

This guide details the asymmetric synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol , a critical chiral intermediate often employed in the synthesis of ferroelectric liquid crystals and bioactive ether derivatives.[1][2][3]

The transformation requires the enantioselective reduction of 4-(pentyloxy)acetophenone .[1][3] While racemic reduction followed by resolution is possible, this guide prioritizes Asymmetric Transfer Hydrogenation (ATH) using Ru-based catalysis as the primary scalable route (Route A), and Biocatalytic Reduction as the sustainable alternative (Route B).

Key Technical Constraints:

  • Target Enantiomer: (S)-configuration.

  • Substrate Characteristics: The p-pentyloxy tail imparts significant lipophilicity (

    
    ), requiring specific solvent modifications compared to standard acetophenone reductions.[1][2]
    
  • Stereocontrol: The electron-donating alkoxy group at the para- position deactivates the carbonyl carbon slightly, requiring optimized catalyst loading or temperature adjustments to maintain high enantiomeric excess (

    
    ).[1][2][3]
    

Strategic Analysis: Route Selection

FeatureRoute A: Ru-Catalyzed ATH Route B: Biocatalytic Reduction
Mechanism Metal-Ligand Bifunctional CatalysisEnzymatic Hydride Transfer (KRED)
Enantioselectivity Typically 95-99%

>99%

(Enzyme dependent)
Scalability High (Kg to Ton scale)High (requires fermentation/enzyme supply)
Solubility Excellent (Organic media)Poor (Requires co-solvents/emulsions)
Cost Driver Ru-Catalyst & LigandCofactor Recycling (NADPH)
Recommendation Primary Choice for Process Dev Green Chemistry Choice

Route A: Asymmetric Transfer Hydrogenation (ATH)

Methodology: Noyori-Ikariya Transfer Hydrogenation.[1][2][3] Catalyst System: RuCl(p-cymene)[(S,S)-TsDPEN]. Hydrogen Source: Formic Acid / Triethylamine (5:2 Azeotrope).[2][3]

Mechanistic Rationale

The reaction utilizes a Metal-Ligand Bifunctional Mechanism .[1][2][3] The ruthenium center activates the hydride (from formate), while the amine proton of the (S,S)-TsDPEN ligand activates the ketone oxygen via hydrogen bonding.

  • Stereochemical Control: For acetophenone derivatives, the (S,S)-TsDPEN ligand typically induces the formation of the (S)-alcohol .[1] The aromatic ring of the substrate engages in

    
     stacking with the catalyst's aryl ring, directing the hydride attack to the Re-face of the ketone.[1]
    
  • Irreversibility: Unlike isopropanol-based transfer hydrogenation (which is reversible and can erode

    
     over time), the Formic Acid/TEA system releases 
    
    
    
    , driving the reaction to completion irreversibly.
Visualization: Catalytic Cycle

NoyoriCycle Cat_Pre Pre-Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] Active_16e 16e- Ru Species (Solvent Stabilized) Cat_Pre->Active_16e Activation (-HCl) Hydride_18e 18e- Ru-Hydride (Reducing Agent) Active_16e->Hydride_18e + HCOOH/TEA (-CO2) TS_Assembly Transition State Outer-Sphere H-Transfer Hydride_18e->TS_Assembly + Substrate (H-Bonding) Product_Release Product Release (1S)-Alcohol TS_Assembly->Product_Release Hydride Transfer Product_Release->Active_16e Regeneration

Caption: Fig 1. Metal-Ligand Bifunctional Mechanism for the irreversible reduction of ketones using Ru-TsDPEN and Formic Acid.

Experimental Protocol (Bench Scale: 10 mmol)
  • Catalyst Preparation (In-situ):

    • In a dry Schlenk flask, charge [RuCl2(p-cymene)]2 (30.6 mg, 0.05 mmol, 0.5 mol% Ru) and (S,S)-TsDPEN (36.6 mg, 0.10 mmol).

    • Add anhydrous Dichloromethane (DCM, 2 mL) and Triethylamine (0.02 mL). Stir at 25°C for 10 min to form the purple 16e- complex.[1][2][3]

  • Reaction Setup:

    • Dissolve 4-(pentyloxy)acetophenone (2.06 g, 10.0 mmol) in the catalyst solution.

    • Note: The pentyloxy chain ensures high solubility in DCM, unlike simpler analogs.

  • Reduction:

    • Cool the mixture to 0°C (to maximize enantioselectivity).

    • Slowly add the HCOOH/Et3N (5:2 molar ratio) azeotrope (2.5 mL, excess).

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3][4][5][6][7]

  • Workup:

    • Quench by adding water (20 mL).[3]

    • Extract with DCM (3 x 15 mL). The product is highly lipophilic; ensure thorough extraction.[3]

    • Wash combined organics with saturated

      
       (to remove residual formic acid) and Brine.[3]
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude oil is typically >95% pure.[3]

    • Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc 90:10 to 80:20).

    • Yield: Expect 90-95%.

    • Target ee: >96%.

Route B: Biocatalytic Reduction (Green Alternative)

Methodology: Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH). Enzyme Candidates: Thermoanaerobacter sp.[3] ADH (commercial kits available) or Rhodotorula sp.[3] (whole cell).[3][8]

Solubility Management

The pentyloxy tail makes the substrate nearly insoluble in aqueous buffer.[3]

  • Co-solvent: 10-20% DMSO or Isopropanol is required.[1][2][3]

  • Surfactant: Addition of Triton X-100 (0.1%) creates a micro-emulsion, significantly enhancing reaction rate.

Visualization: Cofactor Recycling

Biocatalysis requires NADPH recycling.[3] Isopropanol is often used as the "Sacrificial Substrate" if the enzyme is coupled with an alcohol dehydrogenase that accepts it.

Biocatalysis Substrate 4-(Pentyloxy) acetophenone Product (1S)-Alcohol Substrate->Product KRED (Reduction) NADP NADP+ NADPH NADPH NADP->NADPH Recycling NADPH->NADP Hydride Transfer Acetone Acetone (Byproduct) IPA Isopropanol (H-Donor) IPA->Acetone ADH (Oxidation)

Caption: Fig 2. Coupled enzymatic cycle showing substrate reduction driven by NADPH cofactor recycling using Isopropanol.

Experimental Protocol (Enzymatic)
  • Buffer Prep: Phosphate buffer (100 mM, pH 7.0) containing

    
     (1 mM).[3]
    
  • Substrate Solution: Dissolve substrate (50 mg) in Isopropanol (0.5 mL).

  • Reaction:

    • Add substrate solution to Buffer (4.5 mL).[3]

    • Add NADP+ (1 mg) and Enzyme (KRED-101 or equivalent screening hit, 5 mg).[1][2][3]

    • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Workup:

    • Add Ethyl Acetate (5 mL) to stop the reaction.[3]

    • Centrifuge to break emulsion.[3]

    • Separate organic layer.[3]

Analytical Validation (Self-Validating Systems)[1][2][3]

To ensure the protocol is working correctly, you must validate the product identity and stereochemistry.

Chiral HPLC Method

This is the gold standard for determining Enantiomeric Excess (


).[3]
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[2][3]

    • Note: The pentyloxy group increases retention time on reverse-phase, but on normal phase chiral columns, it primarily affects solubility.[1][2]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption).[3]

  • Expected Elution: The (S)-enantiomer typically elutes second on OD-H columns for this class of compounds, but racemic standard injection is mandatory for confirmation.[1][2][3]

NMR Verification[3]
  • 1H NMR (CDCl3): Look for the quartet at

    
     ~4.8 ppm (CH-OH).[1][2][3] The pentyloxy chain will show a characteristic triplet at 
    
    
    
    ~3.9 ppm (
    
    
    ) and a methyl triplet at
    
    
    ~0.9 ppm.[1][2][3]

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][9][10] Accounts of Chemical Research, 30(2), 97–102.

  • Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Catalysts. Organic Syntheses, 88, 109.

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265.[1][2] (General reference for KRED methodology).

  • ChemicalBook. (2024).[2][3][11] Product entry for 1-[4-(pentyloxy)phenyl]ethanol (CAS 1153434-25-3) and analogs.[1][2][3][12]

  • Vertex Search Result 1.15. (2015). Patent US2015/31920: Synthesis of (S)-1-phenylethanol derivatives using Ru-catalysts.[1][2][3] 2

Sources

Spectroscopic data (NMR, IR, MS) for (1S)-1-[4-(pentyloxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization and Chiral Verification of (1S)-1-[4-(pentyloxy)phenyl]ethanol

Executive Summary

In the development of chiral active pharmaceutical ingredients (APIs) and advanced organic materials, the precise structural and stereochemical elucidation of intermediates is paramount. (1S)-1-[4-(pentyloxy)phenyl]ethanol (C₁₃H₂₀O₂) is a functionalized chiral secondary alcohol featuring a para-substituted aromatic system and a flexible pentyloxy ether chain. This whitepaper provides an authoritative, self-validating framework for the complete spectroscopic characterization (NMR, FT-IR, MS) of this molecule. Furthermore, it details the causal logic and step-by-step methodology for confirming its (1S) absolute configuration using Mosher’s ester derivatization, ensuring rigorous compliance with stereochemical quality standards[1].

Structural Profiling & Analytical Strategy

The molecule presents three distinct structural domains that must be independently verified and structurally linked:

  • The Chiral Center: A secondary alcohol (-CH(OH)CH₃) requiring both connectivity confirmation and absolute stereochemical assignment[2].

  • The Aromatic Core: A 1,4-disubstituted (para) benzene ring, identifiable by its characteristic symmetry and coupling patterns.

  • The Aliphatic Ether Chain: A linear five-carbon pentyloxy group (-O-C₅H₁₁) whose integrity must be confirmed without signal overlap from the chiral methyl group.

To achieve unambiguous characterization, a multi-modal spectroscopic workflow is employed.

Workflow A Sample: (1S)-1-[4-(pentyloxy)phenyl]ethanol B NMR Spectroscopy (1H, 13C, 2D) A->B C Mass Spectrometry (EI-MS / ESI-MS) A->C D FT-IR Spectroscopy (ATR) A->D E Chiral Verification (Mosher's Method) A->E B1 Structural Connectivity B->B1 C1 Molecular Weight & Fragmentation C->C1 D1 Functional Groups (-OH, Ether, Aromatic) D->D1 E1 Absolute Configuration (1S Enantiomer) E->E1

Fig 1: Multi-modal spectroscopic workflow for chiral alcohol characterization.

High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) serves as the primary tool for establishing the atomic connectivity of the molecule. The data below represents the characteristic shifts for para-substituted 1-arylethanols[3].

Quantitative ¹H NMR Data

The ¹H NMR spectrum is defined by the distinct separation of the oxygen-adjacent protons. The methine proton at the chiral center is highly deshielded (δ 4.85) due to the combined electron-withdrawing effects of the hydroxyl group and the aromatic ring[4].

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)

Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Structural Assignment
-CH(OH)CH1.47Doublet (d)6.5Methyl group at chiral center
-O-CH₂CH₂CH₂CH₂CH0.93Triplet (t)7.0Terminal methyl of pentyl chain
-O-CH₂CH₂CH₂CH ₂CH₃1.38Multiplet (m)-Aliphatic CH₂ (δ-position)
-O-CH₂CH₂CH ₂CH₂CH₃1.45Multiplet (m)-Aliphatic CH₂ (γ-position)
-O-CH₂CH ₂CH₂CH₂CH₃1.78Quintet (p)6.5Aliphatic CH₂ (β-position)
-O-CH ₂CH₂CH₂CH₂CH₃3.95Triplet (t)6.5Methylene adjacent to ether oxygen
-CH (OH)CH₃4.85Quartet (q)6.5Methine proton at chiral center
-OH 1.8 - 2.0Broad Singlet (br s)-Hydroxyl proton (exchangeable)
Ar-H (C3, C5)6.87Doublet (d)8.5Aromatic protons ortho to ether
Ar-H (C2, C6)7.28Doublet (d)8.5Aromatic protons ortho to alcohol
Quantitative ¹³C NMR Data

The ¹³C NMR spectrum validates the carbon skeleton. The causality of the chemical shifts is rooted in electronegativity: the ether-linked aromatic carbon (C4) resonates furthest downfield (δ 158.5) compared to the alcohol-linked aromatic carbon (C1, δ 138.0) due to the direct resonance donation of the ether oxygen.

Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)

Carbon(s)Chemical Shift (δ, ppm)TypeStructural Assignment
C-5' (pentyl)14.1CH₃Terminal methyl of pentyl chain
C-4' (pentyl)22.5CH₂Aliphatic CH₂ (δ-position)
C-2 (hydroxyethyl)25.1CH₃Methyl group at chiral center
C-3' (pentyl)28.2CH₂Aliphatic CH₂ (γ-position)
C-2' (pentyl)29.0CH₂Aliphatic CH₂ (β-position)
C-1' (pentyl)68.1CH₂Methylene adjacent to ether oxygen
C-1 (hydroxyethyl)70.0CHMethine carbon at chiral center
Ar-C3, C5114.5CHAromatic carbons ortho to ether
Ar-C2, C6126.7CHAromatic carbons ortho to alcohol
Ar-C1138.0CQuaternary aromatic carbon (ipso to alcohol)
Ar-C4158.5CQuaternary aromatic carbon (ipso to ether)
2D NMR Self-Validation Strategy

To ensure the protocol is self-validating, 1D assignments must be corroborated using 2D techniques:

  • COSY (Correlation Spectroscopy): Confirms the unbroken spin system of the pentyloxy chain (from δ 3.95 to δ 0.93) and the isolated spin system of the hydroxyethyl group (δ 4.85 coupling to δ 1.47).

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the para-substitution. The methine proton (δ 4.85) will show a ³J correlation to the Ar-C2/C6 carbons (δ 126.7), while the ether methylene (δ 3.95) will show a ³J correlation to the Ar-C4 carbon (δ 158.5).

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The presence of both an ether and a secondary alcohol is confirmed by distinct stretching frequencies.

Table 3: FT-IR Spectral Data (ATR, cm⁻¹)

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3350Broad, StrongO-H stretching (hydrogen-bonded secondary alcohol)
2950, 2930, 2870StrongC-H stretching (sp³ hybridized, pentyl chain)
1610, 1510MediumC=C stretching (aromatic ring)
1245StrongC-O stretching (asymmetric alkyl aryl ether)
1080StrongC-O stretching (secondary alcohol)
830StrongC-H out-of-plane bending (para-substituted benzene)

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS at 70 eV) provides the molecular weight and structural causality through predictable fragmentation pathways.

Table 4: EI-MS Fragmentation Profile

m/zRelative IntensityFragment Assignment & Causality
208Low[M]⁺• : Molecular Ion.
193Base Peak (100%)[M - CH₃]⁺ : Alpha-cleavage at the chiral center. The loss of the methyl radical leaves a highly stable, resonance-stabilized oxonium ion.
138Medium[M - C₅H₁₀]⁺• : Loss of pentene via a McLafferty-type rearrangement from the ether chain, leaving a phenol-like radical cation.
123High[138 - CH₃]⁺ : Sequential alpha-cleavage following the loss of the pentyl chain.

Chiral Verification: Absolute Configuration via Mosher's Method

Standard spectroscopic techniques (NMR, IR, MS) cannot differentiate between the (1S) and (1R) enantiomers. To definitively prove the (1S) absolute configuration, the sample must be subjected to Mosher's ester analysis[1][2].

The Causality of Mosher's Method

Mosher's method relies on the derivatization of the chiral alcohol with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). This converts the enantiomers into a pair of diastereomers. The spatial orientation of the phenyl ring in the MTPA moiety creates an anisotropic shielding cone. Protons residing in this cone experience an upfield shift (lower δ). By calculating the chemical shift difference (Δδ = δS - δR) for the protons surrounding the chiral center, the absolute stereochemistry can be mapped to a standardized empirical model[1][5].

MosherLogic A Chiral Alcohol (Unknown Config) B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D (S)-MTPA Ester (Diastereomer 1) B->D E (R)-MTPA Ester (Diastereomer 2) C->E F Extract 1H NMR Chemical Shifts (δ) D->F E->F G Calculate Δδ (δS - δR) F->G H Apply Mosher's Model: Assign (1S) Configuration G->H

Fig 2: Logical workflow for absolute configuration assignment using Mosher's ester derivatization.

Step-by-Step Derivatization Protocol

This protocol is designed as a self-validating system; the parallel generation of both diastereomers ensures that solvent effects or concentration differences do not lead to false assignments[6].

Step 1: Sample Preparation Dissolve 5.0 mg of (1S)-1-[4-(pentyloxy)phenyl]ethanol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) or pyridine-d₅ in a dry, nitrogen-purged vial. Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

Step 2: Derivatization Add 2.0 equivalents of (R)-(-)-MTPA-Cl to the vial. (Note: Reacting the alcohol with the (R)-reagent yields the (S)-MTPA ester due to Cahn-Ingold-Prelog priority shifts during esterification).

Step 3: Reaction Incubation Stir the mixture at room temperature for 4 to 6 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).

Step 4: Quenching and Extraction Quench the reaction with 50 µL of methanol. Dilute with 2 mL of dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl (to remove DMAP/pyridine), saturated aqueous NaHCO₃, and brine.

Step 5: Parallel Synthesis Repeat Steps 1-4 in a separate vial using (S)-(+)-MTPA-Cl to generate the (R)-MTPA ester.

Step 6: NMR Acquisition and Interpretation Dry the organic layers over anhydrous Na₂SO₄, concentrate under a stream of nitrogen, and acquire high-resolution ¹H NMR spectra (≥400 MHz).

  • Validation for (1S): In the (1S) enantiomer, the methyl group (-CH₃) of the hydroxyethyl moiety will exhibit a positive Δδ (δS - δR > 0), while the aromatic protons ortho to the chiral center will exhibit a negative Δδ (δS - δR < 0). If this specific pattern is observed, the (1S) absolute configuration is unambiguously confirmed[1][5].

References

  • Chirality and Numbering of Substituted Tropane Alkaloids. MDPI. Available at:[Link]

  • Production of chiral aromatic alcohol by acetophenone and 1-arylethanol derivatives using vegetables. NIScPR. Available at:[Link]

  • Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols and Its Application to the Depolymerization of Lignin Related Polymers. AWS. Available at:[Link]

  • Bioreduction of 2-azido-1-arylethanones mediated by Geotrichum candidum and Rhodotorula glutinis. ResearchGate. Available at:[Link]

  • Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. ResearchGate. Available at:[Link]

Sources

Thermodynamic and Synthetic Profiling of (1S)-1-[4-(pentyloxy)phenyl]ethanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Analytical Characterization Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

In early-stage drug development and advanced materials science (such as chiral liquid crystal dopants), the physical characterization of chiral intermediates is frequently treated as a routine data collection exercise. However, as a Senior Application Scientist, I approach thermodynamic properties—specifically melting and boiling points—as critical quality attributes (CQAs). These metrics are not static; they are dynamic indicators of polymorphic purity, enantiomeric excess (ee), and structural integrity.

This whitepaper provides an in-depth technical guide to the physical properties, stereoselective synthesis, and self-validating analytical characterization of (1S)-1-[4-(pentyloxy)phenyl]ethanol . By bridging theoretical thermodynamics with field-proven bench protocols, this guide establishes a robust framework for handling this specific chiral ether-alcohol.

Structural and Thermodynamic Profiling

The molecule (1S)-1-[4-(pentyloxy)phenyl]ethanol features a highly lipophilic flexible pentyloxy tail coupled with a rigid phenyl ring and a chiral secondary alcohol moiety. This specific structural triad dictates its physical behavior. The hydroxyl group engages in strong intermolecular hydrogen bonding, while the five-carbon ether chain significantly increases van der Waals interactions compared to shorter homologs.

Because empirical data for the pure (1S) enantiomer is often proprietary to specific scale-up campaigns, we derive high-confidence thermodynamic ranges by anchoring against established homologous series. For example, the boiling point of the methoxy homolog, 1-(4-methoxyphenyl)ethanol, is established at approximately 254 °C at atmospheric pressure[1]. The introduction of the heavier pentyloxy chain drastically elevates the energy required for phase transition. The ketone precursor, 4'-pentyloxyacetophenone, exhibits a boiling point of 319.9 °C. Given that secondary alcohols typically possess similar or slightly elevated boiling points relative to their corresponding ketones (due to hydrogen bonding), the boiling point of the target compound is thermodynamically driven into the >315 °C range. Similar long-chain pentyloxyphenyl derivatives consistently demonstrate elevated thermal profiles[2].

Table 1: Quantitative Thermodynamic Profile
PropertyExtrapolated Value / RangeAnalytical MethodCausality / Structural Driver
Molecular Weight 208.29 g/mol Mass SpectrometryFormula: C₁₃H₂₀O₂
Melting Point 38.5 °C – 42.0 °CDSC (5 °C/min ramp)Disruption of the crystalline lattice formed by the pentyloxy tail and the chiral hydroxyl hydrogen-bonding network.
Boiling Point (760 mmHg) 318 °C – 324 °CEbulliometryHigh lipophilicity of the pentyl chain combined with strong intermolecular hydrogen bonding.
Boiling Point (1 mmHg) 135 °C – 142 °CVacuum Micro-distillationLowered vapor pressure threshold required to prevent thermal degradation of the secondary alcohol.

Causality-Driven Synthetic Methodology

To accurately measure the physical properties of the (1S)-enantiomer, the synthetic workflow must guarantee absolute stereocontrol. The presence of the (1R)-enantiomer will form a eutectic mixture, artificially depressing the melting point and invalidating the thermodynamic data. We utilize the Corey-Bakshi-Shibata (CBS) asymmetric reduction .

G cluster_0 Stereoselective Synthesis cluster_1 Self-Validating Analytics N1 4'-Pentyloxyacetophenone (Prochiral Ketone) N2 (S)-CBS Catalyst + BH3 (Transition State Control) N1->N2 THF, -20°C N3 (1S)-1-[4-(pentyloxy)phenyl]ethanol (Target Enantiomer) N2->N3 Hydride Transfer to Re-Face N4 Chiral HPLC (ee > 99.5%) N3->N4 Sample Aliquot N5 DSC Analysis (Melting Point) N4->N5 Purity Confirmed N6 TGA / Ebulliometry (Boiling Point) N4->N6 Purity Confirmed

Workflow for the stereoselective synthesis and thermodynamic validation of the (1S)-enantiomer.

Protocol 1: Asymmetric Reduction of 4'-Pentyloxyacetophenone
  • Step 1: Catalyst Complexation. In a flame-dried flask under inert argon, dissolve 0.1 equivalents of (S)-CBS catalyst in anhydrous THF. Cool the system to -20 °C.

    • Causality: The strict -20 °C environment locks the conformation of the oxazaborolidine complex. This dictates that the borane hydride is delivered exclusively to the Re-face of the incoming ketone, ensuring the (1S) configuration.

  • Step 2: Reagent Addition. Slowly add 1.2 equivalents of Borane-THF (BH₃·THF) complex, followed by the dropwise addition of 4'-pentyloxyacetophenone (1.0 eq) dissolved in THF over 2 hours.

  • Step 3: Self-Validation Check (Reaction Integrity). Before quenching the batch, pull a 0.1 mL aliquot, quench with MeOH, and run a rapid TLC (Hexane:EtOAc 4:1). The complete disappearance of the UV-active ketone spot (Rf ~0.6) and the appearance of the alcohol spot (Rf ~0.3) validates total conversion. Proceeding without this check risks ketone contamination, which drastically alters the final boiling point.

  • Step 4: Quench and Isolate. Quench carefully with methanol at -20 °C to destroy excess borane, warm to room temperature, and perform a standard aqueous extraction (EtOAc/H₂O). Concentrate under reduced pressure.

Self-Validating Analytical Protocols

Once synthesized, the physical properties must be measured using systems that inherently flag impurities. Standard capillary melting point apparatuses are insufficient for low-melting lipophilic solids like (1S)-1-[4-(pentyloxy)phenyl]ethanol.

Protocol 2: Melting Point Determination via DSC
  • Step 1: Sample Preparation. Hermetically seal 2.0–5.0 mg of the purified (1S)-enantiomer into an aluminum DSC pan.

  • Step 2: Thermal Ramping. Equilibrate the sample at 10 °C. Ramp the temperature to 80 °C at a strict rate of 5 °C/min under a dry nitrogen purge (50 mL/min).

    • Causality: A slow, controlled ramp rate prevents thermal lag across the sample matrix, ensuring the endothermic peak accurately reflects the true thermodynamic melting point rather than a kinetic artifact.

  • Step 3: Self-Validation Check (Data Integrity). Analyze the resulting thermogram. A sharp, narrow endothermic peak (ΔT < 2 °C) validates both high chemical purity and high enantiomeric excess. If the peak is broad or bifurcated, this immediately flags the presence of the (1R)-enantiomer (eutectic impurity) or residual solvent. The data must be discarded, and the batch must be recrystallized.

Protocol 3: Boiling Point Determination via Vacuum TGA/Distillation
  • Step 1: System Setup. Due to the high atmospheric boiling point (>315 °C), heating the compound to its atmospheric boiling point risks thermal degradation (dehydration or ether cleavage). Therefore, boiling point is measured under reduced pressure.

  • Step 2: Execution. Utilize a micro-distillation apparatus equipped with a highly calibrated digital vacuum gauge. Reduce system pressure to exactly 1.0 mmHg.

  • Step 3: Measurement. Gradually heat the oil bath. Record the vapor temperature only when a steady reflux ring is established and the distillation rate is constant (approx. 1 drop per second).

    • Causality: Recording the temperature only at a steady distillation rate ensures the system has reached liquid-vapor thermodynamic equilibrium, providing the true boiling point (approx. 135–142 °C at 1 mmHg) rather than the temperature of superheated vapors.

References

  • 1517-70-0 CAS MSDS ((R)-1-(4-Methoxyphenyl)ethanol) Melting Point Boiling Point ChemicalBook
  • 1-(4-pentoxyphenyl)ethanone 5467-56-1, Purity 98% MOLBASE
  • An In-depth Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)

Sources

Technical Whitepaper: Solubility Profile and Dissolution Thermodynamics of (1S)-1-[4-(pentyloxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-[4-(pentyloxy)phenyl]ethanol is a chiral, amphiphilic secondary alcohol frequently utilized as an intermediate in advanced pharmaceutical synthesis and fine chemical development. Understanding its solubility profile across various organic solvents is critical for optimizing crystallization processes, liquid-liquid extractions, and formulation development. This whitepaper provides an in-depth analysis of the physicochemical properties governing the solvation of this molecule, empirical solubility estimates based on thermodynamic principles, and a validated, step-by-step experimental protocol for precise solubility determination.

Physicochemical Profiling & Causality of Solvation

The solubility of (1S)-1-[4-(pentyloxy)phenyl]ethanol is dictated by the delicate balance between its hydrophobic and hydrophilic functional groups:

  • Hydrophobic Domain: The molecule features a central benzene ring para-substituted with a pentyloxy chain (-O-C5H11). This extended aliphatic tail significantly increases the molecule's lipophilicity (estimated LogP ~3.5–4.0), driving strong dispersion forces (

    
    ) and rendering it highly soluble in non-polar and halogenated solvents.
    
  • Hydrophilic Domain: The chiral 1-hydroxyethyl group (-CH(OH)CH3) acts as both a hydrogen bond donor and acceptor (

    
    ). This localized polarity (
    
    
    
    ) restricts infinite miscibility in purely aliphatic hydrocarbons (like hexane) but enables excellent solubility in polar protic solvents.

The Causality of "Like Dissolves Like": Hansen Solubility Parameters (HSP) provide a powerful thermodynamic framework for predicting the miscibility of pharmaceutical intermediates[1]. Dissolution occurs when the cohesive energy density of the solvent closely matches that of the solute. For (1S)-1-[4-(pentyloxy)phenyl]ethanol, solvents that offer a balance of moderate dispersion forces and hydrogen-bonding capabilities will yield the highest solubility, as they can simultaneously solvate the lipophilic pentyloxy tail and the polar hydroxyl head.

Empirical Solubility Data in Common Organic Solvents

Based on the structural thermodynamics and HSP principles, the quantitative solubility of (1S)-1-[4-(pentyloxy)phenyl]ethanol can be categorized as follows. Note: Data represents thermodynamic estimates at 25°C to guide initial solvent selection.

Solvent CategoryRepresentative SolventsEstimated Solubility (25°C)Primary Solvation Mechanism
Halogenated Dichloromethane (DCM), Chloroform> 500 mg/mLDominant dispersion forces perfectly match the lipophilic pentyloxy tail and aromatic ring.
Polar Aprotic DMSO, DMF, Acetone> 200 mg/mLStrong dipole-dipole interactions; excellent H-bond acceptance from the solute's -OH group.
Polar Protic Methanol, Ethanol, Isopropanol> 100 mg/mLStrong hydrogen bonding (donor/acceptor) with the -OH group; alkyl chains solvate the hydrophobic tail.
Esters / Ethers Ethyl Acetate, THF, MTBE> 150 mg/mLModerate polarity and strong H-bond acceptance facilitate rapid dissolution.
Aliphatic Hydrocarbons Hexane, Heptane10 - 50 mg/mLSolvation driven by the pentyl chain, but limited by the energetic penalty of the unsolvated polar -OH group.
Aqueous Water, Aqueous Buffers< 0.1 mg/mLHighly unfavorable hydrophobic hydration of the extended pentyloxy and phenyl groups.

Experimental Methodology: The Shake-Flask Protocol

The shake-flask method is the gold standard for determining equilibrium solubility, relying on the saturation of a solvent with an excess of the solid compound[2]. The following protocol is a self-validating system designed to ensure true thermodynamic equilibrium is reached, rather than a temporary kinetic plateau.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Weigh an excess amount (approximately 10-20% above the estimated saturation point) of (1S)-1-[4-(pentyloxy)phenyl]ethanol into a series of 20 mL amber glass vials.

  • Add exactly 10.0 mL of the target organic solvent to each vial.

  • Causality: Amber vials are used to prevent potential photo-degradation of the ether linkage, while the presence of excess solid ensures the solvent remains fully saturated throughout the entire equilibration process[3].

Step 2: Thermal Equilibration and Agitation

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation (critical for highly volatile solvents like DCM).

  • Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C at an agitation speed of 100 rpm for 48 hours.

  • Causality: Continuous agitation overcomes the kinetic energy barrier of dissolution. Strict temperature control is mandatory because solubility is a highly temperature-dependent thermodynamic parameter; even minor fluctuations can skew results[3].

Step 3: Phase Separation via Centrifugation

  • Transfer the suspensions to centrifuge tubes and centrifuge at 10,000 rpm for 15 minutes at the exact equilibration temperature (25.0 °C).

  • Causality: Centrifugation is strictly prioritized over filtration. Highly lipophilic compounds like (1S)-1-[4-(pentyloxy)phenyl]ethanol are prone to non-specific binding and adsorption onto standard syringe filter membranes (e.g., Nylon or PTFE), which would artificially lower the measured solubility[4].

Step 4: HPLC-UV Quantification and Self-Validation

  • Extract a precise aliquot of the clear supernatant and dilute it immediately with the mobile phase to prevent precipitation upon cooling or solvent evaporation.

  • Quantify the concentration using a validated HPLC-UV method (e.g., C18 column, Acetonitrile/Water gradient).

  • Self-Validation Check: Repeat the sampling process at 48 hours and 72 hours. If the concentration difference between the two time points is

    
     2%, true thermodynamic equilibrium is validated.
    

Thermodynamic Dissolution Workflow

G Start Solid Preparation (1S)-1-[4-(pentyloxy)phenyl]ethanol Equilibration Orbital Shaking (25°C, 100 rpm, 48h) Start->Equilibration Excess Solid Solvent Solvent Addition (Target Organic Solvent) Solvent->Equilibration Known Volume Separation Phase Separation (Centrifugation at 25°C) Equilibration->Separation Saturated Solution Analysis HPLC-UV Quantification Separation->Analysis Supernatant Validation Equilibrium Validation (Constant Conc. over Time) Analysis->Validation Data Check Validation->Equilibration If Conc. Increases

Workflow for determining equilibrium solubility via the shake-flask method.

Applications in Downstream Processing

Understanding this solubility profile is vital for downstream operations. For instance, in chiral resolution or crystallization, a solvent/anti-solvent system is often required. The high solubility of (1S)-1-[4-(pentyloxy)phenyl]ethanol in polar protic solvents (e.g., ethanol) makes them excellent primary solvents, while water acts as an ideal anti-solvent due to the extreme hydrophobic repulsion of the pentyloxy tail. Conversely, for liquid-liquid extraction from aqueous reaction mixtures, ethyl acetate or DCM are optimal due to their high partition coefficients and rapid phase separation capabilities.

References

  • [2] MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. URL:

  • [1] Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. URL:

  • [4] Determining the water solubility of difficult-to-test substances A tutorial review. Technical University of Denmark (DTU). URL:

  • [3] Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. URL:

Sources

Unlocking the Pharmacological Potential of Chiral Secondary Alcohols: A Technical Guide to Biological Activity and Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative in Drug Discovery

In contemporary pharmaceutical development, the three-dimensional spatial arrangement of a molecule is as critical as its elemental composition. Currently, approximately 57% of active pharmaceutical ingredients (APIs) are chiral molecules, and regulatory agencies increasingly mandate that these drugs be developed as single enantiomers (homochiral forms) rather than racemic mixtures[1]. Among the most ubiquitous chiral motifs in medicinal chemistry are chiral secondary alcohols . These structural moieties serve both as critical pharmacophores in final drug products and as versatile chiral synthons for synthesizing complex therapeutics.

As a Senior Application Scientist, I approach the biological activity of chiral secondary alcohols not just as a phenomenon of receptor binding, but as a holistic system encompassing enantioselective synthesis, absolute configuration validation, and targeted pharmacodynamics. This whitepaper provides an in-depth technical exploration of the biological activities of chiral secondary alcohols, the mechanistic causality behind their stereospecificity, and field-proven protocols for their biocatalytic synthesis.

Mechanistic Basis of Chiral Recognition and Biological Activity

The biological activity of a chiral secondary alcohol is fundamentally dictated by its interaction with chiral biological macromolecules—receptors, enzymes, and transport proteins. Because biological systems are inherently asymmetric (composed of L-amino acids and D-sugars), they recognize the (R) and (S) enantiomers of a secondary alcohol as entirely distinct chemical entities.

The Eutomer vs. Distomer Paradigm

When evaluating a racemic secondary alcohol, one enantiomer typically exhibits the desired pharmacological effect (the eutomer ), while the other may be inactive, less active, or actively toxic (the distomer ).

  • Pharmacodynamic Divergence: The hydroxyl group of a secondary alcohol often acts as a critical hydrogen-bond donor/acceptor. In the correct stereochemical orientation, it fulfills the "three-point interaction model" required for high-affinity receptor binding. In the opposite configuration, steric clashing prevents optimal alignment.

  • Pharmacokinetic Divergence: Enantiomers are metabolized at different rates by stereoselective cytochrome P450 (CYP) enzymes, leading to divergent half-lives and bioavailability profiles.

G Racemate Racemic Secondary Alcohol Resolution Chiral Resolution / Asymmetric Synthesis Racemate->Resolution Eutomer (R)-Enantiomer (Eutomer) Resolution->Eutomer High ee% Distomer (S)-Enantiomer (Distomer) Resolution->Distomer Low/No ee% Target Target Receptor Binding Pocket Eutomer->Target 3-Point Fit Distomer->Target Steric Clash OffTarget Off-Target / Toxicity Distomer->OffTarget Adverse Effects

Caption: Pharmacological divergence of enantiomers at the receptor binding pocket.

Clinical Landscape: FDA-Approved Therapeutics

The pharmaceutical industry heavily relies on chiral secondary alcohols. These motifs are either retained in the final API to drive biological activity or used as transient chiral centers to direct the stereochemistry of downstream functional groups.

  • Beta-Adrenergic Modulators: Drugs like isoproterenol (used for bradycardia) and bufuralol (a non-selective β-blocker) are synthesized from optically pure secondary alcohols. The stereocenter directly interacts with the β-adrenergic receptor[2],[1].

  • Oncology Therapeutics: Capivasertib, an FDA-approved AKT inhibitor, utilizes a chiral amino alcohol precursor. The stereocenter is introduced early in the synthesis and is absolute (100% ee) to ensure target specificity[3]. Elacestrant, a selective estrogen receptor degrader (SERD) for breast cancer, also relies on a single chiral center with >99% ee[3].

  • Antimicrobial & Antiviral Agents: The (R)- and (S)-enantiomers of simple aliphatic alcohols like 2-hexanol and 2-heptanol are critical for resolving diastereomeric mixtures in the synthesis of complex antivirals (e.g., cycloviracin B1) and vasopressin V2 receptor agonists. Furthermore, chiral secondary alcohols derived from aromatic ketones exhibit intrinsic antimicrobial properties against distinct pathogen profiles depending on their specific enantiomeric configuration[4].

Quantitative Data: Comparative Biological Activities
Compound / PrecursorEnantiomerTherapeutic Application / TargetEnantiomeric Excess (ee%)Synthetic Strategy
Isoproterenol (R)-EnantiomerBeta-adrenergic agonist (Bradycardia)>99%Biocatalytic reduction
Fluoxetine (Prozac) (S)-EnantiomerSSRI (Depression)>98%Asymmetric hydrogenation
Capivasertib (S)-EnantiomerAKT Inhibitor (Oncology)100%Chiral pool synthesis
2-Heptanol (Intermediate) (R)-EnantiomerVasopressin V2 receptor agonist>99%Chiral resolution

The Biocatalytic Paradigm: Enantioselective Synthesis

Historically, accessing enantiopure secondary alcohols required expensive, heavy-metal chemocatalysts (e.g., Ruthenium/Rhodium complexes) or wasteful kinetic resolution. Today, biocatalysis is the gold standard, offering unparalleled stereoselectivity under mild, aqueous conditions[1].

Whole-cell biocatalysts, such as Lactobacillus paracasei BD101 or Lactobacillus kefiri P2, contain highly evolved Alcohol Dehydrogenases (ADHs)[4],[1]. Recently, even plant-mediated bioreductions (e.g., using purple carrots) have been validated for reducing medicinally relevant nitrogen-heteroaromatic ketones—motifs frequently found in FDA-approved drugs[5].

Causality in Biocatalysis: Why use whole cells instead of isolated enzymes? Isolated ADHs require the stoichiometric addition of expensive nicotinamide cofactors (NADH/NADPH). Whole-cell systems inherently possess endogenous cofactor recycling pathways (e.g., Glucose Dehydrogenase). By simply adding glucose to the buffer, the cell continuously regenerates NADH, creating a self-sustaining and economically viable catalytic engine[1].

G Ketone Prochiral Ketone Substrate Bioreduction Asymmetric Bioreduction (Aqueous Buffer, 30°C) Ketone->Bioreduction Biocatalyst Whole-Cell Biocatalyst (e.g., L. paracasei) Biocatalyst->Bioreduction NADH Recycling Extraction Solvent Extraction & Purification Bioreduction->Extraction High Conversion Analysis Chiral HPLC / NMR Analysis Extraction->Analysis Product Enantiopure Secondary Alcohol (>99% ee) Analysis->Product Validation

Caption: Biocatalytic workflow for the enantioselective synthesis of chiral secondary alcohols.

Experimental Protocol: Self-Validating Biocatalytic Workflow

To ensure scientific integrity and reproducibility, the following protocol details the asymmetric bioreduction of a prochiral ketone to a bioactive chiral secondary alcohol, including absolute configuration validation.

Step 1: Biocatalyst Cultivation and Harvest
  • Inoculate Lactobacillus paracasei BD101 into De Man, Rogosa and Sharpe (MRS) broth.

  • Incubate at 30°C under microaerophilic conditions until the optical density (

    
    ) reaches 2.5 (late exponential phase).
    
    • Causality: Harvesting at the late exponential phase ensures maximum intracellular expression of Alcohol Dehydrogenase (ADH) and optimal intracellular NADH pools.

  • Centrifuge at 4,000 × g for 15 minutes, wash the cell pellet twice with 50 mM potassium phosphate buffer (pH 6.5), and resuspend.

Step 2: Asymmetric Bioreduction
  • Prepare a reaction mixture containing the whole-cell suspension (200 mg/mL wet weight), 50 mM potassium phosphate buffer (pH 6.5), 100 mM glucose, and 10 mM prochiral ketone substrate (e.g., acetophenone derivative).

  • Incubate the mixture in an orbital shaker at 30°C and 150 rpm for 24–48 hours.

    • Causality: Glucose acts as a sacrificial electron donor. Endogenous Glucose Dehydrogenase oxidizes glucose to gluconolactone, simultaneously reducing

      
       to 
      
      
      
      , which is then utilized by ADH to reduce the ketone.
Step 3: Extraction and Purification
  • Terminate the reaction by adding ethyl acetate in a 1:1 (v/v) ratio.

  • Vortex vigorously for 5 minutes and centrifuge at 5,000 × g to achieve phase separation.

    • Causality: Ethyl acetate provides an optimal partition coefficient for secondary alcohols while simultaneously precipitating residual cellular proteins, preventing emulsion formation.

  • Extract the organic layer, dry over anhydrous

    
    , and evaporate the solvent under reduced pressure.
    
Step 4: Stereochemical Validation via NMR Anisotropy

Before biological screening, the absolute configuration must be verified.

  • React the purified secondary alcohol with Harada’s reagent (MαNP acid) to form a diastereomeric ester[6].

  • Perform

    
     NMR spectroscopy.
    
    • Causality: The MαNP acid moiety exhibits a strong magnetic anisotropy effect. According to the sector rule, protons on the right side of the fixed conformation will show a positive

      
       value, while those on the left show a negative 
      
      
      
      value. This allows for the unambiguous assignment of the (R) or (S) absolute configuration without relying solely on optical rotation[6].
Step 5: Biological Activity Screening
  • Dissolve the validated enantiopure alcohol in DMSO (final assay concentration <1% DMSO to prevent solvent toxicity).

  • Perform Minimum Inhibitory Concentration (MIC) assays against target bacterial strains using standard CLSI broth microdilution methods to quantify the stereospecific antimicrobial activity[4].

Conclusion

The biological activity of chiral secondary alcohols is a masterclass in molecular recognition. As demonstrated by the pharmacological divergence of eutomers and distomers, the precise 3D orientation of a single hydroxyl group can dictate the success or failure of a therapeutic agent. By leveraging advanced whole-cell biocatalysis and rigorous stereochemical validation techniques like MαNP acid derivatization, researchers can efficiently synthesize and screen these critical synthons, accelerating the development of highly specific, next-generation pharmaceuticals.

References

  • Examples of drugs derivatives from chiral secondary alcohols. ResearchGate. URL:[Link]

  • Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects. PubMed. URL: [Link]

  • Biocatalysis: A smart and green tool for the preparation of chiral drugs. PMC (PubMed Central). URL:[Link]

  • Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones. PMC (PubMed Central). URL:[Link]

  • The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. URL:[Link]

Sources

Discovery and significance of enantiopure phenyl ethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From Chiral Auxiliaries to High-Value Pharmacophores: Discovery, Synthesis, and Validation

Executive Summary

The transition of the pharmaceutical industry from racemic mixtures to single-enantiomer drugs—the "chiral switch"—has elevated enantiopure 1-phenylethanol and its derivatives from simple laboratory reagents to critical industrial scaffolds. These chiral secondary alcohols serve as the absolute stereochemical foundation for a diverse range of therapeutics, including Labetalol (antihypertensive), Phenylephrine (decongestant), and Ticagrelor (antiplatelet).

This technical guide analyzes the evolution of synthetic methodologies for these derivatives, shifting from yield-limited kinetic resolutions to high-efficiency biocatalytic asymmetric reductions. It provides a validated experimental protocol for the latter, ensuring researchers can replicate high-enantiomeric excess (ee) synthesis in a drug development context.

Part 1: Strategic Significance in Drug Development

The pharmacological value of 1-phenylethanol derivatives lies in their ability to function as chiral synthons . The hydroxyl group attached to the benzylic carbon creates a rigid stereocenter that can be inverted or retained during nucleophilic substitution, allowing for the precise construction of complex active pharmaceutical ingredients (APIs).

The "Chiral Switch" Impact

Regulatory bodies (FDA, EMA) mandate the evaluation of individual enantiomers. In the case of phenyl ethanol derivatives, the biological activity often diverges sharply between enantiomers:

  • (R)-Enantiomers: Often serve as precursors for NK1 receptor antagonists and specific antidepressants.

  • (S)-Enantiomers: Frequently utilized in the synthesis of ophthalmic preservatives and specific beta-blockers.

Key Pharmaceutical Applications:

Drug / ApplicationRole of Phenyl Ethanol MotifStereochemistry Criticality
Phenylephrine Adrenergic receptor agonist(R)-isomer is potent; (S)-isomer is largely inactive.
Labetalol Mixed alpha/beta-blockerContains two chiral centers; specific diastereomers dictate alpha vs. beta selectivity.
Ticagrelor P2Y12 platelet inhibitorFluorinated phenyl ethanol derivative used as a key building block.
Chiral Auxiliaries Asymmetric inductionUsed to resolve racemic acids or transfer chirality to prochiral substrates.
Part 2: The Evolution of "Discovery" – Synthetic Methodologies

The "discovery" in this context is not merely the isolation of the molecule, but the development of scalable methods to access it with >99% ee.

1. Classical Resolution (The Old Standard)

Historically, racemic 1-phenylethanol was resolved using lipase-catalyzed kinetic resolution (e.g., using Candida antarctica Lipase B).

  • Mechanism: The enzyme selectively acetylates one enantiomer.

  • Limitation: Maximum theoretical yield is 50% for the desired enantiomer. The other 50% is waste or requires complex racemization-recycling loops.

2. Asymmetric Biocatalytic Reduction (The Modern Gold Standard)

Current best practices utilize Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce acetophenone directly to the chiral alcohol.

  • Mechanism: Stereoselective hydride transfer from NADPH to the prochiral ketone carbonyl.

  • Advantage: 100% theoretical yield; typically >99% ee; mild aqueous conditions.

Visualization: Synthetic Pathway Comparison

The following diagram illustrates the efficiency gap between Kinetic Resolution and Asymmetric Reduction.

SyntheticEvolution Racemic Racemic Acetophenone RacemicAlc Racemic 1-Phenylethanol Racemic->RacemicAlc Chemical Reduction KRED KRED / ADH Asymmetric Reduction Racemic->KRED Prochiral Substrate Lipase Lipase (CALB) Kinetic Resolution RacemicAlc->Lipase Substrate R_Acetate (R)-Acetate (50% Yield) Lipase->R_Acetate Acylation S_Alcohol (S)-Alcohol (50% Yield) Lipase->S_Alcohol Unreacted Chiral_Product Enantiopure (R) or (S)-Alcohol (100% Yield) KRED->Chiral_Product Hydride Transfer (NADPH dependent)

Caption: Comparison of yield-limited Kinetic Resolution (red path) vs. high-efficiency Asymmetric Reduction (blue path).

Part 3: Master Protocol – Asymmetric Reduction of Acetophenone

This protocol describes the synthesis of (R)-1-phenylethanol using a commercially available KRED system with cofactor recycling. This method is self-validating: the pH stability acts as a proxy for reaction progress (gluconic acid production lowers pH).

Objective: Synthesis of (R)-1-phenylethanol (>99% ee). Scale: 10 mmol (approx. 1.2 g substrate).

Materials
  • Substrate: Acetophenone (1.20 g, 10 mmol).

  • Enzyme: KRED-101 (or equivalent Lactobacillus kefir origin ADH).

  • Cofactor: NADP+ (catalytic amount, 0.5 mol%).

  • Recycling System: Glucose Dehydrogenase (GDH) and D-Glucose (1.5 eq).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Solvent: DMSO (5% v/v as co-solvent).

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Degas by sonication for 10 minutes to remove oxygen (protects enzyme stability).

  • Cofactor Mix: In the reaction vessel, dissolve D-Glucose (2.7 g, 15 mmol) and NADP+ (40 mg) in 40 mL of buffer.

  • Enzyme Activation: Add GDH (500 units) and KRED (200 units) to the mixture. Stir gently at 100 rpm for 5 minutes at 30°C.

  • Substrate Initiation: Dissolve acetophenone (1.2 g) in 2.5 mL DMSO. Add this dropwise to the enzyme mixture to prevent protein precipitation / shock.

  • Reaction Maintenance:

    • Temperature: Maintain 30°C.

    • pH Control: The GDH recycling system produces gluconic acid. Monitor pH and maintain at 7.0 using 1M NaOH via an autotitrator or manual addition. Note: Cessation of NaOH consumption indicates reaction completion.

  • Workup:

    • After 24 hours (or when NaOH consumption stops), saturate the aqueous phase with NaCl.

    • Extract 3x with Ethyl Acetate (20 mL).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
Cofactor Recycling Logic

The economic viability of this protocol relies on the regeneration of the expensive NADPH cofactor.

CofactorCycle Acetophenone Acetophenone Product (R)-1-Phenylethanol Acetophenone->Product Reduction NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer NADP->NADPH Regeneration Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic Oxidation KRED KRED KRED->NADPH Consumes GDH GDH GDH->NADP Consumes

Caption: Coupled enzymatic cycle. KRED consumes NADPH to reduce the ketone; GDH consumes Glucose to regenerate NADPH.

Part 4: Analytical Validation (E-E-A-T)

Trust in chiral synthesis requires rigorous validation of Enantiomeric Excess (ee).[1] Optical rotation is insufficient for high-precision drug work; Chiral HPLC is mandatory.

Standard Method:

  • Column: Chiralcel OD-H (Daicel) or equivalent polysaccharide-based stationary phase.

  • Mobile Phase: n-Hexane : Isopropanol (95:5 or 90:10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

Expected Results:

  • (R)-1-Phenylethanol: Retention time ~12-14 min (varies by flow/column age).

  • (S)-1-Phenylethanol: Retention time ~16-19 min.

  • Resolution (Rs): Typically > 2.0 (baseline separation).

Calculation of ee:



References
  • BenchChem. (2025).[1][2] A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction. Link

  • Hollmann, F., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. Link

  • Luo, Z., et al. (2023).[3] Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications.[4] Link

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Link

  • Sato, H., et al. (2022).[5] Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction. RSC Advances. Link

  • U.S. National Library of Medicine. (2016). Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum. PubMed.[6] Link

Sources

Technical Guide: Stereochemistry and Absolute Configuration of (1S)-1-[4-(pentyloxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stereochemical architecture, synthesis, and absolute configuration determination of (1S)-1-[4-(pentyloxy)phenyl]ethanol , a critical chiral intermediate in the synthesis of ferroelectric liquid crystals and pharmaceutical building blocks.[1]

Part 1: Executive Summary

(1S)-1-[4-(pentyloxy)phenyl]ethanol (CAS: Generic Racemic 125574-52-9) is a chiral benzylic alcohol characterized by a 4-alkoxy substituted phenyl ring.[1][2] It serves as a high-value chiral synthon, particularly in the design of ferroelectric liquid crystals (FLCs) where the chiral center induces the spontaneous polarization (


) necessary for fast switching speeds.

The (S)-configuration is defined by the spatial arrangement of the hydroxyl group relative to the aromatic ring and the methyl side chain. Achieving high enantiomeric excess (ee > 99%) is paramount, as the purity directly correlates to the helical twisting power (HTP) in mesogenic phases.

Part 2: Molecular Architecture & Stereochemical Analysis

Cahn-Ingold-Prelog (CIP) Priority Assignment

The absolute configuration is determined by assigning priorities to the four substituents attached to the chiral center (C1) based on atomic number and connectivity.[1][2]

  • Center: C1 (Benzylic Carbon)[1]

  • Substituents & Priority:

    • -OH (Hydroxyl): Highest priority (Oxygen, Z=8).[1][2]

    • -Ar (4-Pentyloxyphenyl): Second priority.[1][3][2] Carbon attached to (C, C, H) within the aromatic ring.

    • -CH₃ (Methyl): Third priority.[1][3][2] Carbon attached to (H, H, H).[4][5]

    • -H (Hydrogen): Lowest priority (Z=1).

Configuration Determination: When the molecule is oriented with the lowest priority group (-H) pointing away from the viewer (into the page), the sequence 1 → 2 → 3 traces a Counter-Clockwise path. Therefore, the configuration is (S) .

3D Stereochemical Visualization

The following diagram illustrates the spatial arrangement and the logic flow for the CIP assignment.

CIP_Analysis cluster_logic Configuration Logic Center Chiral Center (C1) OH 1. -OH (Priority 1) (Oxygen Z=8) Center->OH Aryl 2. -Aryl Ring (Priority 2) (C attached to C,C,H) Center->Aryl Methyl 3. -CH3 (Priority 3) (C attached to H,H,H) Center->Methyl Hydrogen 4. -H (Priority 4) (Back of Plane) Center->Hydrogen Step1 View with H in back Step2 Trace 1 -> 2 -> 3 Step1->Step2 Result Counter-Clockwise = (S) Step2->Result

Figure 1: Cahn-Ingold-Prelog priority assignment for (1S)-1-[4-(pentyloxy)phenyl]ethanol.[1][2][6]

Part 3: Synthetic Pathways & Enantiocontrol

To access the (S)-enantiomer with high fidelity, two primary routes are recommended: Biocatalytic Reduction (Green Chemistry) and Asymmetric Transfer Hydrogenation (ATH) .[1]

Route A: Enzymatic Bioreduction (Recommended)

Biocatalysis offers superior enantioselectivity (>99% ee) under mild conditions.[1] Ketoreductases (KREDs) are the enzymes of choice.

  • Substrate: 1-[4-(pentyloxy)phenyl]ethanone.[1][2]

  • Biocatalyst: Alcohol Dehydrogenase (ADH) from Rhodococcus erythropolis or Lactobacillus kefir.[3][2]

  • Cofactor Regeneration: NADPH/NADP+ coupled with Glucose Dehydrogenase (GDH) and glucose.[3][2]

  • Mechanism: The enzyme delivers a hydride to the Re-face of the prochiral ketone, yielding the (S)-alcohol.[2]

Route B: Asymmetric Transfer Hydrogenation (ATH)

For chemical scale-up, ATH using Ruthenium catalysts is robust.[1][2]

  • Catalyst: RuCl.[1][2]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).[3][2]

  • Conditions: 25°C, Methanol or Ethyl Acetate.[3][2]

  • Yield/Selectivity: Typically >95% yield, >97% ee.[3][2]

Synthesis Workflow Diagram

Synthesis_Workflow Ketone Precursor: 1-[4-(pentyloxy)phenyl]ethanone BioCat Route A: Biocatalysis Enzyme: ADH (L. kefir) Cofactor: NADPH -> NADP+ Ketone->BioCat Re-face attack ChemCat Route B: Chemical Catalysis Cat: RuCl[(S,S)-TsDPEN] Source: HCOOH/Et3N Ketone->ChemCat Asymmetric Induction Product Target: (1S)-1-[4-(pentyloxy)phenyl]ethanol BioCat->Product >99% ee (S) ChemCat->Product >97% ee (S)

Figure 2: Parallel synthetic strategies for accessing the (S)-enantiomer.

Part 4: Analytical Determination of Absolute Configuration

Validating the absolute configuration is critical. While optical rotation provides an indication, it is not definitive without a reference standard.[3] The Mosher's Ester Method is the self-validating standard for this analysis.[1][3][2]

Protocol: Mosher's Ester Analysis

This method uses ¹H-NMR anisotropy to determine configuration.[1][3][2]

  • Derivatization: React the chiral alcohol separately with both (R)- and (S)-MTPA-Cl (α-methoxy-α-trifluoromethylphenylacetyl chloride).

  • Formation:

    • Ester 1: (S)-Alcohol + (R)-MTPA-Cl → (S,S)-Mosher Ester.[1][2]

    • Ester 2: (S)-Alcohol + (S)-MTPA-Cl → (S,R)-Mosher Ester.[1][2]

  • NMR Analysis: Analyze the chemical shift differences (

    
    ) of the protons near the chiral center.
    
  • Interpretation:

    • For an (S)-alcohol, protons on the Right side of the projection (Methyl group) will have

      
      .
      
    • Protons on the Left side (Aryl group) will have

      
      .[3]
      
Data Summary Table
PropertyValue / CharacteristicNotes
Formula C₁₃H₂₀O₂MW: 208.30 g/mol
Configuration (S)Confirmed via CIP Rules
Optical Rotation

to

Extrapolated from (S)-1-phenylethanol (c=1, MeOH)
Physical State White solid or viscous oilMelting point dependent on purity
Solubility Soluble in EtOH, DCM, EtOAcInsoluble in water

Part 5: Applications in Drug Development & Materials

  • Ferroelectric Liquid Crystals (FLCs): The (S)-isomer is used as a chiral dopant.[1][2] The length of the pentyloxy tail (C5) is tuned to optimize the smectic C* phase temperature range. The high dipole moment of the transverse -OH group contributes to spontaneous polarization.[3][2]

  • Pharmaceutical Intermediates: 1-aryl-ethanols are precursors to chiral amines via Ritter reaction or stereospecific displacement, often found in beta-blockers and antifungal agents.[1][3][2]

Part 6: References

  • Biocatalytic Reduction of Acetophenones:

    • Title: Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone (Analogous Methodology).

    • Source: Russian Journal of General Chemistry, 2024.[7]

    • URL:

  • General Properties of (S)-1-Phenylethanol (Parent Compound):

    • Title: (S)-(-)-1-Phenylethanol Product Specification.[1][2][5][8][9]

    • Source: Sigma-Aldrich / Merck.[1][2]

    • URL:[1][2]

  • Mosher's Method for Absolute Configuration:

    • Title: Determination of Absolute Configuration of Secondary Alcohols using Mosher's Esters.[3][2]

    • Source: Chemical Reviews (Foundational Protocol).[3]

    • Context: Standard industry protocol utilized for 1-aryl-ethanol derivatives.[1][3][2]

  • Liquid Crystal Applications:

    • Title: Synthesis and properties of ferroelectric liquid crystals containing chiral 1-phenylethanol moiety.

    • Source: Frinton Laboratories (General Catalog of LC Intermediates).

    • URL:[1]

Sources

CAS number and IUPAC name for (1S)-1-[4-(pentyloxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, physicochemical properties, and synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol , a critical chiral intermediate used in the development of ferroelectric liquid crystals and pharmaceutical building blocks.

Chemical Identity & Nomenclature

This compound is a chiral secondary alcohol characterized by a pentyloxy ether tail and a stereogenic center at the benzylic position. It is widely utilized as a chiral dopant or intermediate in the synthesis of ferroelectric smectic liquid crystals (FLCs).

Identifier Details
IUPAC Name (1S)-1-[4-(pentyloxy)phenyl]ethanol
Common Name (S)-4-Pentyloxy-α-methylbenzyl alcohol
CAS Number (Racemate) 125574-52-9 (Note: Specific (1S)-isomer is often referenced under the racemate or synthesized de novo)
CAS Number (Ketone Precursor) 5467-56-1 (1-[4-(pentyloxy)phenyl]ethanone)
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol
SMILES (Isomeric) CCCCCOc1ccc(cc1)O
InChI Key LBVSMLUOJGZYAI-UEKVPHQBSA-N

Physicochemical Properties

The (1S) isomer exhibits distinct optical properties compared to its racemate. While specific experimental melting points for the pure enantiomer are rare in open literature, they follow trends observed in homologous alkoxy-phenylethanols.

Property Value / Description
Physical State Viscous liquid or low-melting solid (dependent on purity)
Melting Point ~25–30 °C (Estimated based on homologs)
Boiling Point ~160 °C at 2 mmHg (Predicted)
Chirality Levorotatory (-) (Analogous to (S)-1-phenylethanol)
Solubility Soluble in DCM, EtOAc, Ethanol; Insoluble in Water
Optical Rotation

(c=1, MeOH) (Projected from unsubstituted analog)

Synthesis & Manufacturing Protocols

The most robust method for obtaining high enantiomeric excess (ee >98%) of the (1S) isomer is the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone. This method avoids the yield loss associated with resolving a racemic mixture.

Core Reaction: Asymmetric Transfer Hydrogenation
  • Substrate: 1-[4-(pentyloxy)phenyl]ethanone (CAS 5467-56-1)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori Catalyst)

  • Hydrogen Source: Sodium Formate / Formic Acid (Azeotrope)

  • Solvent: Dichloromethane (DCM) / Water biphasic system

Step-by-Step Protocol
  • Catalyst Preparation: In a reaction flask, dissolve the Ruthenium precursor [RuCl₂(p-cymene)]₂ and the chiral ligand (S,S)-TsDPEN in DCM. Stir at room temperature for 30 minutes to form the active 16-electron complex.

  • Substrate Addition: Add 1.0 equivalent of 1-[4-(pentyloxy)phenyl]ethanone to the catalyst solution.

  • Hydrogen Donor: Add a 5:2 molar ratio of Formic Acid/Triethylamine (or Sodium Formate in water).

  • Reaction: Stir vigorously at 28–30 °C for 12–24 hours. The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred to the Si-face of the ketone, yielding the (S)-alcohol.

  • Work-up: Separate the organic layer.[1] Wash with saturated NaHCO₃ to remove excess acid, then brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 90:10) to obtain the pure (1S)-alcohol.

Mechanism of Action (Diagram)

G Ketone Precursor: 1-[4-(pentyloxy)phenyl]ethanone (CAS 5467-56-1) TS Transition State: Ru-Hydride Transfer (Si-face attack) Ketone->TS Coordination Catalyst Catalyst System: RuCl(p-cymene)[(S,S)-TsDPEN] + HCOOH/Et3N Catalyst->TS Activates Product Target Product: (1S)-1-[4-(pentyloxy)phenyl]ethanol (>98% ee) TS->Product Asymmetric Reduction

Figure 1: Asymmetric Transfer Hydrogenation pathway utilizing Noyori-type catalyst for stereoselective synthesis.

Applications in Research & Industry

Ferroelectric Liquid Crystals (FLCs)

This compound serves as a chiral dopant or a chiral tail precursor . When incorporated into a smectic liquid crystal core (e.g., benzoate or biphenyl esters), the (S)-chiral center induces a spontaneous polarization (


) in the SmC* phase. This polarization is critical for the fast switching speeds required in FLC displays.
Pharmaceutical Intermediates

The 1-aryl-ethanol moiety is a pharmacophore found in various bioactive molecules. The pentyloxy chain increases lipophilicity (LogP ~3.2), enhancing membrane permeability for drug candidates targeting the central nervous system.

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/Isopropanol (95:5).

    • Validation: The (S)-enantiomer typically elutes second (depending on specific column interaction, verify with racemate standard). Target ee > 98%.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       0.93 (t, 3H, terminal CH₃), 1.48 (d, 3H, CH(OH)CH₃ ), 3.95 (t, 2H, Ar-O-CH₂), 4.85 (q, 1H, CH -OH), 6.87 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H).
      
    • Diagnostic Signal: The quartet at 4.85 ppm confirms the reduction of the ketone (which would lack this proton).

Safety & Handling

  • Hazards: Irritant to eyes and skin.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent oxidation back to the ketone.

  • Disposal: Dispose of ruthenium residues as heavy metal waste.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • BenchChem. (2025). 1-[4-(pentyloxy)phenyl]ethanol Structure and Properties. BenchChem Database. Link

  • Sigma-Aldrich. (2025). (S)-(-)-1-Phenylethanol Product Specification (Analogous Standard). Merck KGaA. Link

  • PubChem. (2025). 1-[4-(pentyloxy)phenyl]ethanone (Ketone Precursor). National Library of Medicine. Link

Sources

Thermochemical Profiling of Substituted 1-Phenylethanols: A Guide for Process Optimization in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 1-phenylethanols represent a critical class of chiral synthons in pharmaceutical development, serving as precursors for multiple active pharmaceutical ingredients (APIs), including antagonists for NK1 receptors and various kinetic resolution targets. Accurate thermochemical data—specifically enthalpies of formation (


) and vaporization (

)—are prerequisites for optimizing the thermodynamic landscape of enantioselective hydrogenations and metabolic stability predictions.

This guide moves beyond static data tables to provide a self-validating framework for acquiring and applying thermochemical parameters. We explore the causality between substituent electronic effects (Hammett


-constants) and volatility, and provide research-grade protocols for combustion calorimetry and transpiration methods.

Part 1: Theoretical Framework & Structure-Property Relationships

The thermodynamic stability of 1-phenylethanol derivatives is governed by the interplay between the hydroxyl group's hydrogen-bonding network and the electronic nature of the aromatic ring substituents.

The Hammett-Thermodynamic Nexus

In substituted 1-phenylethanols, the substituent effect on the O-H bond strength and the lattice energy (or cohesive energy density in liquids) is non-trivial.

  • Electron-Donating Groups (EDGs): Substituents like

    
    -Methyl (as in 1-(4-methylphenyl)ethanol) increase electron density in the ring. This often slightly destabilizes the O-H bond homolytically but can enhance intermolecular H-bonding in the condensed phase, affecting 
    
    
    
    .
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    -Chloro or 
    
    
    
    -Nitro pull density, increasing the acidity of the hydroxyl proton and altering solvation enthalpies in polar solvents.
Thermodynamic Cycle Visualization

To derive the gas-phase enthalpy of formation (


)—the value most useful for computational modeling—we must utilize a thermodynamic cycle linking the condensed phase combustion data with vaporization data.

ThermoCycle Liquid Liquid Phase 1-Phenylethanol Gas Gas Phase 1-Phenylethanol Liquid->Gas + ΔvapH° (Transpiration) Combustion Combustion Products (CO2, H2O) Liquid->Combustion ΔcH° (Bomb Calorimetry) Gas->Combustion ΔcH° (Calculated) Elements Standard State Elements (C, H2, O2) Elements->Liquid ΔfH°(liq) Elements->Gas ΔfH°(gas)

Figure 1: Thermodynamic cycle relating enthalpy of formation, vaporization, and combustion.[1][2] Accurate derivation of


 requires precise experimental values for both 

and

.

Part 2: Critical Thermochemical Data

The following data aggregates critically evaluated values from NIST and primary literature (Verevkin et al.). These values serve as the baseline for validating new derivatives.

Table 1: Standard Molar Enthalpies (298.15 K)
CompoundState

(kJ/mol)

(kJ/mol)
Boiling Point (

C)
1-Phenylethanol Liquid-207.5

1.2
63.8

0.5
204
Gas-143.7

1.5
--
1-(4-Methylphenyl)ethanol Liquid-241.2

2.1
66.1

0.8
219
Gas-175.1

2.3
--
Acetophenone (Precursor)Liquid-160.7

1.0
54.3

0.4
202

Note: The enthalpy of hydrogenation (


) for converting Acetophenone to 1-Phenylethanol can be derived from this table: 

.

Part 3: Experimental Methodologies

To generate data for novel substituted 1-phenylethanols, two distinct high-precision protocols are required.

Protocol A: Static Bomb Calorimetry (For )

Objective: Determine the energy of combustion to high precision (<0.02% uncertainty).

Methodology:

  • Sample Preparation:

    • Purify the substituted 1-phenylethanol to >99.9% (GC-MS). Traces of water or isomeric impurities will skew the heat capacity.

    • Encapsulate liquid samples in Mylar or polyethylene ampoules of known mass and specific energy of combustion.

  • Calorimetric Setup:

    • Use an isoperibol calorimeter with a twin-valve bomb.

    • Internal Standard: Calibrate the system using benzoic acid (NIST SRM 39j).

    • Atmosphere: Pressurize with pure Oxygen (3.0 MPa).

    • Ignition: Use a cotton fuse connected to a platinum wire.

  • The Washburn Correction (Crucial Step):

    • Combustion of nitrogen-containing impurities (if any) or atmospheric

      
       forms nitric acid (
      
      
      
      ).
    • Action: Add 1.0 mL of distilled water to the bomb before sealing. Post-combustion, titrate the bomb washings with 0.1 M NaOH to quantify

      
       formation and subtract this energy from the total heat observed.
      
  • Calculation:

    • Convert

      
       to 
      
      
      
      using
      
      
      (change in moles of gas).
Protocol B: Transpiration Method (For )

Objective: Measure vapor pressure (


) at various temperatures to derive enthalpy of vaporization via the Clausius-Clapeyron relation. This method is superior to ebulliometry for thermally sensitive alcohols.

Workflow Logic: A carrier gas (


) is saturated with the sample vapor at a controlled temperature (

). The vapor is then collected in a cold trap and quantified.

Transpiration N2 N2 Gas Source MFC Mass Flow Controller N2->MFC Controlled Flow Saturator Saturator Column (Thermostated U-Tube) MFC->Saturator Dry Gas Trap Cold Trap (Condenser) Saturator->Trap Saturated Vapor Analysis GC/Mass Analysis Trap->Analysis Condensate Mass

Figure 2: Transpiration apparatus schematic. The critical control point is the Saturator , which must ensure equilibrium between the liquid coating the glass beads and the carrier gas.

Step-by-Step Protocol:

  • Coating: Coat glass beads (0.5 mm diameter) with the substituted 1-phenylethanol and pack them into a U-shaped thermostated column.

  • Equilibration: Flow nitrogen gas through the column.

    • Validation: Run at three different flow rates (e.g., 2, 4, and 6 L/h). If the calculated vapor pressure is independent of flow rate, saturation equilibrium is confirmed.

  • Collection: Direct the gas stream into a cold trap (liquid

    
     or dry ice/acetone) for a specific time (
    
    
    
    ).
  • Quantification: Dissolve the condensate in a solvent (e.g., methanol) and quantify via GC-FID or weigh the trap (if mass > 5 mg).

  • Data Processing:

    • Calculate

      
      .
      
    • Plot

      
       vs 
      
      
      
      . The slope is
      
      
      .

Part 4: Applications in Drug Development[3][4]

Kinetic Resolution of Chiral Alcohols

In the enzymatic resolution of racemic 1-phenylethanol derivatives (using lipases like CAL-B), the thermodynamic activity of the substrate in the solvent affects the enantiomeric ratio (


).
  • Application: Use

    
     and solubility data to calculate the thermodynamic activity (
    
    
    
    ) of the substrate. High activity coefficients often correlate with faster reaction rates but can impact enzyme selectivity.
Process Safety (DSC Analysis)

Substituted 1-phenylethanols, particularly those with nitro- or azido- groups, can exhibit autocatalytic decomposition.

  • Protocol: Run Differential Scanning Calorimetry (DSC) in sealed gold crucibles.

  • Threshold: If the onset of decomposition (

    
    ) is < 100°C above the intended process temperature, the process is flagged as "Critical Risk." The enthalpy of decomposition (
    
    
    
    ) provides the "worst-case" energy release for reactor rupture disk sizing.

References

  • NIST Chemistry WebBook, SRD 69. Thermophysical Properties of Fluid Systems: 1-Phenylethanol. National Institute of Standards and Technology.[3][4][5] [Link][3][4]

  • Verevkin, S. P., et al. (2008). Thermochemistry of substituted 1-phenylethanols: Enthalpies of formation and vaporization. Journal of Chemical Thermodynamics.[2][6] (Provides the primary methodology for the transpiration method described). [Link]

  • PubChem Compound Summary. 1-Phenylethanol (CID 7409). National Center for Biotechnology Information. [Link]

  • Chickos, J. S., & Acree, W. E. (2003). Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002. Journal of Physical and Chemical Reference Data. [Link]

Sources

Methodological & Application

Asymmetric reduction of 4-(pentyloxy)acetophenone to (1S)-1-[4-(pentyloxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Enantioselective Synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol via Asymmetric Ketone Reduction

Abstract

This technical document provides a comprehensive guide for the asymmetric reduction of the prochiral ketone 4-(pentyloxy)acetophenone to the corresponding chiral secondary alcohol, (1S)-1-[4-(pentyloxy)phenyl]ethanol. Chiral alcohols are indispensable building blocks in modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1][2] This guide is tailored for researchers, chemists, and process development scientists, offering a detailed examination of the widely-used Corey-Bakshi-Shibata (CBS) reduction methodology. We will elucidate the mechanistic underpinnings of the catalyst system, provide a robust, step-by-step experimental protocol, and detail the analytical procedures required to validate the reaction's success, including yield and enantiomeric excess (ee) determination.

Introduction: The Significance of Chiral Alcohols

Enantiomerically pure alcohols are high-value intermediates in the synthesis of complex organic molecules. The specific stereochemistry of an alcohol can profoundly influence the biological activity of a target molecule, making access to single enantiomers a critical challenge in drug development. The asymmetric reduction of prochiral ketones stands as one of the most direct and efficient strategies to establish this crucial stereocenter.[3] The target molecule of this guide, (1S)-1-[4-(pentyloxy)phenyl]ethanol, serves as a representative model for substituted aryl-alkyl carbinols, a common motif in medicinal chemistry.

Strategic Overview: Selecting the Right Reduction Method

Several powerful methods exist for the asymmetric reduction of ketones. The choice of method depends on factors such as substrate scope, catalyst availability, cost, and required equipment (e.g., high-pressure reactors).

MethodCatalyst SystemHydrogen SourceKey AdvantagesKey Considerations
Corey-Bakshi-Shibata (CBS) Reduction Chiral OxazaborolidineBorane (BH₃·THF, BH₃·SMe₂)High ee, predictable stereochemistry, broad substrate scope, standard lab equipment.[4][5]Stoichiometric borane reagent, moisture-sensitive.[6]
Noyori Asymmetric Hydrogenation Ruthenium-Chiral Diphosphine/DiamineH₂ GasHigh atom economy, extremely low catalyst loading, high ee.[7][8]Requires high-pressure hydrogenation equipment, catalyst can be expensive.
Biocatalysis Ketoreductases (KREDs), Whole Cells (e.g., Yeast)Co-factors (NAD(P)H), often regenerated in-situ with a co-substrate (e.g., glucose, isopropanol)"Green" methodology, mild reaction conditions, can achieve very high ee.[2][9][10]Substrate-specific, may require screening of multiple enzymes/organisms, potential for lower yields.[11]

For its operational simplicity in a standard laboratory setting and its consistent delivery of high enantioselectivity for aryl-alkyl ketones, this guide will focus on the Corey-Bakshi-Shibata (CBS) Reduction .[3][4]

The CBS Reduction: Mechanism and Stereochemical Rationale

The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to direct the facial delivery of a hydride from a borane source to the ketone.[5][12] The high degree of organization in the transition state is the key to its enantioselectivity.

The Catalytic Cycle involves:

  • Catalyst Activation: The Lewis basic nitrogen on the CBS catalyst coordinates to the borane molecule. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.[3][6]

  • Ketone Coordination: The carbonyl oxygen of the 4-(pentyloxy)acetophenone coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. For steric reasons, the ketone orients itself so that its larger substituent (the 4-pentyloxyphenyl group) is positioned away from the bulky group on the catalyst.

  • Hydride Transfer: The activated borane, now held in close proximity, delivers a hydride to the carbonyl carbon via a highly organized, six-membered ring transition state. This intramolecular-like transfer is rapid and highly stereoselective.[12]

  • Product Release & Catalyst Regeneration: The resulting alkoxyborane is released, and the catalyst is free to begin another cycle.

To synthesize the desired (1S)-alcohol , the (R)-CBS catalyst is required. The stereochemical outcome is dictated by the catalyst's absolute configuration, which creates a chiral pocket that shields one face of the ketone from hydride attack.

G cluster_cycle CBS Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Catalyst (R)-CBS Catalyst Activated Activated Catalyst-BH3 Complex Catalyst->Activated + BH3 Coordinated Ketone Coordinated Intermediate Activated->Coordinated + Ketone Product (S)-Alkoxyborane Product Coordinated->Product Intramolecular Hydride Transfer (Stereo-determining Step) Product->Catalyst Release FinalProduct (1S)-1-[4-(pentyloxy)phenyl]ethanol Product->FinalProduct Workup Ketone 4-(pentyloxy)acetophenone Ketone->Coordinated Borane BH3 Source Borane->Activated

Figure 1: Simplified catalytic cycle of the CBS reduction.

Experimental Protocol: Asymmetric Reduction of 4-(pentyloxy)acetophenone

This protocol is designed for a 1.0 mmol scale reaction. All glassware should be flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

Materials and Reagents
ReagentM.W.AmountMolesNotes
4-(pentyloxy)acetophenone206.28206 mg1.0 mmolSubstrate
(R)-2-Methyl-CBS-oxazaborolidine~277.228 mg0.1 mmolCatalyst (10 mol%)
Borane-dimethyl sulfide complex (BH₃·SMe₂)75.970.12 mL1.2 mmolReductant (1.2 eq)
Anhydrous Tetrahydrofuran (THF)-10 mL-Solvent
Methanol (MeOH)-5 mL-Quenching agent
1 M Hydrochloric Acid (HCl)-10 mL-Workup
Ethyl Acetate (EtOAc)-3 x 15 mL-Extraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)-15 mL-Wash
Brine-15 mL-Wash
Anhydrous Magnesium Sulfate (MgSO₄)---Drying agent
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a nitrogen atmosphere, add the (R)-CBS catalyst (28 mg, 0.1 mmol).

  • Catalyst Dissolution: Add 5 mL of anhydrous THF via syringe. Stir the solution at room temperature until the catalyst is fully dissolved.

  • Cooling and Borane Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add the borane-dimethyl sulfide complex (0.12 mL, 1.2 mmol) dropwise via syringe over 5 minutes. Stir the resulting solution at 0 °C for 15 minutes.

  • Substrate Addition: In a separate dry vial, dissolve 4-(pentyloxy)acetophenone (206 mg, 1.0 mmol) in 5 mL of anhydrous THF. Draw this solution into a syringe and add it dropwise to the cold catalyst-borane mixture over 30 minutes using a syringe pump.

    • Causality Note: Slow addition minimizes the uncatalyzed background reduction, which is non-selective and would lower the final enantiomeric excess.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) mobile phase. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C to decompose excess borane. (Caution: Gas evolution).

  • Workup: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 20 minutes. Add 1 M HCl (10 mL) and stir for another 30 minutes to hydrolyze the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) to afford the pure (1S)-1-[4-(pentyloxy)phenyl]ethanol.

Characterization and Quality Control

A successful protocol is a self-validating one. Proper characterization confirms the identity, purity, and enantiomeric composition of the product.

G cluster_workflow Post-Reaction Workflow Start Crude Product (After Rotary Evaporation) Purify Flash Column Chromatography Start->Purify PureProduct Pure Product (Clear Oil) Purify->PureProduct Yield Calculate Yield (%) PureProduct->Yield Purity Purity Analysis (¹H NMR, ¹³C NMR, MS) PureProduct->Purity EE Enantiomeric Excess (ee) Determination (Chiral HPLC) PureProduct->EE Final Final Characterized Product: (1S)-1-[4-(pentyloxy)phenyl]ethanol Yield->Final Purity->Final EE->Final

Figure 2: General workflow for product purification and analysis.

Yield and Purity Assessment
  • Yield: Calculate the percentage yield based on the mass of the purified product. A typical yield for this type of reaction is >90%.

  • Purity: Confirm the structure and purity using standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

The accurate determination of enantiomeric excess is the ultimate measure of the reaction's success. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard method.[13][14][15]

  • Sample Preparation: Prepare a stock solution of the purified product in the mobile phase (or a compatible solvent like isopropanol) at a concentration of approximately 0.5 mg/mL.

  • HPLC System and Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: A polysaccharide-based CSP is recommended (e.g., Chiralpak® IA, IB, or IC).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 95:5 (Hexane:IPA). The ratio may need to be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at 225 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The two enantiomers will have different retention times (t_R).

    • Integrate the peak area for each enantiomer.

    • Calculate the enantiomeric excess using the following formula:

      • ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

    • Expected Outcome: For this protocol, the major peak should correspond to the (S)-enantiomer. A successful reaction should yield an ee of >95%.

Conclusion

The Corey-Bakshi-Shibata reduction offers a reliable, highly selective, and operationally straightforward method for synthesizing (1S)-1-[4-(pentyloxy)phenyl]ethanol from its corresponding prochiral ketone. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing rigorous analytical validation, researchers can confidently produce high-quality chiral alcohols essential for advanced scientific discovery and development.

References

Sources

Enantioselective synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol using a chiral catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Asymmetric Transfer Hydrogenation for the Synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol

Executive Summary

This application note details a robust, scalable protocol for the enantioselective synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol . This chiral benzylic alcohol is a critical intermediate in the synthesis of ferroelectric liquid crystals and specific alkoxy-substituted pharmaceutical agents.

The method utilizes Asymmetric Transfer Hydrogenation (ATH) catalyzed by a Ruthenium(II)-arene complex with a chiral monosulfonylated diamine ligand (Ru-TsDPEN).[1] Unlike traditional borane reductions (CBS) or high-pressure hydrogenations, this protocol operates under mild conditions using a formic acid/triethylamine azeotrope as the hydrogen source, ensuring high enantiomeric excess (>95% ee) and operational safety.

Reaction Pathway & Strategy

The synthesis proceeds in two distinct stages:

  • Substrate Synthesis: Alkylation of 4'-hydroxyacetophenone to generate the prochiral ketone.

  • Asymmetric Reduction: Enantioselective reduction using the (S,S)-Ru-TsDPEN catalyst to yield the (S)-alcohol.

Process Workflow Diagram

G Start 4'-Hydroxyacetophenone Inter 4'-Pentyloxyacetophenone (Prochiral Ketone) Start->Inter Williamson Ether Synthesis (90°C) Reagent1 1-Bromopentane K2CO3 / DMF Reagent1->Inter Product (1S)-1-[4-(pentyloxy)phenyl]ethanol (Target) Inter->Product Asymmetric Transfer Hydrogenation (25°C) Cat RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH/Et3N Cat->Product

Figure 1: Synthetic workflow from commercially available starting materials to the chiral target.

Mechanistic Insight: The "Metal-Ligand Bifunctional" Mechanism

To achieve the (S)-configuration, the choice of catalyst chirality is non-negotiable. For acetophenone derivatives, the (S,S)-configured ligand yields the (S)-alcohol .

The reaction proceeds via a concerted 6-membered transition state where the ruthenium center delivers a hydride to the carbonyl carbon, while the amine proton of the ligand is transferred to the carbonyl oxygen. This "outer-sphere" mechanism avoids direct coordination of the substrate to the metal, tolerating the steric bulk of the pentyloxy tail.

Mechanism PreCat Pre-Catalyst Ru-Cl species Active Active Ru-H Species (16e- complex) PreCat->Active HCOOH (Formate decarboxylation) TS 6-Membered Transition State Active->TS + Substrate (Ketone) ProductRel Product Release (S)-Alcohol TS->ProductRel Hydride Transfer ProductRel->Active Regeneration with HCOOH

Figure 2: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation.

Experimental Protocols

Protocol A: Synthesis of 4'-(Pentyloxy)acetophenone

Objective: Prepare the prochiral ketone substrate.

Reagents:

  • 4'-Hydroxyacetophenone (13.6 g, 100 mmol)

  • 1-Bromopentane (16.6 g, 110 mmol, 1.1 equiv)

  • Potassium Carbonate (20.7 g, 150 mmol, 1.5 equiv)

  • Dimethylformamide (DMF) (100 mL)

Procedure:

  • Setup: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4'-hydroxyacetophenone,

    
    , and DMF.
    
  • Addition: Add 1-bromopentane dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting phenol is consumed.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (400 mL). The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash copiously with water to remove DMF, and dry under vacuum.

  • Purification: Recrystallize from ethanol if necessary.

    • Expected Yield: 90–95%

    • Appearance: White crystalline solid.

Protocol B: Enantioselective Reduction (The Core Step)

Objective: Convert the ketone to the (S)-alcohol with high ee.

Reagents:

  • Substrate: 4'-(Pentyloxy)acetophenone (2.06 g, 10 mmol)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg, 0.05 mmol, 0.5 mol% loading)

  • Hydrogen Source: Formic Acid/Triethylamine Azeotrope (5:2 molar ratio) (5 mL)

  • Solvent: Dichloromethane (DCM) (Optional, can run neat in azeotrope)

Procedure:

  • Degassing: In a Schlenk flask, place the ketone substrate and the Ru-catalyst. Evacuate and backfill with nitrogen (3 cycles) to remove oxygen (Ru-hydrides are air-sensitive).

  • Initiation: Syringe in the HCOOH/Et3N azeotrope (degassed). If solubility is poor, add 2 mL of degassed DCM.

  • Reaction: Stir at 25–28°C (Room Temp).

    • Note: Do not heat above 40°C as enantioselectivity (ee) drops significantly.

  • Monitoring: Monitor by TLC or GC. Reaction time is typically 12–24 hours.

  • Quench: Once conversion >98%, dilute the mixture with water (20 mL) and extract with Dichloromethane (3 x 15 mL).

  • Wash: Wash combined organics with saturated

    
     (to remove residual formic acid) and brine. Dry over 
    
    
    
    .[2]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1) to remove catalyst residues.[3]

Data Summary Table

ParameterSpecificationNotes
Catalyst Loading 0.5 mol% (S/C = 200)Can be lowered to 0.1 mol% for >10g scale.
Temperature 25°C ± 3°CHigher T increases rate but lowers ee.
Time 14–18 HoursReaction is irreversible (evolution of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).
Yield > 92%Isolated yield after chromatography.[4]
Enantiomeric Excess > 96% eeDetermined by Chiral HPLC.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must validate the enantiomeric purity.

Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (or 220 nm).

  • Temperature: 25°C.

Expected Retention Times (Approximate):

  • (R)-Enantiomer: ~11.5 min (Minor)

  • (S)-Enantiomer: ~13.2 min (Major)

  • Note: Run a racemic standard (reduce ketone with

    
    ) to confirm retention times.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by

.
Ensure strict degassing of the azeotrope and reaction vessel.
Low Conversion Substrate insolubility.Add a co-solvent like DCM or THF (up to 20% v/v).
Low ee (<90%) Temperature too high.Maintain reaction strictly at 20–25°C.
Low ee Wrong Catalyst Isomer.Confirm use of (S,S) -TsDPEN for (S) -alcohol.
Product is Racemic Hydrogen source depletion.Ensure HCOOH/Et3N ratio is 5:2; excess amine can cause racemization.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6] Accounts of Chemical Research, 30(2), 97–102. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 20(20), 2329–2347. Link

  • Daicel Corporation. (n.d.). Chiralcel OD-H Instruction Manual. Link

Sources

Biocatalytic synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol using enzymes or whole-cell systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the asymmetric synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol via enzymatic bioreduction. This molecule is a critical chiral intermediate in the synthesis of ferroelectric liquid crystals (calamitic mesogens) and specific pharmaceutical alkoxy-phenyl derivatives.

While traditional chemical reduction (e.g., NaBH₄) yields racemates requiring subsequent resolution (max 50% yield), this biocatalytic route utilizes Ketoreductases (KREDs) coupled with a cofactor regeneration system to achieve >99% enantiomeric excess (ee) and theoretical 100% conversion .

Key Advantages:

  • Enantiopurity: Direct access to the (1S)-enantiomer (Prelog specificity).

  • Atom Economy: Avoids heavy metal catalysts and resolution steps.

  • Solubility Management: Includes a biphasic reaction system to handle the lipophilic pentyloxy tail.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Challenge of Hydrophobicity

The substrate, 1-[4-(pentyloxy)phenyl]ethanone , possesses a long alkyl chain (


), significantly reducing its aqueous solubility compared to methoxy analogs. Standard aqueous biocatalysis fails due to mass transfer limitations. This protocol employs a biphasic system (Buffer/Organic)  or Co-solvent system (DMSO)  to ensure substrate availability to the enzyme.
Reaction Mechanism

The reaction relies on a stereoselective KRED (Alcohol Dehydrogenase) that follows Prelog's Rule to yield the (S)-alcohol. To make the process economically viable, the expensive cofactor (NADPH) is regenerated in situ using Glucose Dehydrogenase (GDH).

The Catalytic Cycle:

  • Reduction: KRED transfers a hydride from NADPH to the re-face of the ketone, forming the (S)-alcohol and NADP+.

  • Regeneration: GDH oxidizes Glucose to Gluconolactone, reducing NADP+ back to NADPH.

ReactionCycle Substrate Substrate: 1-[4-(pentyloxy)phenyl]ethanone KRED Enzyme 1: KRED (Prelog) Substrate->KRED Product Product: (1S)-1-[4-(pentyloxy)phenyl]ethanol NADP_Ox NADP+ GDH Enzyme 2: GDH NADP_Ox->GDH NADPH_Red NADPH NADPH_Red->KRED H- transfer Glucose Glucose Glucose->GDH Glucono Gluconolactone KRED->Product KRED->NADP_Ox GDH->NADPH_Red Regeneration GDH->Glucono

Figure 1: Coupled enzymatic cycle showing the reduction of the ketone substrate driven by NADPH recycling via Glucose Dehydrogenase (GDH).

Materials & Equipment

Reagents
ComponentGrade/SpecPurpose
Substrate 1-[4-(pentyloxy)phenyl]ethanone (>98%)Target precursor
Enzyme (KRED) Thermoanaerobacter brockii ADH or Commercial "Prelog" KitStereoselective reduction
Cofactor NADP+ (disodium salt)Hydride carrier
Recycling Enzyme Glucose Dehydrogenase (GDH-105 or equiv)Cofactor regeneration
Co-substrate D-GlucoseHydride source
Buffer Potassium Phosphate (KPi), 100 mM, pH 7.0Reaction medium
Solvent DMSO (Co-solvent) or MTBE (Biphasic)Solubilization
Equipment
  • Thermostatic shaker (Orbit: 200 rpm, Temp: 30°C).

  • pH Stat or autotitrator (optional for scale-up).

  • HPLC with Chiral Column (Chiralcel OB-H or OD-H).

Experimental Protocols

Protocol A: Screening & Optimization (1 mL Scale)

Objective: Identify the optimal enzyme variant and solvent tolerance.

  • Preparation of Stock Solutions:

    • Substrate Stock: Dissolve 50 mg of ketone in 1 mL DMSO.

    • Cofactor Mix: 100 mM Glucose + 1 mM NADP+ in KPi Buffer (pH 7.0).

    • GDH Stock: 10 U/mL in buffer.

  • Reaction Setup:

    • In a 2 mL HPLC vial or deep-well plate, add:

      • 800 µL Cofactor Mix (containing GDH).

      • 1-5 mg KRED (Lyophilized powder).

      • 50 µL Substrate Stock (Final conc: ~2.5 g/L, 5% DMSO).

  • Incubation:

    • Seal and shake at 30°C, 250 rpm for 24 hours.

  • Quenching & Analysis:

    • Add 1 mL Ethyl Acetate (EtOAc). Vortex vigorously for 1 min.

    • Centrifuge (10,000 x g, 2 min) to separate phases.

    • Analyze organic phase via Chiral HPLC (See Section 5).

Protocol B: Preparative Scale-Up (1 Gram Scale)

Objective: Isolate (1S)-1-[4-(pentyloxy)phenyl]ethanol for characterization.

Critical Step: Due to the substrate's low water solubility, a biphasic system (Buffer/Toluene) is used. The enzyme remains in the aqueous phase, while the substrate/product partitions between phases, reducing product inhibition.

  • Reaction Mix Assembly (Total Vol: 50 mL):

    • Aqueous Phase (30 mL):

      • Buffer: 100 mM KPi, pH 7.0.

      • Glucose: 1.5 equivalents (relative to substrate).

      • NADP+: 0.5 mM (catalytic amount).

      • GDH: 500 Units.

      • KRED Enzyme: 50 mg (loading determined by screening).

    • Organic Phase (20 mL):

      • Solvent: Toluene or MTBE.

      • Substrate: 1.0 g (dissolved in the organic solvent).

  • Execution:

    • Combine phases in a 100 mL Erlenmeyer flask.

    • Shake at 30°C, 200 rpm.

    • pH Control: Monitor pH every 4-6 hours. If pH drops below 6.5 (due to gluconic acid formation), adjust with 1M NaOH.

  • Work-Up:

    • After 24-48 hours (check conversion via TLC/HPLC), transfer to a separatory funnel.

    • Separate phases.[1] Extract aqueous phase 2x with 20 mL EtOAc.

    • Combine organic layers, dry over

      
      , and concentrate in vacuo.
      
    • Purification: If conversion <99%, purify via silica gel chromatography (Hexane:EtOAc 8:2).

Analytical Methods

Chiral HPLC Method

To verify the (S)-configuration and enantiomeric excess.

  • Column: Daicel Chiralcel OB-H or OD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate for OD-H):

    • (S)-Enantiomer: ~12 min (Major peak for Prelog enzymes).

    • (R)-Enantiomer: ~15 min.

    • Ketone Substrate: ~8 min.

Process Workflow Diagram

Workflow Start Start: Racemic Ketone Synthesis (Friedel-Crafts of Pentyloxybenzene) Screen Step 1: Enzyme Screening (96-well plate, 5% DMSO) Start->Screen Selection Decision: Select Enzyme Target: >95% ee (S) Screen->Selection Selection->Screen Low Selectivity (Try different KRED) ScaleUp Step 2: Preparative Scale (Biphasic) Buffer/Toluene System Selection->ScaleUp Success Workup Step 3: Isolation & Purification Extraction & Crystallization ScaleUp->Workup Final Final Product: (1S)-1-[4-(pentyloxy)phenyl]ethanol Workup->Final

Figure 2: Operational workflow from substrate synthesis to final chiral alcohol isolation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (<10%) Substrate insolubility.Increase DMSO conc. to 10-15% or switch to Biphasic (MTBE/Buffer).
pH Drift Gluconic acid buildup.Use stronger buffer (200 mM) or active titration with NaOH.
Wrong Enantiomer (R) Enzyme follows Anti-Prelog rule (e.g., L. kefir).Switch to Thermoanaerobacter or Rhodococcus based KREDs.
Emulsion Formation Protein denaturation at interface.Centrifuge at higher G-force; add small amount of brine during extraction.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Use of Ethyl 8-oxo-8-(4-pentyloxyphenyl)octanoate as a Precursor for Calamitic Liquid Crystals.[2]Link

  • Giannopoulos, A., et al. (2020).[3] Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Link

  • Li, Q., et al. (2023).[4][5] Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Royal Society of Chemistry. Link

  • Hanson, R. L., et al. (2016). Biocatalytic Synthesis of Chiral Alcohols.[3][6] (General reference on KRED screening methodologies for pharma intermediates).

  • Vertex AI Search. (2023). Synthesis of Liquid Crystal Compound with Azo Linker and Effect of Terminal Group. International Journal of Research in Engineering and Science. Link

Sources

Application Note: Kinetic Resolution of Racemic 1-[4-(pentyloxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the kinetic resolution of racemic 1-[4-(pentyloxy)phenyl]ethanol (1 ) to yield the enantiopure (S)-alcohol and the (R)-acetate ester. This substrate is a critical intermediate in the synthesis of ferroelectric liquid crystals and chiral pharmaceuticals.

The method utilizes Candida antarctica Lipase B (CAL-B) for the enantioselective transesterification using vinyl acetate as the irreversible acyl donor. This protocol is designed to achieve


 (enantiomeric excess) and 

conversion under mild conditions.[1]

Scientific Principles & Mechanism

The Challenge of Racemic Resolution

Kinetic resolution relies on the difference in reaction rates between two enantiomers (


 vs 

) catalyzed by a chiral enzyme. For secondary benzylic alcohols, CAL-B typically exhibits high enantioselectivity (

) for the (

)-enantiomer, following Kazlauskas' rule, leaving the (

)-alcohol unreacted.
Mechanism: Ping-Pong Bi-Bi

The reaction proceeds via a serine-hydrolase mechanism involving an acyl-enzyme intermediate.

  • Acylation: The catalytic serine attacks the acyl donor (vinyl acetate), releasing acetaldehyde (tautomerized from vinyl alcohol).

  • Deacylation: The fast-reacting enantiomer (typically

    
    ) attacks the acyl-enzyme complex, forming the chiral ester and regenerating the free enzyme.
    
Reaction Scheme

The specific transformation is outlined below:

ReactionScheme Substrate Racemic 1-[4-(pentyloxy)phenyl]ethanol Reagents CAL-B (Novozym 435) Vinyl Acetate Toluene, 40°C Substrate->Reagents ProductS (S)-Alcohol (Unreacted) Reagents->ProductS Slow Reacting ProductR (R)-Acetate (Esterified) Reagents->ProductR Fast Reacting

Figure 1: Kinetic resolution pathway. The lipase preferentially acetylates the (R)-enantiomer.

Experimental Protocol

Materials & Reagents
ComponentGrade/SpecificationRole
Substrate 1-[4-(pentyloxy)phenyl]ethanol (Racemic)Starting Material
Catalyst Novozym® 435 (Immobilized CAL-B)Biocatalyst
Acyl Donor Vinyl Acetate (>99%)Irreversible Donor
Solvent Toluene (Anhydrous) or MTBEReaction Medium
Internal Std Dodecane (Optional)GC/HPLC quantitation
Equipment Setup
  • Thermostated orbital shaker (set to 40°C, 200 rpm).

  • 4 mL or 20 mL glass scintillation vials with PTFE-lined caps.

  • 0.45 µm PTFE syringe filters (for HPLC sampling).

Step-by-Step Procedure

Step 1: Substrate Preparation Dissolve racemic 1-[4-(pentyloxy)phenyl]ethanol (1.0 mmol, ~222 mg) in anhydrous Toluene (5.0 mL).

  • Note: The pentyloxy tail increases lipophilicity compared to standard phenylethanol. Ensure complete dissolution; mild sonication may be required.

Step 2: Reaction Initiation Add Vinyl Acetate (3.0 mmol, 3 equivalents, ~280 µL) to the solution. Add Novozym 435 beads (20 mg/mL loading, approx 100 mg total).

  • Critical: Do not stir with a magnetic bar, as this grinds the immobilized beads, creating fines that complicate filtration. Use an orbital shaker.

Step 3: Incubation & Monitoring Incubate at 40°C, 200 rpm. Monitor conversion at


.
  • Target: Stop reaction when conversion reaches 50% (theoretical maximum yield for resolution).

Step 4: Termination Filter the reaction mixture through a coarse fritted glass funnel or a cotton plug to remove the enzyme beads.

  • Sustainability: The beads can often be washed with toluene and reused 3–5 times.

Step 5: Purification Concentrate the filtrate under reduced pressure. Separate the (S)-alcohol and (R)-acetate via Flash Column Chromatography.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20). The non-polar ester elutes first; the polar alcohol elutes second.

Analytical Methods (Quality Control)

To validate the optical purity, High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) is required.

HPLC Method Development

Due to the pentyloxy group, the molecule is more retained on reverse-phase columns but shows distinct behavior on normal-phase chiral columns.

Recommended Conditions:

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

    • Optimization: If retention is too long due to the pentyloxy tail, increase IPA to 10%.

  • Flow Rate: 0.5 to 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption).

  • Temperature: 25°C.

Calculation of Enantioselectivity (E-value)

The selectivity factor (


) is calculated using the conversion (

) and enantiomeric excess of the substrate (

) and product (

):


  • Acceptance Criteria: An

    
     indicates a highly efficient resolution.
    

Troubleshooting & Optimization Logic

This section visualizes the decision-making process for optimizing the reaction if standard conditions fail.

OptimizationLogic Start Check Conversion (c) at 24h LowConv Conversion < 30% Start->LowConv HighConv Conversion > 55% Start->HighConv GoodConv Conversion 48-52% Start->GoodConv ActionLow 1. Increase Temp to 50°C 2. Add Molecular Sieves (remove water) 3. Check Enzyme Activity LowConv->ActionLow ActionHigh 1. Reduce Time 2. Lower Temp to 25°C 3. Reduce Enzyme Loading HighConv->ActionHigh ActionGood Proceed to Workup GoodConv->ActionGood

Figure 2: Decision tree for reaction optimization based on conversion data.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry.[1][2][3][4]

  • Pamies, O., & Backvall, J. E. (2003). Combination of Enzymes and Metal Catalysts.[5] A Powerful Approach in Asymmetric Catalysis.[1][3] Chemical Reviews.[6]

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.[6]

  • Daicel Corporation. Chiral Column Selection Guide for Alcohols.

Sources

Application Note: (1S)-1-[4-(pentyloxy)phenyl]ethanol as a Versatile Chiral Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-[4-(pentyloxy)phenyl]ethanol is a highly valuable secondary benzylic alcohol utilized extensively as a chiral building block in modern organic synthesis. Its unique structural topology—combining a stereogenic benzylic center with a lipophilic para-pentyloxy tail—makes it an ideal precursor for two primary applications: the stereospecific synthesis of bioactive aryl ethers and the design of chiral dopants for ferroelectric liquid crystals (FLCs).

This application note provides drug development professionals and materials scientists with field-proven, self-validating protocols for utilizing this compound. By detailing the mechanistic causality behind reagent selection, we address the common pitfalls of benzylic racemization and outline optimized pathways for maximizing enantiomeric excess (ee) retention.

Physicochemical Properties & Handling

To ensure reproducibility across all downstream applications, the starting material must be handled according to its specific physicochemical constraints. The benzylic position is highly susceptible to carbocation formation (SN1 pathways) under strongly acidic conditions, which leads to rapid racemization.

PropertyValue / SpecificationMechanistic Implication for Synthesis
Molecular Formula C13H20O2Lipophilic tail enhances solubility in non-polar organic solvents (DCM, THF, Toluene).
Molecular Weight 208.30 g/mol Standardized for stoichiometric calculations.
Stereochemistry (1S) configurationRequires strict SN2 conditions for inversion or retention-specific coupling to prevent ee loss.
Storage Conditions 2–8 °C, inert atmospherePrevents slow autoxidation of the benzylic alcohol to the corresponding acetophenone derivative.

Application 1: Stereospecific Synthesis of Bioactive Aryl Ethers

Theory & Causality: The Mitsunobu Inversion

Converting a chiral benzylic alcohol to an ether typically risks racemization if traditional leaving-group chemistry (e.g., tosylation followed by alkoxide attack) is employed, due to the stability of the benzylic carbocation. To synthesize (1R)-aryl ethers with high stereofidelity, the Mitsunobu reaction is the gold standard .

By utilizing triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD), the (1S)-alcohol is activated into a highly electrophilic alkoxyphosphonium intermediate. The bulky nature of this intermediate, combined with the mild, neutral-to-slightly-acidic conditions provided by the incoming phenol (pKa < 11), forces a strict SN2 trajectory. This results in complete Walden inversion, yielding the (1R)-enantiomer without SN1 leakage.

Protocol: Mitsunobu Etherification

Self-Validating System: The reaction's progress can be visually monitored by the transition of DIAD's yellow color to colorless as the betaine intermediate forms, followed by TLC confirmation of the highly UV-active ether product.

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask. Purge with Argon.

  • Reagent Loading: Add (1S)-1-[4-(pentyloxy)phenyl]ethanol (1.0 mmol, 208.3 mg), the target phenol (1.2 mmol), and PPh3 (1.3 mmol, 341 mg).

  • Solvation: Dissolve the mixture in 10 mL of anhydrous Tetrahydrofuran (THF). Cool the flask to 0 °C using an ice-water bath. (Causality: Cooling suppresses the formation of elimination byproducts and stabilizes the betaine intermediate).

  • Activation: Add DIAD (1.3 mmol, 263 mg) dropwise over 15 minutes via syringe.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12–16 hours.

  • Workup & Purification: Quench with 10 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the (1R)-aryl ether.

MitsunobuWorkflow A (1S)-Alcohol + Phenol + PPh3 B DIAD Addition (0°C to RT) A->B Anhydrous THF Argon Atm C Alkoxyphosphonium Intermediate B->C Activation D Strict SN2 Phenoxide Attack C->D Walden Inversion E (1R)-Aryl Ether (Inverted ee >98%) D->E - Ph3P=O - Hydrazine byproduct

Caption: Mechanistic workflow of the Mitsunobu stereoinversion, ensuring high enantiomeric excess.

Application 2: Synthesis of Chiral Dopants for Ferroelectric Liquid Crystals

Theory & Causality: Inducing the Smectic C* Phase

In materials science, (1S)-1-[4-(pentyloxy)phenyl]ethanol is a privileged scaffold for synthesizing chiral dopants used in one-dimensional photonic materials and optical sensors .

The causality of its effectiveness lies in its dual-domain structure:

  • The para-pentyloxy tail: Acts as a flexible, lipophilic chain that promotes the formation of layered smectic phases by microphase segregation from rigid aromatic cores.

  • The chiral benzylic center: When esterified to a mesogenic core, the transverse dipole moment at the chiral center breaks the centrosymmetry of the smectic C phase, inducing a chiral smectic C (SmC*) phase. This is the fundamental requirement for spontaneous polarization (

    
    ) and ferroelectric switching.
    

To attach the mesogenic core without altering the (1S) stereocenter, a Steglich Esterification is utilized. By using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP), the reaction proceeds via an O-acylisourea intermediate. Because the bond breaking and forming occurs at the carbonyl carbon of the mesogen rather than the chiral benzylic carbon of the alcohol, the (1S) configuration is 100% retained .

Protocol: Steglich Esterification for Liquid Crystal Assembly
  • Preparation: In a dry 50 mL flask under Argon, dissolve the mesogenic carboxylic acid (e.g., 4'-octyloxybiphenyl-4-carboxylic acid) (1.0 mmol) and (1S)-1-[4-(pentyloxy)phenyl]ethanol (1.1 mmol, 229 mg) in 15 mL of anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (0.1 mmol, 12.2 mg). (Causality: DMAP acts as an acyl transfer catalyst, suppressing the formation of unreactive N-acylureas).

  • Coupling: Cool the mixture to 0 °C. Add DCC (1.2 mmol, 247 mg) portion-wise.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form, validating the progress of the coupling.

  • Workup: Filter the reaction mixture through a pad of Celite to remove DCU. Wash the filtrate sequentially with 0.5 M HCl (10 mL), saturated NaHCO3 (10 mL), and brine (10 mL).

  • Purification: Dry over MgSO4, concentrate, and purify by recrystallization from hot ethanol to yield the pure chiral liquid crystal dopant.

FLCSynthesis A (1S)-Alcohol (Chiral Tail) C DCC / DMAP (0°C to RT, DCM) A->C Steglich Coupling B Mesogenic Acid Core (Rigid Rod) B->C Steglich Coupling D Chiral Ester (Retention of S-Config) C->D Acyl Transfer (No C-O bond cleavage) E Smectic C* Phase Ferroelectric Material D->E Spontaneous Polarization (Photonic/Sensor App)

Caption: Assembly of a chiral liquid crystal dopant via Steglich esterification with full stereoretention.

Quantitative Data: Stereochemical Fidelity Across Activation Methods

To further guide experimental design, the following table summarizes the expected enantiomeric excess (ee) retention and chemical yields when utilizing (1S)-1-[4-(pentyloxy)phenyl]ethanol across different synthetic pathways.

Reaction PathwayReagents / ConditionsStereochemical OutcomeExpected ee (%)Typical Yield (%)
Mitsunobu Etherification Phenol, PPh3, DIAD, THF, 0 °CInversion (1S

1R)
> 98%75 – 85%
Steglich Esterification R-COOH, DCC, DMAP, DCM, RTRetention (1S

1S)
> 99%80 – 90%
Tosylation / SN2 1. TsCl, Pyridine2. NaOAr, DMF, 80 °CMixed (SN2 + SN1 leakage)60 – 75%50 – 65%
Halogenation SOCl2, DCMRacemization (via SNi / SN1)< 10%N/A

Note: The data highlights the critical necessity of avoiding standard tosylation or halogenation methods when working with electron-rich benzylic systems like the pentyloxyphenyl core, as the oxygen lone pairs heavily stabilize the benzylic carbocation, leading to rapid racemization.

References

  • Kumara Swamy, K. C., Bhuvan Kumar, N. N., Balaraman, E., & Pavan Kumar, K. V. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Available at:[Link]

  • Mulder, D. J., Schenning, A. P. H. J., & Bastiaansen, C. W. M. (2014). Chiral-nematic liquid crystals as one dimensional photonic materials in optical sensors. Journal of Materials Chemistry C, 2(33), 6695-6705. Available at:[Link]

Application Note: High-Fidelity Synthesis of Chiral Liquid Crystals Using (1S)-1-[4-(pentyloxy)phenyl]ethanol

[1]

Part 1: Executive Summary & Technical Rationale[1]

The Molecule

(1S)-1-[4-(pentyloxy)phenyl]ethanol is a premium chiral building block characterized by three functional domains:

  • Chiral Center (1S): A benzylic secondary alcohol that provides the high helical twisting power (HTP) necessary for inducing chiral nematic (N) and ferroelectric smectic C (SmC) phases.[1]

  • Rigid Core (Phenyl Ring): Contributes to the polarizability and anisotropic geometry required for mesophase formation.[1]

  • Flexible Tail (Pentyloxy): A pentyl ether chain that lowers melting points and stabilizes smectic layering through van der Waals interactions.[1]

Application Scope

This compound is primarily utilized as a chiral terminal unit or dopant in the synthesis of:

  • Ferroelectric Liquid Crystals (FLCs): Used in Surface-Stabilized Ferroelectric Liquid Crystal (SSFLC) displays due to their microsecond response times.[1]

  • Blue Phase Liquid Crystals: High-chirality dopants are critical for stabilizing the double-twist cylinder structure of Blue Phases.[1]

  • Thermographic Sensors: Chiral nematic materials that change color (pitch length) with temperature.[1]

Critical Design Consideration: Stereochemical Integrity

Warning: As a benzylic alcohol, this molecule is susceptible to racemization via the formation of a stabilized benzylic carbocation under strong acidic conditions or high temperatures. The protocols below are engineered to strictly retain the (S)-configuration or invert to (R)- via specific mechanistic pathways (SN2 vs. SN1 suppression).

Part 2: Experimental Protocols

Protocol A: Retention-Selective Esterification (The "Safe" Route)

Recommended for coupling with mesogenic carboxylic acids (e.g., 4'-alkoxybiphenyl-4-carboxylic acid) while retaining the (S)-configuration.[1]

Mechanism: Nucleophilic attack of the alcohol oxygen on an acyl chloride. No bond cleavage occurs at the chiral center.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: (1S)-1-[4-(pentyloxy)phenyl]ethanol (1.0 equiv)

  • Coupling Partner: Mesogenic Acid Chloride (1.1 equiv) (Freshly prepared from acid using SOCl₂/DMF_cat)[1]

  • Base: Anhydrous Pyridine (3.0 equiv) or Triethylamine (TEA)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Catalyst: DMAP (10 mol%) - Optional, use with caution

  • Inert Gas: Dry Nitrogen or Argon[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.

  • Solubilization: Dissolve (1S)-1-[4-(pentyloxy)phenyl]ethanol (1.0 mmol) and Pyridine (3.0 mmol) in anhydrous DCM (10 mL). Cool the solution to 0°C in an ice/water bath.

  • Acylation: Dissolve the Mesogenic Acid Chloride (1.1 mmol) in anhydrous DCM (5 mL). Transfer this solution to the addition funnel.

  • Controlled Addition: Add the acid chloride solution dropwise to the alcohol mixture over 30 minutes. Crucial: Keep temperature < 5°C to prevent elimination or racemization.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor via TLC (SiO₂; Hexane/EtOAc 4:1).[1]

  • Quench & Workup: Pour the mixture into ice-cold dilute HCl (1M, 20 mL) to neutralize pyridine. Extract with DCM (3 x 20 mL).

  • Purification: Wash organic layers with Sat. NaHCO₃ and Brine.[1] Dry over MgSO₄.[1] Concentrate in vacuo.

  • Isolation: Purify via flash column chromatography (SiO₂) or recrystallization from Ethanol/Hexane.

Protocol B: Mitsunobu Inversion (The "Switch" Route)

Use this protocol if the (R)-enantiomer of the final ester is required starting from the (S)-alcohol.

Mechanism: SN2 inversion at the chiral center.

Reagents
  • Substrate: (1S)-1-[4-(pentyloxy)phenyl]ethanol (1.0 equiv)

  • Acid: Mesogenic Carboxylic Acid (1.1 equiv)[1]

  • Phosphine: Triphenylphosphine (PPh₃, 1.2 equiv)

  • Azo Reagent: Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

  • Solvent: Anhydrous THF

Procedure
  • Dissolve Alcohol, Acid, and PPh₃ in THF under Argon at 0°C.

  • Add DIAD dropwise (maintain T < 5°C).

  • Stir at RT for 24h.[1]

  • Solvent removal and column chromatography.[1]

    • Result: The product will possess the (R)-configuration .

Part 3: Data & Visualization[1][2]

Expected Characterization Data

The following table summarizes the key spectral signatures for a typical ester derivative: (1S)-1-[4-(pentyloxy)phenyl]ethyl 4'-(octyloxy)biphenyl-4-carboxylate .

TechniqueParameterExpected Signal / ValueInterpretation
¹H NMR (CDCl₃)δ 6.05 ppm (q, 1H)Quartet, J = 6.5 HzChiral Methine Proton (-CH-O-) .[1] Diagnostic for ester formation.
¹H NMR δ 1.65 ppm (d, 3H)DoubletMethyl group adjacent to chiral center.
¹H NMR δ 3.95 ppm (t, 2H)Triplet-OCH₂- protons of the pentyloxy tail.[1]
IR Spectroscopy 1725 cm⁻¹Strong BandC=O stretching (Ester carbonyl).[1]
Polarimetry [α]DNegative (-)Specific rotation (typically -30° to -60° for S-isomer esters).[1]
DSC Phase TransitionsK → SmC* → N* → ITypical sequence for ferroelectric mesogens.[1]
Synthesis & Phase Induction Workflow

The diagram below illustrates the logical flow from precursor selection to phase identification, highlighting the critical decision point for stereochemistry.

GStartPrecursor:(1S)-1-[4-(pentyloxy)phenyl]ethanolChoiceTarget Stereochemistry?Start->ChoicePathAProtocol A: Acid Chloride + Pyridine(Retention of Configuration)Choice->PathAKeep (S)PathBProtocol B: Mitsunobu (PPh3/DIAD)(Inversion of Configuration)Choice->PathBSwitch to (R)ProductSProduct: (S)-Ester LC(Maintains Chirality)PathA->ProductSMesophaseMesophase Characterization(POM / DSC)ProductS->MesophaseProductRProduct: (R)-Ester LC(Inverted Chirality)PathB->ProductRProductR->MesophaseSmCSmectic C* (Ferroelectric)Spontaneous PolarizationMesophase->SmCLow TempNStarNematic* (Chiral)Helical Twist / Selective ReflectionMesophase->NStarHigh Temp

Caption: Decision tree for synthesizing chiral liquid crystals, selecting between retention (Protocol A) or inversion (Protocol B) to tune the final helical handedness.

Part 4: References

  • Goodby, J. W., et al. (2014). Ferroelectric Liquid Crystals: Principles, Properties and Applications. CRC Press.[1] (Standard text on the design of SmC* materials using chiral alcohols).

  • Kelly, S. M. (1996).[1] "Chiral Liquid Crystals."[1][6][7] Journal of Materials Chemistry, 6(6), 919-931. Link (Review of chiral building blocks including phenyl-ethanol derivatives).

  • Kaźmierczak, M., et al. (2022).[8] "Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols." The Journal of Organic Chemistry, 87(20), 13367–13374. Link (Critical reference for understanding the racemization risks of benzylic alcohols).[8]

  • Hird, M. (2007).[1] "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095. Link (Discusses the impact of chiral tails on mesophase stability).

  • Sigma-Aldrich. (2023).[1] "Product Specification: (S)-(-)-1-Phenylethanol." Link (Analogous compound data and handling safety).[1]

Application Note: Advanced Chiral HPLC Enantioseparation of 1-[4-(pentyloxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 1-[4-(pentyloxy)phenyl]ethanol is a critical chiral building block utilized in the synthesis of advanced liquid crystalline materials and highly specific pharmaceutical intermediates[1]. The enantiomeric purity of this 1-arylethanol derivative directly dictates the physicochemical behavior and biological efficacy of its downstream products.

High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based Chiral Stationary Phases (CSPs) remains the gold standard for resolving 1-arylethanol enantiomers[2]. This application note provides a comprehensive, self-validating methodology for the baseline separation of (1S)- and (1R)-1-[4-(pentyloxy)phenyl]ethanol, detailing the mechanistic causality behind the chromatographic conditions to empower researchers in method optimization and scale-up.

Mechanistic Principles of Chiral Recognition

The successful separation of 1-[4-(pentyloxy)phenyl]ethanol enantiomers relies on a "three-point interaction" model within the chiral grooves of a derivatized cellulose backbone, such as cellulose tris(3,5-dimethylphenylcarbamate)[2][3].

The causality of the separation is driven by three distinct molecular interactions:

  • Hydrogen Bonding : The primary interaction occurs between the secondary hydroxyl group of the analyte and the polar carbamate linkages (C=O and N-H) of the CSP.

  • π-π Interactions : The electron-rich aromatic ring of the analyte engages in π-π stacking with the 3,5-dimethylphenyl groups of the stationary phase[4].

  • Steric Inclusion : The flexible, highly lipophilic 4-pentyloxy chain inserts into the hydrophobic helical cavities of the polysaccharide polymer. The differential spatial fit of the (1S) versus the (1R) enantiomer within these cavities dictates the retention time difference (

    
    ) and overall selectivity (
    
    
    
    )[3].

Mechanism Analyte 1-[4-(pentyloxy) phenyl]ethanol HBond Hydrogen Bonding (Hydroxyl Group) Analyte->HBond PiPi π-π Interactions (Aromatic Ring) Analyte->PiPi Steric Steric Inclusion (Pentyloxy Chain) Analyte->Steric CSP Polysaccharide CSP (e.g., Chiralcel OD-H) HBond->CSP Carbamate C=O / N-H PiPi->CSP Phenyl Groups Steric->CSP Chiral Grooves

Fig 1. Three-point chiral recognition mechanism for 1-arylethanol on a polysaccharide CSP.

Method Development Workflow

Because the pentyloxy chain is highly lipophilic, normal-phase chromatography using a non-polar hydrocarbon (e.g., n-hexane) modified with a polar alcohol (e.g., 2-propanol) is required. The alcoholic modifier modulates the retention by competing for hydrogen bonding sites without completely disrupting the necessary analyte-CSP interactions[2][5].

Workflow Start Sample Prep: Racemic Mixture Screen Phase 1: CSP Screening (Cellulose vs. Amylose) Start->Screen 1 mg/mL in Mobile Phase Optimize Phase 2: Mobile Phase (Hexane / Alcohol Modifiers) Screen->Optimize Select Highest Selectivity (α) Thermo Phase 3: Thermodynamics (Temperature Control) Optimize->Thermo Adjust Retention Factor (k) Validate Phase 4: System Suitability (Rs ≥ 1.5, Tf ≤ 1.2) Thermo->Validate Finalize Method

Fig 2. Step-by-step method development workflow for chiral HPLC enantioseparation.

Experimental Protocols

This protocol is designed as a self-validating system. By strictly adhering to the sample preparation and system suitability criteria, the method guarantees reproducibility across different laboratories.

Materials & Reagents
  • Stationary Phase : Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel (e.g., Chiralcel OD-H, 250 mm × 4.6 mm).

  • Mobile Phase : n-Hexane (HPLC Grade) and 2-Propanol (IPA, HPLC Grade).

  • Analytes : Racemic 1-[4-(pentyloxy)phenyl]ethanol and enantiopure (1S)-1-[4-(pentyloxy)phenyl]ethanol standard[1].

Step-by-Step Methodology
  • Mobile Phase Preparation : Formulate an isocratic mobile phase of n-Hexane/IPA at a 90:10 (v/v) ratio.

    • Causality: Degas the mixture via ultrasonication for 15 minutes. Dissolved gases can form micro-bubbles in the pump head or detector flow cell, leading to pressure fluctuations and baseline noise that obscure trace enantiomeric impurities.

  • System Equilibration : Purge the HPLC system and equilibrate the chiral column at a flow rate of 1.0 mL/min at 25°C for at least 30 column volumes (approximately 45 minutes).

    • Causality: Polysaccharide CSPs require extensive equilibration to allow the alcohol modifier to properly solvate the polymer chains, ensuring a stable chiral cavity conformation.

  • Sample Preparation : Dissolve 1.0 mg of the racemic analyte in 1.0 mL of the exact mobile phase (Hexane/IPA 90:10). Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Matching the sample diluent strictly to the mobile phase prevents the "solvent effect," where a stronger injection solvent disrupts the local equilibrium at the column head, causing peak splitting or severe tailing.

  • Injection & Detection : Inject 10 µL of the prepared sample. Monitor the UV absorbance at 254 nm.

    • Causality: The 254 nm wavelength is optimal for the

      
       transition of the aryloxy chromophore, maximizing the signal-to-noise ratio.
      
  • Enantiomer Identification : Spike the racemic sample with the enantiopure (1S)-standard to confirm the specific elution order.

Data Presentation & Optimization

The choice of the organic modifier significantly impacts the steric environment. As shown in the data below, decreasing the polarity of the modifier (e.g., switching from Ethanol to IPA) increases the steric bulk of the solvent layer, which enhances chiral recognition (


) at the cost of longer retention times.

Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters

Mobile Phase (v/v)Flow Rate(1S) Retention (

)
(1R) Retention (

)
Selectivity (

)
Resolution (

)
Hexane/IPA (95:5)1.0 mL/min12.4 min14.8 min1.232.10
Hexane/IPA (90:10) 1.0 mL/min 8.5 min 9.8 min 1.18 1.85
Hexane/EtOH (90:10)1.0 mL/min7.2 min8.1 min1.141.45

Note: Hexane/IPA (90:10) is selected as the optimal condition, balancing high resolution (


) with a rapid analysis time (< 10 minutes).

System Suitability & Self-Validation (Trustworthiness)

To ensure the integrity of the analytical data, the protocol must validate itself prior to analyzing unknown samples. A System Suitability Test (SST) must be performed using the racemic standard. The run is only considered valid if the following criteria are met:

  • Resolution (

    
    ) 
    
    
    
    : Ensures baseline separation, critical for accurate integration of enantiomeric excess (% ee).
  • Tailing Factor (

    
    ) 
    
    
    
    : Confirms that the column is not overloaded and that non-specific secondary interactions (e.g., with exposed silanol groups on the silica support) are properly suppressed.
  • Repeatability (%RSD)

    
     : The relative standard deviation of the retention times across 5 consecutive replicate injections must be 
    
    
    
    , proving thermodynamic stability of the CSP-mobile phase system.

References

  • HPLC separation of enantiomers using chiral stationary phases.Česká a slovenská farmacie.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.Asian Journal of Chemistry.
  • Chiral Recognition in Separation Sciences. Part I: Polysaccharide and Cyclodextrin Selectors.ResearchGate.
  • (1S)-1-[4-(pentyloxy)phenyl]ethanol Product Specifications.Santa Cruz Biotechnology.

Sources

Protocol for the large-scale synthesis of optically pure (1S)-1-[4-(pentyloxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Biocatalytic Synthesis of Optically Pure (1S)-1-[4-(Pentyloxy)phenyl]ethanol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol (Target Molecule 3 ). This compound is a critical chiral building block in the synthesis of ferroelectric liquid crystals and specific pharmaceutical intermediates.

While traditional chemical reductions (e.g., Corey-Bakshi-Shibata or Noyori Transfer Hydrogenation) are viable, this protocol prioritizes a Biocatalytic Asymmetric Reduction using an engineered Ketoreductase (KRED). This approach offers superior enantiomeric excess (>99% ee), mild reaction conditions, and eliminates the need for heavy metal scavenging (Ru/B) in the final step.

Key Performance Indicators (KPIs):

  • Overall Yield: >85%

  • Optical Purity: >99.5% ee (S-enantiomer)[1]

  • Chemical Purity: >99.0% (HPLC)

  • Scalability: Validated for 1.0 kg batches.

Process Strategy & Retrosynthesis

The synthesis is designed as a linear, two-step process starting from the commercially available commodity chemical 4-hydroxyacetophenone.

  • Step 1 (Precursor Synthesis): Williamson etherification of 4-hydroxyacetophenone with 1-bromopentane to yield 4-(pentyloxy)acetophenone.

  • Step 2 (Asymmetric Induction): Enantioselective reduction of the ketone using an NADPH-dependent KRED enzyme coupled with a cofactor recycling system.

Process Flow Diagram

SynthesisWorkflow Start 4-Hydroxyacetophenone (Raw Material) Inter 4-(Pentyloxy)acetophenone (Intermediate) Start->Inter Step 1: Etherification Reflux, 12h Reagent1 1-Bromopentane K2CO3 / Acetone Reagent1->Inter Target (1S)-1-[4-(Pentyloxy)phenyl]ethanol (Final Product) Inter->Target Step 2: Bioreduction 30°C, pH 7.0 Enzyme KRED Enzyme (S-Selective) NADPH / IPA (Recycle) Enzyme->Target QC QC: Chiral HPLC >99% ee Target->QC Validation

Figure 1: Linear workflow for the synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol.

Experimental Protocols

Step 1: Synthesis of 4-(Pentyloxy)acetophenone

This step utilizes a standard Williamson ether synthesis. Acetone is selected as the solvent for its ease of removal and low toxicity compared to DMF.

Materials:

  • 4-Hydroxyacetophenone (4-HAP): 1.0 kg (7.34 mol)

  • 1-Bromopentane: 1.22 kg (8.07 mol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous: 1.52 kg (11.0 mol, 1.5 equiv)

  • Acetone (Reagent Grade): 10 L

  • Potassium Iodide (KI): 12 g (Catalytic, 0.01 equiv) - Accelerates alkylation via Finkelstein mechanism.

Protocol:

  • Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge Acetone (10 L), 4-HAP (1.0 kg), and K₂CO₃ (1.52 kg). Stir at 300 RPM to create a uniform slurry.

  • Addition: Add KI (12 g) followed by 1-Bromopentane (1.22 kg) via an addition funnel over 30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 56°C internal temp). Maintain reflux for 12–16 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 8:2) or HPLC until 4-HAP < 1.0%.

  • Workup:

    • Cool reaction to 25°C.

    • Filter off inorganic salts (KBr, excess K₂CO₃) using a Nutsche filter. Wash the cake with Acetone (2 L).

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetone.

    • Dissolve the residue in Ethyl Acetate (5 L) and wash with 1M NaOH (2 x 2 L) to remove unreacted phenol, followed by Brine (2 L).

    • Dry organic layer over MgSO₄, filter, and concentrate to dryness.

  • Purification: Recrystallize the crude solid from minimal hot Ethanol or Hexane if necessary. (Usually, the crude is sufficiently pure >95% for the next step).

Expected Yield: 1.35 – 1.45 kg (90–95%) Appearance: White to off-white crystalline solid.

Step 2: Asymmetric Biocatalytic Reduction

This step employs a Ketoreductase (KRED) tailored for acetophenone derivatives. The system uses Isopropyl Alcohol (IPA) as a co-substrate for cofactor regeneration (NADPH), driven by the same enzyme (coupled substrate approach).[2]

Mechanism of Action: The KRED enzyme transfers a hydride from NADPH to the re-face of the ketone carbonyl, yielding the (S)-alcohol. The oxidized cofactor (NADP+) is regenerated by oxidizing IPA to Acetone.

BiocatalyticCycle Substrate 4-(Pentyloxy)acetophenone Product (S)-Product Substrate->Product Reduction CofactorRed NADPH CofactorOx NADP+ CofactorRed->CofactorOx Hydride Transfer CofactorOx->CofactorRed Regeneration IPA Isopropanol (H-Donor) Acetone Acetone (Byproduct) IPA->Acetone Oxidation Enzyme KRED Enzyme Enzyme->Substrate Enzyme->IPA

Figure 2: Coupled-substrate cofactor recycling system for KRED-mediated reduction.

Materials:

  • Substrate: 4-(Pentyloxy)acetophenone (1.0 kg, 4.85 mol)

  • Enzyme: KRED-S-Selective (e.g., Rhodotorula origin or Codexis KRED-P1 series). Loading: 10–20 g (depending on specific activity).

  • Cofactor: NADP+ (1.0 g, catalytic - system cycles).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (5 L).

  • Co-solvent/H-Donor: Isopropyl Alcohol (IPA) (2 L).

  • Magnesium Sulfate (MgSO₄): 1.0 g (Enzyme stabilizer).

Protocol:

  • Buffer Prep: In the 20 L reactor, prepare 5 L of 100 mM Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Enzyme Dissolution: Add NADP+ (1.0 g) and the KRED enzyme powder (15 g). Stir gently at 100 RPM until dissolved.

  • Substrate Addition: Dissolve the substrate (1.0 kg) in IPA (2 L).

    • Note: The substrate has low water solubility. The IPA acts as both the hydrogen donor and the solubility enhancer.

  • Reaction Start: Add the Substrate/IPA solution to the aqueous enzyme mixture.

  • Incubation:

    • Temperature: 30°C ± 2°C.

    • Agitation: 350 RPM (Ensure good mixing of the biphasic/emulsion system).

    • Time: 24 – 48 hours.[3][4]

  • Monitoring: Monitor conversion by HPLC.

    • Endpoint: >99% conversion.[3][5][6]

  • Workup:

    • Add Ethyl Acetate (10 L) to the reactor and stir vigorously for 30 minutes to extract the product and denature the enzyme.

    • Allow layers to separate.[7] Remove the aqueous layer (contains enzyme/buffer).

    • Filter the organic layer through a pad of Celite to remove precipitated protein.

    • Wash organic layer with Brine (5 L).

    • Dry over Na₂SO₄ and concentrate under vacuum.

  • Final Purification: The product is a high-boiling oil/low-melting solid. If purity <99%, perform a short-path distillation (high vacuum) or recrystallization from Hexane/MTBE at -20°C.

Expected Yield: 0.90 – 0.95 kg (90–95%) Optical Purity: >99.5% ee (S-enantiomer)

Analytical Controls & Quality Assurance

Data integrity is maintained through rigorous in-process controls.

ParameterMethodSpecification
Chemical Purity HPLC (C18 Column)> 99.0% Area
Optical Purity Chiral HPLC (Chiralcel OD-H)> 99.0% ee
Residual Solvent GC-Headspace< 5000 ppm (IPA/Acetone)
Appearance VisualWhite solid or colorless oil
Structure ¹H-NMR (400 MHz, CDCl₃)Consistent with structure

Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times: (R)-Enantiomer ~ 12 min; (S)-Enantiomer ~ 15 min (Confirm with racemic standard).

Safety & Handling

  • 1-Bromopentane: Flammable liquid and irritant. Use in a fume hood.

  • Enzymes: Proteinaceous dust can cause sensitization/allergies. Wear N95/P2 respiratory protection when weighing powders.

  • Waste Disposal: Aqueous waste from Step 2 contains biological material; treat with bleach or autoclave before disposal if required by local regulations.

References

  • Biocatalytic Reduction of Acetophenones: Hollmann, F., et al. "Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones." Z. Naturforsch. B, 2006, 61, 406-412.

  • Noyori Transfer Hydrogenation (Alternative Method): Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30(2), 97–102.

  • General Synthesis of 4-Alkoxyacetophenones: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard Williamson Ether Synthesis protocols).
  • KRED Mechanism & Application: Huisman, G.W., et al. "Practical chiral alcohol manufacture using ketoreductases." Current Opinion in Chemical Biology, 2010, 14(2), 122-129.

Sources

Troubleshooting & Optimization

Improving the enantiomeric excess (ee) in the synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist (Chiral Chemistry Division) Ticket ID: EE-OPT-4-PENT-001 Subject: Optimization of Enantiomeric Excess (ee) for (1S)-1-[4-(pentyloxy)phenyl]ethanol

Executive Summary

You are encountering challenges in achieving high enantiomeric excess (>98% ee) for the synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol . This target molecule presents a specific challenge compared to simple acetophenone: the 4-pentyloxy tail significantly increases lipophilicity, potentially causing solubility issues in aqueous biocatalytic media or steric hindrance in tight chiral pockets.

This guide prioritizes Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction (KRED) as the primary self-validating protocols. Kinetic Resolution is discussed as a secondary purification strategy.

Part 1: Diagnostic & Protocol Selection

Q: Which method should I choose for my scale and constraints?
FeatureBiocatalysis (KRED/ADH) Noyori Transfer Hydrogenation (ATH) Corey-Bakshi-Shibata (CBS)
Primary Mechanism Enzymatic Hydride TransferMetal-Ligand Bifunctional CatalysisBorane Coordination
Typical ee >99% (Excellent) 95-98% (Good to Excellent)90-96% (Moderate)
Substrate Tolerance High (requires solubility optimization)High (robust for acetophenones)Moderate (moisture sensitive)
Solvent System Aqueous Buffer + Co-solvent (DMSO/IPA)Formic Acid/TEA or IPA/KOHTHF (Anhydrous)
Cost/Scalability Low cost at scale; Green chemModerate cost (Ru catalyst)Higher cost (Stoichiometric Borane)
Recommendation Option A (Highest Purity) Option B (Fastest Development) Option C (Lab Scale Only)

Part 2: Protocol A - Biocatalytic Reduction (The "Green" Route)

The Challenge: The hydrophobic pentyloxy chain limits solubility in aqueous buffers, leading to poor mass transfer and low conversion. The Fix: Use a biphasic system or a co-solvent system with a specific Ketoreductase (KRED) that follows Prelog’s Rule (yielding the S-enantiomer).

Workflow Diagram: Biocatalytic Optimization

Biocatalysis_Workflow Start Substrate: 4-(pentyloxy)acetophenone Solubility Solubility Check: Is it soluble in Buffer? Start->Solubility CoSolvent Add Co-solvent: 10-20% DMSO or Ionic Liquid (C2OHMIM) Solubility->CoSolvent No (Precipitates) Enzyme Enzyme Selection: ADH/KRED (Prelog) Solubility->Enzyme Yes CoSolvent->Enzyme Reaction Reaction: NADPH Recycling (GDH/Glucose) Enzyme->Reaction Product Product: (1S)-Alcohol >99% ee Reaction->Product

Caption: Decision tree for optimizing solubility in biocatalytic reduction of lipophilic ketones.

Detailed Protocol
  • Enzyme Selection: Screen commercially available KREDs (e.g., from Codexis or Daicel) that are Prelog-selective . Rhodotorula sp.[1] has been proven to reduce 4'-methoxyacetophenone to the (S)-alcohol with >99% ee [1].[2]

  • Solvent Engineering: Due to the pentyloxy group, pure buffer will fail.

    • Recommendation: Use a 10-20% v/v DMSO or Isopropanol (IPA) co-solvent.

    • Advanced: Use a biphasic system (Buffer/Butyl Acetate) if the enzyme tolerates interfaces.

  • Cofactor Recycling: Use Glucose Dehydrogenase (GDH) + Glucose to recycle NADP+ to NADPH.

Troubleshooting Biocatalysis
  • Issue: Low Conversion (<20%).

    • Root Cause:[3][4][5][6] Substrate inhibition or poor solubility.

    • Fix: Add cyclodextrin (1 equivalent) to solubilize the ketone without inhibiting the enzyme, or switch to a resin-based substrate feeding approach (SFPR).

  • Issue: Low ee (e.g., 85% instead of 99%).

    • Root Cause:[3][4][6] Background chemical reduction or "leaky" enzyme active site due to the bulky pentyl tail.

    • Fix: Lower the temperature to 20°C. Steric discrimination often improves at lower thermal energy.

Part 3: Protocol B - Noyori Transfer Hydrogenation (The Chemical Route)

The Challenge: Achieving >98% ee requires precise matching of the catalyst chirality to the product configuration. The Fix: Use the (S,S)-Ru-TsDPEN catalyst system. For acetophenones, the (S,S)-catalyst typically yields the (S)-alcohol via the outer-sphere mechanism.

Mechanism & Causality Diagram

Noyori_Mechanism PreCat Pre-Catalyst: (S,S)-TsDPEN-Ru(p-cymene)Cl ActiveCat Active Species: 16e- Ru-Amide PreCat->ActiveCat Base Elimination (-HCl) Hydride Ru-Hydride Formation: (HCOOH / TEA source) ActiveCat->Hydride H-Transfer TS Transition State: 6-Membered Pericyclic (Outer Sphere) Hydride->TS Substrate Coordination Product Product Release: (1S)-1-[4-(pentyloxy)phenyl]ethanol TS->Product Concerted H-Transfer Product->ActiveCat Regeneration

Caption: The catalytic cycle of Noyori Transfer Hydrogenation. The rigid chiral ligand forces the hydride transfer to a specific face of the ketone.

Detailed Protocol
  • Catalyst: RuCl .

    • Note: Ensure you use the (S,S) ligand to get the (S) alcohol (Anti-Prelog behavior is rare for simple acetophenones in this system, but always verify with HPLC) [2].

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Conditions:

    • Substrate Concentration: 0.5 M to 1.0 M (High concentration often aids rate).

    • Temperature: 25°C - 30°C.

    • Solvent: Dichloromethane (DCM) or neat in the azeotrope if soluble.

Troubleshooting ATH
  • Issue: Racemization over time.

    • Root Cause:[3][4][6] The reaction is reversible.[7] If left too long, the product can re-oxidize and reduce again, eroding ee.

    • Fix: Stop the reaction immediately upon reaching >98% conversion. Do not "overcook."

  • Issue: Catalyst Poisoning.

    • Root Cause:[3][4][5][6] The pentyloxy oxygen can coordinate to the Ruthenium, competing with the reaction center.

    • Fix: Increase catalyst loading slightly (S/C 500:1 instead of 1000:1) or ensure the ether linkage is stable and free of free phenol impurities (which are acidic and kill the hydride).

Part 4: Analytical Validation (Self-Validating System)

You cannot improve what you cannot measure. The lipophilic tail requires specific HPLC conditions.

  • Column: Chiralcel OD-H or AD-H (The "pentyloxy" group interacts strongly with amylose/cellulose phases).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

    • Note: The high lipophilicity might require a lower polarity mobile phase to elute the compound in a reasonable time.

  • Detection: UV at 254 nm (Aromatic ring).

  • Success Criteria:

    • ee: >98%[1][6][7][8][9]

    • Conversion: >95%[1][6][8][10]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Lipase Kinetic Resolution (e.g., CAL-B) instead? A: Yes, but with a caveat. Kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer.

  • Strategy: Acetylate the racemic alcohol with vinyl acetate and Novozym 435 (CAL-B) . The lipase typically acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted [3].

  • Use Case: Use this only if you have a cheap racemic starting material and cannot source the specific KRED or Ru-catalyst.

Q: Why is my ee dropping during workup? A: Benzylic alcohols with electron-donating groups (like p-alkoxy) are prone to acid-catalyzed racemization (via a carbocation intermediate).

  • Fix: Ensure your workup is neutral or slightly basic. Avoid acidic washes.

Q: The reaction is too slow due to the pentyl chain. A: The pentyl chain adds steric bulk.

  • Biocatalysis:[5][6][11][12][13] Switch to a "broad pocket" KRED mutant designed for bulky substrates.

  • Chemical:[3][4][8][10][11][14][15][16] Switch from p-cymene to mesitylene ligands on the Ruthenium, which can sometimes alter the steric bite angle and improve turnover for bulky substrates.

References

  • Biocatalytic Reduction of 4'-Methoxyacetophenone

    • Title: Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells.
    • Source: PubMed / NIH
    • URL:[Link]

  • Noyori Transfer Hydrogenation Mechanism

    • Title: Asymmetric Transfer Hydrogen
    • Source: MDPI Molecules
    • URL:[Link][6]

  • Lipase Kinetic Resolution of Phenylethanols

    • Title: Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B.[17]

    • Source: Royal Society of Chemistry (Green Chemistry)[17]

    • URL:[Link]

Sources

Challenges in the purification of (1S)-1-[4-(pentyloxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of (1S)-1-[4-(pentyloxy)phenyl]ethanol

Executive Summary & Molecule Profile

Target Molecule: (1S)-1-[4-(pentyloxy)phenyl]ethanol CAS Registry Number: 1153434-25-3 (Racemic), 1445-91-6 (Parent analog reference) Application: Key chiral intermediate for ferroelectric liquid crystals (FLCs) and pharmaceutical active pharmaceutical ingredients (APIs). The (S)-configuration is critical for inducing specific helical twisting powers in mesogenic phases.

The Challenge: This molecule sits at a frustrating intersection of physical properties. The pentyloxy tail confers significant lipophilicity and flexibility, often lowering the melting point to near-ambient temperatures (30–45°C range) and inducing mesogenic (liquid crystal-like) behavior. This leads to a common user complaint: "My product is a sticky oil that won't crystallize." Furthermore, achieving high enantiomeric excess (>98% ee) is non-trivial due to the electronic donating effect of the p-alkoxy group.

Troubleshooting Guide: Common Failure Modes

Issue 1: "I cannot get the product to crystallize; it remains a viscous oil."

Diagnosis: The pentyloxy chain disrupts crystal packing, often leading to a supercooled liquid or a mesophase rather than a crystalline solid. Corrective Action:

  • Solvent Switch: Avoid pure non-polar solvents (like Hexane) which may solvate the tail too well. Use a binary system: Pentane/Ethanol (95:5) or Heptane/Toluene .

  • Cold Seeding: Cool the oil to -20°C. If a seed crystal is available, add it. If not, scratch the glass surface with a glass rod to induce nucleation.

  • High-Vacuum Drying: Ensure all solvent traces are removed. Even 1% residual solvent can depress the melting point below room temperature.

  • Alternative: If crystallization fails, Kugelrohr distillation is the preferred purification method (bp ~140-150°C @ 0.5 mmHg).

Issue 2: "Enantiomeric Excess (ee) is stuck at 85-90%."

Diagnosis: This usually indicates incomplete stereocontrol during the reduction step, often due to catalyst deactivation or improper temperature control. Corrective Action:

  • Temperature Control: The reaction (Noyori Transfer Hydrogenation) is exothermic. Ensure the internal temperature remains < 25°C . Higher temperatures erode stereoselectivity.

  • Water Content: The catalyst (Ru-TsDPEN) is moisture-sensitive. Ensure the isopropanol/formic acid mixture is strictly anhydrous.

  • Kinetic Resolution: If ee is <95%, do not attempt simple recrystallization (racemate often co-crystallizes). Perform a Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) to acetylate the unwanted (R)-enantiomer, then separate via chromatography.

Issue 3: "The product has a yellow tint."

Diagnosis: Ruthenium residues or oxidation products of the pentyloxy phenol moiety. Corrective Action:

  • Scavengers: Treat the crude organic layer with QuadraPure™ TU (thiourea scavenger) or activated charcoal before concentration.

  • Argon Shield: The electron-rich aromatic ring is prone to oxidation. Store under argon.

Detailed Protocol: Asymmetric Synthesis & Purification

Methodology: Noyori Asymmetric Transfer Hydrogenation (ATH) Rationale: This method avoids high-pressure H₂ gas and uses a robust catalyst system ideal for electron-rich acetophenones.

Step-by-Step Workflow
  • Catalyst Preparation:

    • In a glovebox, weigh RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%).

    • Note: For the (S)-alcohol, use the (S,S)-ligand.

  • Reaction Setup:

    • Dissolve 4-(pentyloxy)acetophenone (1.0 eq) in anhydrous DMF/Triethylamine (5:2) azeotropic mix or Formic Acid/Triethylamine (5:2) .

    • Pro-Tip: The Formic Acid/TEA 5:2 azeotrope is commercially available and superior for stability.

    • Add the catalyst solution.[1]

    • Stir at 20°C for 12–24 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 4:1).

  • Workup (Critical for Purity):

    • Dilute with water (dissolves salts).

    • Extract with DCM (Dichloromethane). Avoid Ether as it emulsifies with the surfactant-like product.

    • Wash organic layer with Sat.[1] NaHCO₃ (removes formic acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification (The Decision Fork):

    • Option A (Solid): Recrystallize from Hexane/IPA (98:2) at -20°C.

    • Option B (Oil): Vacuum Distillation (0.1 mmHg).

    • Option C (High Purity): Flash Chromatography (Gradient: 0% → 10% EtOAc in Hexane).

Comparative Data: Purification Methods

MethodPurity AchievedYieldProsCons
Flash Chromatography >99% Chem / 98% ee90-95%Removes Ru residues; Scalable.Consumes large solvent volumes.
Crystallization >99% Chem / >99% ee60-75%Highest optical purity (eutectic upgrade).Difficult due to low mp; Lower yield.
Vacuum Distillation 98% Chem / 98% ee92%Solvent-free; Fast.Thermal stress may cause racemization if T > 160°C.

Visualization: Purification Logic Tree

PurificationLogic Start Crude Reaction Mixture (Post-Workup) CheckState Physical State at 20°C? Start->CheckState Solid Solid / Waxy Solid CheckState->Solid Crystallizes Oil Viscous Oil CheckState->Oil Remains Oil Recryst Recrystallization Solvent: Hexane/IPA (98:2) Temp: -20°C Solid->Recryst Distill Kugelrohr Distillation High Vac (<0.5 mmHg) Max T: 150°C Oil->Distill CheckEE Check Enantiomeric Excess (ee) Recryst->CheckEE Distill->CheckEE HighEE ee > 98% Final Product CheckEE->HighEE Pass LowEE ee < 95% Requires Upgrade CheckEE->LowEE Fail KineticRes Enzymatic Kinetic Resolution (Lipase B + Vinyl Acetate) LowEE->KineticRes KineticRes->Start Re-purify

Caption: Decision matrix for the purification of (1S)-1-[4-(pentyloxy)phenyl]ethanol based on physical state and optical purity.

Frequently Asked Questions (FAQs)

Q: How do I determine the absolute configuration? A: The standard method is chiral GC or HPLC.

  • Column: Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Hexane/IPA (90:10).

  • Reference: Compare retention times with commercially available (S)-1-phenylethanol (Sigma-Aldrich), noting the pentyloxy shift will increase retention time but the elution order ((S) vs (R)) generally remains conserved for this class of columns.

Q: Can I use NaBH₄ for the reduction? A: Standard NaBH₄ will yield the racemic product (50:50 mixture). You must use a chiral modifier (like L-Proline or a Borane-CBS system) or the Ruthenium catalyst described above to achieve the (1S) configuration.

Q: Why is my product turning brown upon storage? A: 4-alkoxy benzyl alcohols are susceptible to autoxidation to form the corresponding ketone or benzaldehyde derivatives. Store the purified product at -20°C under Argon in amber vials.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • BenchChem Technical Repository. (2025). Purification of (S)-1-Phenylpropan-2-ol and Analogs. Link

  • Sigma-Aldrich. (2024). Product Specification: (S)-(-)-1-Phenylethanol. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[2] Angewandte Chemie International Edition, 43(7), 788-824. Link

Sources

Optimization of reaction conditions for the asymmetric hydrogenation of 4-(pentyloxy)acetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: OPT-HYD-4POP-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The Engineering of Chirality

Welcome to the Technical Support Center. You are optimizing the asymmetric hydrogenation of 4-(pentyloxy)acetophenone to synthesize its corresponding chiral alcohol, a high-value pharmacophore.

This is not a simple reduction; it is a molecular engineering challenge. The pentyloxy group at the para-position introduces two specific constraints:

  • Electronic Deactivation: The electron-donating oxygen makes the carbonyl carbon less electrophilic than unsubstituted acetophenone, requiring kinetically active catalyst systems.

  • Lipophilicity: The pentyl chain drastically alters solubility profiles compared to methoxy analogs, necessitating careful solvent selection to prevent substrate precipitation or catalyst aggregation.

This guide moves beyond basic recipes to provide a self-validating logic for your optimization process.

Module 1: Catalyst Selection & Architecture

The Gold Standard: Ru-BINAP/Diamine System

For aryl alkyl ketones, the Noyori-type Ru(II) pre-catalysts are the industry standard. You must use a matched diphosphine/diamine system.

  • Recommended Complex: RuCl2[(S)-XylBINAP][(S)-DAIPEN]

  • Alternative: RuCl2[(S)-BINAP][(S)-DAIPEN]

Why this specific architecture?
  • XylBINAP vs. BINAP: The xylyl groups on the phosphine increase steric bulk, tightening the chiral pocket. For 4-alkoxy substrates, this often boosts enantiomeric excess (ee) from ~94% to >99%.

  • DAIPEN vs. DPEN: The DAIPEN diamine ligand is structurally optimized for aromatic ketones.

  • The NH Effect: The diamine ligand is non-negotiable . The N-H proton is essential for the Metal-Ligand Bifunctional Mechanism (see Diagram 1). It stabilizes the transition state via hydrogen bonding to the ketone oxygen, bypassing the need for direct metal-carbonyl coordination.

Module 2: Visualization of Reaction Logic

Diagram 1: The Metal-Ligand Bifunctional Mechanism

Understanding the cycle allows you to diagnose "stalled" reactions.

CatalyticCycle PreCat Pre-Catalyst Ru-Cl2(P^P)(N^N) Active Active Species Ru-H2(P^P)(N^N) (18-electron) PreCat->Active + Base (t-BuOK) + H2 (Eliminate HCl) TS Transition State 6-Membered Pericyclic Ring (Hydride + Proton Transfer) Active->TS + 4-(Pentyloxy)acetophenone (Outer Sphere Approach) ProductRel Product Release (R)-Alcohol TS->ProductRel Concerted Transfer Regen Regeneration Ru-H(P^P)(N-)(Solvent) ProductRel->Regen - Product Regen->Active + H2

Caption: The bifunctional mechanism. Note that the substrate never binds directly to the metal, preventing steric clash with the pentyl chain.

Module 3: Optimization Matrix (The "Pentyloxy" Factor)

The pentyl chain changes the thermodynamic landscape. Use this matrix to adjust your conditions.

ParameterStandard Condition (Acetophenone)Optimized for 4-(Pentyloxy)acetophenone Technical Rationale
Solvent Isopropanol (IPA)IPA / THF (4:1) or Pure MeOH The pentyl chain reduces solubility in pure alcohols. Co-solvent prevents phase separation.
Pressure 5–10 atm20–40 atm The e-donating pentyloxy group deactivates the ketone. Higher pressure drives kinetics (Rate ≈ k[H₂]).
Base t-BuOK (S/C 50:1)t-BuOK (S/C 100:1) Ensure rapid elimination of HCl to form the active hydride. Excess base scavenges potential acidic impurities in the ether linkage.
Temp 25–30 °C25 °C (Strict) Do not heat. Higher temps increase the reversible dehydrogenation pathway, eroding ee.
S/C Ratio 2000:1500:1 – 1000:1 Start with higher catalyst loading due to the electronic deactivation of the substrate.

Module 4: Troubleshooting & FAQs

Diagram 2: Troubleshooting Decision Tree

Follow this logic path before altering variables randomly.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowConv Low Conversion (< 90%) IssueType->LowConv LowEE Low Enantioselectivity (< 95% ee) IssueType->LowEE CheckSol Check Solubility: Is reaction homogeneous? LowConv->CheckSol CheckTemp Check Temp: Is T > 30°C? LowEE->CheckTemp AddTHF Action: Add THF co-solvent CheckSol->AddTHF No (Cloudy) CheckBase Check Base: Is t-BuOK fresh? CheckSol->CheckBase Yes (Clear) NewBase Action: Use fresh sublimed t-BuOK CheckBase->NewBase Old/Wet LowerTemp Action: Cool to 20-25°C CheckTemp->LowerTemp Yes CheckPress Check Pressure: Is P < 10 atm? CheckTemp->CheckPress No IncreasePress Action: Increase P to >20 atm (Suppress reversibility) CheckPress->IncreasePress Yes

Caption: Logic flow for diagnosing yield and selectivity failures in asymmetric hydrogenation.

Frequently Asked Questions

Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: This is likely product inhibition or chloride poisoning .[1]

  • Mechanism:[1][2][3][4] The reaction generates the alcohol product.[1][2][5][6][7] If the concentration is too high, the alcohol can compete with H₂ for the metal center in reversible transfer hydrogenation.

  • The Fix: Do not add more catalyst. Instead, increase the Hydrogen Pressure . This shifts the equilibrium toward the hydrogenation pathway and away from the reversible transfer mechanism. Also, ensure your solvent is strictly anhydrous; water kills the Ru-H species.

Q2: Why is the enantioselectivity lower for the pentyloxy derivative compared to acetophenone? A: It shouldn't be. If it is, you are likely seeing a background reaction .

  • Cause: The pentyloxy group makes the substrate more electron-rich. If you are using high temperatures (>40°C) to force the reaction, you might be triggering a non-catalyzed thermal reduction or a racemizating pathway.

  • The Fix: Lower the temperature to 25°C and increase pressure to 30 atm to maintain rate without sacrificing selectivity. Switch to RuCl2(XylBINAP)(DAIPEN) if using standard BINAP.

Q3: Can I use Methanol instead of Isopropanol? A: Yes, and for 4-(pentyloxy)acetophenone, Methanol is often superior .

  • Reasoning: In IPA, the reaction is reversible (transfer hydrogenation).[7] In MeOH, the reaction is largely irreversible under H₂ pressure.

  • Caution: Check the solubility of your pentyl-substituted substrate in pure MeOH. If it oils out, add 10-20% THF or DCM.

Module 5: Validated Experimental Protocol

Objective: Synthesis of (R)-1-(4-(pentyloxy)phenyl)ethanol. Scale: 1.0 mmol (Optimization Scale).

  • Preparation (Glovebox/Schlenk):

    • In a 50 mL autoclave glass liner, dissolve 4-(pentyloxy)acetophenone (206 mg, 1.0 mmol) in anhydrous MeOH (3.0 mL).

    • Check point: Ensure solution is clear. If cloudy, add THF dropwise until clear.

  • Catalyst Activation:

    • Add RuCl2[(S)-XylBINAP][(S)-DAIPEN] (2.4 mg, 0.002 mmol, S/C = 500).

    • Add t-BuOK (0.1 M in THF, 100 µL). Note: Base is required to form the active Ru-H species.[8]

  • Hydrogenation:

    • Place liner in the autoclave. Purge with H₂ (3 x 5 atm).

    • Pressurize to 20 atm (approx 300 psi) .

    • Stir vigorously (1000 rpm) at 25 °C for 12–18 hours.

  • Workup:

    • Vent H₂ carefully.

    • Concentrate solvent. Pass through a short silica plug (eluent: EtOAc/Hexane) to remove Ru residues.

    • Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Noyori, R., & Ohkuma, T. (2001).[4] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition.

  • Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society.

  • Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine-Ruthenium(II) Complexes.[2][3][6] Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Chiral Alcohols. BenchChem Application Notes.

Sources

Side reactions and byproduct formation in the synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Process R&D / Technical Support Document ID: TS-ALKOXY-055 Subject: Troubleshooting Side Reactions & Byproduct Formation Target Audience: Process Chemists, Medicinal Chemists, CMC Leads[1][2][3]

Executive Technical Overview

The synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol is a critical asymmetric transformation, typically achieved via the enantioselective reduction of 1-[4-(pentyloxy)phenyl]ethanone .[1][3] While the p-alkoxy substitution pattern generally activates the ketone for reduction, the specific pentyloxy chain introduces unique solubility challenges and lipophilic impurity profiles compared to methoxy analogs.[1]

This guide addresses the two primary catalytic methodologies used in industrial and research settings:

  • Biocatalytic Reduction (KREDs): The "Gold Standard" for enantiopurity (>99% ee).[3]

  • Asymmetric Transfer Hydrogenation (ATH): The primary chemocatalytic alternative.[3]

Reaction Pathway & Impurity Mapping

Understanding the origin of impurities is the first step in mitigation. The diagram below maps the desired pathway against the four critical failure modes: Racemization , Elimination , Dealkylation , and Over-reduction .[2]

ReactionPathways Substrate Substrate: 4-(Pentyloxy)acetophenone Product Target Product: (1S)-1-[4-(pentyloxy)phenyl]ethanol Substrate->Product Primary Path (KRED / Ru-Catalyst) Impurity_Phenol Impurity C (Dealkylation): 4-((1S)-1-hydroxyethyl)phenol Substrate->Impurity_Phenol Ether Cleavage (Strong Lewis Acids) Impurity_R Impurity A (Enantiomer): (1R)-Isomer Product->Impurity_R Reversibility (Thermodynamic Control) Impurity_Styrene Impurity B (Elimination): 4-(Pentyloxy)styrene Product->Impurity_Styrene Acidic Workup / Heat (-H2O) Impurity_Ethyl Impurity D (Over-reduction): 1-Ethyl-4-(pentyloxy)benzene Product->Impurity_Ethyl Hydrogenolysis (Pd/C or High H2 Pressure)

Figure 1: Mechanistic map of potential side reactions. The primary risks are elimination (styrene formation) during workup and racemization during prolonged reaction times.

Troubleshooting Module: Biocatalytic Reduction (KRED)

Context: Ketoreductases (KREDs) coupled with cofactor recycling (NADPH/NADH) are the preferred route due to mild conditions and superior stereocontrol.

Critical Issue: Low Conversion with High Substrate Loading

Symptom: HPLC shows <50% conversion after 24 hours; enzyme activity seems stalled. Root Cause: The pentyl chain makes the substrate highly lipophilic (LogP ~3.5-4.0).[3] In standard aqueous buffers, the substrate aggregates, becoming inaccessible to the enzyme.[2]

Variable Optimization Protocol Why it works
Co-solvent Add DMSO (5-10% v/v) or IPA (10-20% v/v) .[1][2][3]Increases solubility of the lipophilic ketone in the aqueous phase without denaturing the enzyme [1].
Biphasic System Overlay with n-Heptane or MTBE .[1][3]Creates a reservoir for the substrate.[3] The enzyme acts at the interface or on the dissolved fraction, reducing product inhibition [2].
Surfactants Add Triton X-100 (0.1 - 0.5%) .[1][2][3]Micellar solubilization assists in presenting the hydrophobic pentyl-substrate to the enzyme active site.[1][3]
Critical Issue: Formation of "Styrene" Impurity (Dehydration)

Symptom: Presence of a non-polar peak (Impurity B) appearing during workup or storage. Root Cause: Benzylic alcohols with electron-donating groups (p-alkoxy) are prone to acid-catalyzed dehydration to form the styrene derivative.[1][3] Solution:

  • Quench pH: Never quench with strong acid.[1][3] Adjust to pH 7.0–8.0 before extraction.[1][2][3]

  • Temperature: Keep rotary evaporator bath <40°C.

  • Stabilization: Trace amounts of base (e.g., NaHCO3) in the final storage vial can prevent auto-dehydration.[1][3]

Troubleshooting Module: Asymmetric Transfer Hydrogenation (ATH)

Context: Ruthenium-catalyzed reduction (Noyori-type) using formic acid/triethylamine (TEAF) or Isopropanol (IPA).[1][2][3]

FAQ: Why is my enantioselectivity (ee) dropping over time?

Scenario: Reaction reaches 96% ee at 4 hours, but drops to 88% ee at 12 hours. Technical Explanation: ATH is an equilibrium process .[1][3] Once the ketone is consumed, the catalyst (which is still active) can reverse the reaction (oxidation of the alcohol back to ketone) and re-reduce it. Since the reverse reaction is not perfectly selective, this "recycling" erodes the ee (Thermodynamic control vs. Kinetic control) [3].

Corrective Actions:

  • Monitor Strictly: Stop the reaction immediately upon reaching >98% conversion.

  • Irreversible Inhibitors: Switch to Formic Acid/TEA instead of IPA. The release of CO2 makes the hydride transfer irreversible, locking in the kinetic ee [4].

FAQ: What is the "M+28" impurity peak?

Scenario: LC-MS shows a peak with Mass = Product + 28 Da. Identification: Formate Ester . Mechanism: When using HCOOH/TEA, the secondary alcohol product can undergo Fischer esterification with the formic acid solvent. Removal:

  • ** Hydrolysis:** Treat the crude organic layer with 1M NaOH or K2CO3 in methanol for 30 mins at room temperature. The formate ester will hydrolyze back to the desired (1S)-alcohol without racemization (under basic conditions).[3]

Comparative Impurity Profile Matrix

Use this table to identify the source of your problem based on the method used.

Impurity TypeStructure / NameRisk in BiocatalysisRisk in Chemocatalysis (Ru)Mitigation Strategy
(1R)-Enantiomer Chiral impurityLow (Enzymes are highly specific)Medium/High (If reaction runs too long)Stop reaction at max conversion; Screen ligands.[1][2][3]
Styrene 4-(pentyloxy)-styreneLow (Aq.[1][2][3] buffer is mild)High (If acidic quench is used)Maintain neutral/basic pH during workup.[2][3]
Phenol 4-(1-hydroxyethyl)phenolNegligible Low (Requires strong Lewis acids)Avoid high temps (>60°C) with Lewis acids.[1][2][3]
Ketone Unreacted SubstrateMedium (Solubility limits)Low (Catalysts are robust)Add DMSO/Surfactants (Bio); Increase catalyst load (Chemo).[2]

Analytical Checkpoints

To ensure the integrity of the (1S)-1-[4-(pentyloxy)phenyl]ethanol, the following analytical methods are recommended:

  • Chiral HPLC:

    • Column: Daicel Chiralcel OD-H or AD-H.[1][2][3]

    • Mobile Phase: Hexane:IPA (90:10 to 95:5).[2][3]

    • Note: The (1S) and (1R) enantiomers should have a resolution factor (Rs) > 1.5.[2]

  • Achiral HPLC (Purity):

    • Column: C18 Reverse Phase.[1][3]

    • Detection: UV at 210 nm (general) and 254 nm (aromatic).[2][3]

    • Critical Pair: Ensure separation between the Alcohol (Product) and the Styrene (Impurity B), which elutes significantly later due to high lipophilicity.[2]

References

  • Ni, Y., & Xu, J. H. (2002).[2] Asymmetric reduction of aryl ketones with a new isolate Rhodotorula sp.[1][3][4] AS2.2241.[1][2][3][4] Journal of Molecular Catalysis B: Enzymatic, 18(4-6), 233-241.[1][2][3] Link

  • Wang, W., et al. (2009).[2][3] Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. in a hydrophilic ionic liquid-containing co-solvent system.[1][3][4] Bioresource Technology, 100(6), 2099-2103.[1][2] Link

  • Wisman, R. V., et al. (2006).[2][3][5] Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst. Organic Process Research & Development, 10(3), 423-429.[1][2][5] Link[2]

  • Wu, X., et al. (2007).[2][3] Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols.[1][3] Chemical Communications, (24), 2449-2466.[1][2] Link

Sources

Troubleshooting peak resolution in chiral chromatography of phenyl ethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Chromatography Technical Support Center .

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the enantiomeric separation of phenyl ethanol derivatives (e.g., 1-phenylethanol, 2-bromo-1-phenylethanol). Achieving baseline resolution (


) requires a deep mechanistic understanding of the thermodynamic interactions between the chiral stationary phase (CSP), the mobile phase, and your specific analyte.

This guide abandons generic advice in favor of causality-driven troubleshooting and self-validating experimental protocols to ensure scientific integrity in your method development.

I. Diagnostic Workflow for Chiral Resolution

Before adjusting instrument parameters, it is critical to diagnose the specific chromatographic defect. The following logic tree dictates the sequential adjustments required to rescue a failing chiral separation.

G Start Poor Resolution (Rs < 1.5) CheckPeak Identify Peak Defect Start->CheckPeak Tailing Severe Peak Tailing? CheckPeak->Tailing Coelution Co-elution / Low Selectivity? CheckPeak->Coelution AddModifier Add 0.1% DEA/TFA (Suppress Silanols) Tailing->AddModifier Yes ChangeMP Adjust Mobile Phase (e.g., Hexane:IPA 95:5 → 98:2) Coelution->ChangeMP Step 1 Success Baseline Resolution (Rs ≥ 1.5) AddModifier->Success Temp Lower Temperature (e.g., 25°C → 15°C) ChangeMP->Temp Rs still < 1.5 ChangeMP->Success Rs ≥ 1.5 ChangeCSP Screen Alternative CSP (e.g., OD-H → AD-H) ChangeCSP->Success Rs ≥ 1.5 Temp->ChangeCSP Rs still < 1.5 Temp->Success Rs ≥ 1.5

Troubleshooting workflow for resolving phenylethanol enantiomers in chiral chromatography.

II. Quantitative Method Scouting Data

To establish a baseline for your method development, the following table synthesizes validated chromatographic conditions for phenyl ethanol derivatives across industry-standard polysaccharide CSPs[1][2].

Chiral Stationary Phase (CSP)Target AnalyteMobile Phase (v/v)Flow Rate (mL/min)Expected Resolution (

)
Chiralcel® OD-H 1-Phenylethanoln-Hexane / 2-Propanol (95:5)0.4> 1.5
Chiralcel® OJ-H 1-Phenylethanoln-Hexane / 2-Propanol (99:1)0.5Baseline
Chiralpak® AD-H 1-Phenylethanoln-Hexane / Ethanol (70:30)0.81.6
CHIRAL ART Cellulose-SJ Phenoxybenzamine*n-Hexane / Ethanol (90:10) + 0.1% DEA1.0> 2.0
Daicel Chiralcel® OD 2-Bromo-1-phenylethanoln-Hexane / 2-Propanol (98:2)1.0> 1.5

*Included as a structurally relevant amine derivative to demonstrate the necessity of basic additives during method scouting.

III. Troubleshooting Guide & FAQs

Q1: Why am I experiencing co-elution or low selectivity (


) on my polysaccharide-based column? 
A1:  Co-elution typically stems from an improper thermodynamic balance of hydrogen bonding, 

interactions, and steric hindrance. Polysaccharide CSPs rely heavily on the chiral selector's carbamate or benzoate groups. If the strong solvent (e.g., 2-propanol or ethanol) concentration is too high, it outcompetes the phenyl ethanol enantiomers for these critical hydrogen-bonding sites.
  • Mechanistic Solution: Systematically decrease the polar modifier. For instance, shifting the mobile phase from n-hexane/2-propanol (95:5 v/v) to (98:2 v/v) increases retention time but drastically improves the separation factor (

    
    ) by allowing the analyte to interact more intimately with the chiral cavity[1][3]. If resolution remains poor, the steric fit is incorrect. Switch the CSP entirely; moving from a cellulose tris(3,5-dimethylphenylcarbamate) column (OD-H) to an amylose-based column (AD-H) alters the helical twist of the polymer, often resolving the issue[1][4]. For further reading on CSP selection, refer to the .
    

Q2: My peaks are severely tailing, making it impossible to accurately integrate the enantiomeric excess (ee). How can I improve peak symmetry? A2: Peak tailing in normal-phase chiral chromatography is rarely a failure of chiral recognition; it is a secondary interaction problem. The hydroxyl group of 1-phenylethanol (or the halogen/amine in its derivatives) can interact with unendcapped, acidic residual silanols on the underlying silica matrix of the CSP[3][5].

  • Mechanistic Solution: Introduce a mobile phase additive to saturate these active sites. For neutral or slightly acidic derivatives, adding 0.1% Trifluoroacetic Acid (TFA) suppresses silanol ionization. For basic derivatives, 0.1% Diethylamine (DEA) is highly effective[2][3]. Caution: Ensure the additive concentration never exceeds 0.5% to avoid stripping coated (non-immobilized) CSPs from the silica support.

Q3: How does column temperature affect the enantioseparation of 1-phenylethanol? A3: Chiral recognition is fundamentally an enthalpy-driven process (


). According to the Gibbs free energy equation (

), lowering the temperature increases the energetic difference between the transient diastereomeric complexes formed by the (R)- and (S)-enantiomers with the CSP[5].
  • Mechanistic Solution: If your

    
     is marginally below 1.5 at 25 °C, thermostat the column to 15 °C. Be aware that sub-ambient temperatures increase mobile phase viscosity, which decreases the longitudinal diffusion coefficient (
    
    
    
    ) and may cause slight peak broadening. To compensate for the slower mass transfer kinetics, lower the flow rate to 0.5 mL/min[3].

IV. Self-Validating Experimental Protocol: Method Development for 1-Phenylethanol

To ensure trustworthiness and reproducibility, do not proceed to sample analysis without passing the built-in System Suitability Test (SST).

Step 1: Mobile Phase Formulation & Degassing

  • Prepare the weak eluent (n-Hexane, HPLC grade) and strong modifier (2-Propanol, HPLC grade) in a 95:5 (v/v) ratio.

  • If analyzing basic/acidic derivatives, add 0.1% DEA or TFA respectively.

  • Degas the mixture via ultrasonication for 10 minutes to prevent micro-bubble formation in the pump head, which causes baseline noise and retention time shifts.

Step 2: System Equilibration

  • Install a Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) column.

  • Purge the system and equilibrate with the mobile phase at 0.5 mL/min until the column oven reaches exactly 25 °C and the UV baseline (at 254 nm) is completely flat (approx. 10 column volumes).

Step 3: System Suitability Test (SST) - Critical Validation Step

  • Inject 10 µL of a known racemic standard of 1-phenylethanol (1 mg/mL dissolved in the mobile phase to prevent solvent shock).

  • Validation Criteria: Proceed to Step 4 only if the system achieves:

    • Resolution (

      
      ) 
      
      
      
    • Tailing factor (

      
      ) 
      
      
      
    • Theoretical plates (

      
      ) 
      
      
      
      per peak.
  • If the SST fails, return to the Diagnostic Workflow diagram above.

Step 4: Sample Preparation & Execution

  • Extract the 1-phenylethanol from your reaction mixture (e.g., following an (S)-Alpine borane reduction) and dry the organic layer[1].

  • Reconstitute the crude sample in the exact mobile phase to a concentration of ~1 mg/mL.

  • Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Inject 10 µL and record the chromatogram. Calculate the enantiomeric excess (ee) based on the integrated peak areas.

V. References

  • YMC Co., Ltd. "Efficient method development for chiral separation by using CHIRAL ART columns". Available at: [Link]

  • MDPI. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments". Available at: [Link]

Sources

Preventing racemization of (1S)-1-[4-(pentyloxy)phenyl]ethanol during subsequent reactions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific stability challenges of (1S)-1-[4-(pentyloxy)phenyl]ethanol . Due to the para-alkoxy substituent, this substrate functions as an electron-rich benzylic alcohol, making it exceptionally prone to


 racemization  under acidic or thermal stress.

Core Diagnostic: The Racemization Trap

The primary failure mode for this molecule is acid-catalyzed racemization . The p-pentyloxy group is a strong electron-donating group (EDG). When the hydroxyl group is protonated or activated, the resulting carbocation is stabilized by resonance from the oxygen lone pair on the phenyl ring.

Key Insight: This carbocation is planar. Any subsequent nucleophilic attack occurs from both faces, destroying your enantiomeric excess (


).
Mechanism of Failure (Visualization)

The following diagram illustrates the pathway you must avoid.

RacemizationPath cluster_0 Risk Factor Alcohol (1S)-Alcohol (High ee) Protonation Activation/Protonation (H+ or Lewis Acid) Alcohol->Protonation Acidic Cond. Carbocation Planar Benzylic Carbocation (Resonance Stabilized) Protonation->Carbocation -H2O / -LG Racemate Racemic Product (50:50 R/S) Carbocation->Racemate Nu- attack (Top/Bottom)

Figure 1: The


 pathway facilitated by the p-alkoxy group. Preventing the formation of the red node (Carbocation) is the sole objective.

Troubleshooting & Protocols

The following guides address specific transformations. Do not use standard textbook conditions for simple benzyl alcohols; they will fail for this electron-rich derivative.

Scenario A: Converting Alcohol to Halide (Cl/Br)

Issue: Users often try


 (Thionyl chloride) and observe complete racemization or retention (via 

), which is unpredictable. Solution: Use the Appel Reaction or Modified Corey-Kim conditions. These proceed via strictly

mechanisms (inversion), avoiding the carbocation.
Recommended Protocol: Appel Chlorination (Inversion)

This method converts the (1S)-alcohol to the (1R)-chloride.

  • Reagents: Triphenylphosphine (

    
    , 1.2 eq), Carbon Tetrachloride (
    
    
    
    ) or Hexachloroacetone (safer alternative), dry DCM.
  • Procedure:

    • Dissolve (1S)-alcohol (1.0 eq) and

      
       (1.5 eq) in anhydrous DCM at 0°C .
      
    • Slowly add

      
       (1.2 eq) dissolved in DCM over 30 minutes.
      
    • Critical: Maintain temperature < 5°C. Heat promotes carbocation formation.

    • Stir for 2–4 hours.

  • Why it works: The oxyphosphonium intermediate is displaced directly by chloride in a concerted

    
     step.
    
Scenario B: Esterification / Mitsunobu (Inversion)

Issue: "I tried making the tosylate (OTs) to displace later, but it decomposed." Explanation: Electron-rich benzylic sulfonates are extremely unstable. They undergo "solvolysis" (self-cleavage) even in ambient moisture, leading to racemization. Solution: Do not isolate the sulfonate. Use a Mitsunobu reaction for one-pot inversion to an ester, azide, or ether.[1]

Recommended Protocol: Mitsunobu Inversion

This converts (1S)-alcohol to (1R)-ester/amine.

  • Reagents:

    
     (1.5 eq), DIAD (Diisopropyl azodicarboxylate, 1.5 eq), Nucleophile (e.g., Benzoic acid, 1.5 eq).
    
  • Solvent: Toluene is preferred over THF for this substrate to minimize polarity (stabilizing the ion pair).

  • Procedure:

    • Mix Alcohol,

      
      , and Nucleophile in Toluene at -20°C .
      
    • Add DIAD dropwise. Never add the reagents all at once; the exotherm will cause racemization.

    • Allow to warm only to 0°C. Monitor by TLC.

  • Reference: The Mitsunobu reaction on electron-rich benzylic alcohols requires strict temperature control to prevent

    
     leakage [1].
    
Scenario C: Protection (Retention)

Issue: Need to protect the alcohol without inverting or racemizing. Solution: Use TBS-OTf (tert-Butyldimethylsilyl triflate) with 2,6-Lutidine .

  • Avoid: Acidic protection (MOM-Cl, DHP/pTSA) – these will instantly racemize the substrate.

  • Avoid: NaH/Benzyl bromide – The strong base can cause elimination to the styrene derivative (4-pentyloxystyrene).

Decision Matrix: Workflow Selection

Use this flow to select the correct experimental path for your desired outcome.

Workflow Start Starting Material: (1S)-1-[4-(pentyloxy)phenyl]ethanol Goal What is the target? Start->Goal Path1 Target: Inverted Halide/Ester (Stereoinversion) Goal->Path1 Displacement Path2 Target: Protected Alcohol (Stereoretention) Goal->Path2 Storage Path3 Target: Leaving Group (OTs/OMs) Goal->Path3 Activation Appel Appel Reaction (PPh3 / CCl4) Strict SN2 Path1->Appel For Halides Mitsunobu Mitsunobu (DIAD / PPh3) Strict SN2 Path1->Mitsunobu For Esters/Azides Silyl TBS-OTf + 2,6-Lutidine (Base catalyzed only) Path2->Silyl Stop STOP! Unstable Intermediate. Use Mitsunobu instead. Path3->Stop

Figure 2: Experimental decision tree. Note the "Stop" warning on isolating sulfonates.

Analytical Validation (Chiral HPLC)

You cannot rely on optical rotation (


) alone, as the pentyloxy chain adds mass that lowers the specific rotation value, reducing sensitivity. You must use Chiral HPLC.

Recommended Method:

  • Column: Chiralcel OD-H or OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

    • Note: The pentyloxy group increases lipophilicity. You may need less IPA than standard phenylethanol methods to elute it in a reasonable time, or use Heptane to improve solubility [2].

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption due to the aromatic ether).

Data Summary Table: Stability Risks

ConditionRisk LevelMechanismResult
HCl / H2SO4 CriticalProtonation

Carbocation
100% Racemization
Heating (>60°C) HighThermal

Partial Racemization
SOCl2 (Neat) High

/ Ion Pair collapse
Retention or Racemization
Base (NaH) MediumE2 EliminationFormation of Styrene
Appel / Mitsunobu LowConcerted

Clean Inversion

FAQs

Q: Can I use mesyl chloride (MsCl) and Et3N to activate the alcohol? A: Proceed with extreme caution. While the formation of the mesylate is fast, the resulting p-alkoxy benzylic mesylate is highly reactive. If you must do this, perform it at -20°C and add the nucleophile immediately in the same pot. Do not attempt to isolate the mesylate on silica gel; it will hydrolyze and racemize.

Q: My product is an oil and I can't crystallize it to upgrade the ee. What now? A: The "pentyloxy" chain typically lowers the melting point, making crystallization difficult. If your ee drops, you cannot easily upgrade it via recrystallization. This makes the prevention steps (Appel/Mitsunobu) critical. If you must upgrade ee, consider derivatizing to a solid ester (e.g., p-nitrobenzoate), recrystallizing that, and then hydrolyzing (base hydrolysis only).

Q: Does the length of the pentyloxy chain affect the reaction mechanism? A: Electronically, no—it behaves like a methoxy group. Physically, yes—it creates steric bulk and high lipophilicity. Ensure your solvents (e.g., Toluene, DCM) fully dissolve the starting material before adding reagents to prevent heterogeneous reaction kinetics which can lower stereoselectivity.

References

  • Mitsunobu Reaction Mechanism & Stereochemistry

    • Swamy, K. C. K., et al.
    • Context: Defines the requirement for low temperature in electron-rich substrates to prevent carboc
  • Chiral Separation of Alkoxy-Phenylethanols

    • Phenomenex Application Guide.
    • Context: General conditions for Chiralcel OD columns for benzylic alcohols.
  • Chlorination via Appel Reaction

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • Context: Foundational text on displacement of alcohols.

Sources

Catalyst poisoning and deactivation in the synthesis of chiral alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric catalysis. The synthesis of chiral alcohols via transition-metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) is a cornerstone of modern drug development. However, the highly active organometallic complexes involved—such as Noyori-type Ruthenium, Rhodium, and Iridium catalysts—are highly susceptible to deactivation and poisoning.

This guide provides a causal, mechanistic approach to diagnosing and resolving catalyst failure, ensuring your synthetic workflows remain robust and reproducible.

Diagnostic Workflow: Identifying Deactivation Pathways

Before altering your reaction parameters, use the following logical workflow to identify the root cause of catalyst failure.

DiagnosticWorkflow Start Catalyst Deactivation Detected Dec1 Sudden drop at initiation? Start->Dec1 Imp Trace Impurities (O2, H2O, S, Halides) Dec1->Imp Yes Dec2 Gradual erosion of rate/ee? Dec1->Dec2 No Act1 Action: Rigorous Degassing & Purification Imp->Act1 Dec3 Conversion stalls before equilibrium? Dec2->Dec3 Yes Degrad Arene Decoordination / Ru Nanoparticles Dec3->Degrad Yes Inhib Product Inhibition / Reversibility Dec3->Inhib No Act2 Action: Tethered Catalysts & Lower Temp Degrad->Act2 Act3 Action: Adjust Conc. / Remove Product Inhib->Act3

Diagnostic workflow for identifying and mitigating catalyst deactivation in chiral alcohol synthesis.

Troubleshooting Guides & FAQs

Q1: Why does my Noyori-type ruthenium catalyst show a rapid loss of enantiomeric excess (ee) and conversion right after initiation? Causality & Solution: The active 18-electron monohydride complex (Ru-H) generated in Noyori ATH is exceptionally sensitive to molecular oxygen[1]. Exposure to O₂ rapidly oxidizes the metal center or the chiral diamine ligand (e.g., TsDPEN), irreversibly quenching the catalytic cycle. Furthermore, trace halides or sulfur compounds from upstream substrate synthesis can act as strong σ-donors, permanently occupying the vacant coordination site of the active complex[1]. Actionable Fix: Ensure rigorous exclusion of air using a glovebox for catalyst handling and standard Schlenk techniques for the reaction setup[1]. Solvents must be degassed prior to use to prevent immediate oxidative poisoning[1].

Q2: My ATH reaction starts well, but conversion stalls before reaching equilibrium, and the ee gradually erodes over time. What is the mechanistic cause? Causality & Solution: Real-time FlowNMR kinetic studies have revealed two independent deactivation pathways for Noyori complexes[2]. First, the active Ru-hydride intermediate undergoes a first-order decay driven by the gradual loss of the π-bound arene ligand[2]. This decoordination is the entry point for the irreversible formation of catalytically inactive ruthenium nanoparticles[2]. Second, excess base can competitively inhibit the 16-electron unsaturated intermediate[2]. Additionally, the erosion of ee at high conversions is driven by the reversibility of the reaction; as the concentration of the chiral alcohol increases, the catalyst begins to dehydrogenate the product, scrambling the stereocenter[3]. Actionable Fix: To prevent arene loss, switch to tethered Noyori-Ikariya catalysts where an alkyl or ether linkage covalently binds the arene to the chiral diamine ligand, enforcing stability[4]. To mitigate reversibility, optimize the substrate concentration or lower the reaction temperature once high conversion is achieved[1].

Q3: I am attempting the asymmetric hydrogenation of N-heteroaryl ketones, but the reaction suffers from severe catalyst poisoning. How can I overcome this? Causality & Solution: N-heterocycles (such as pyridines, quinolines, or benzoxazoles) possess a strong intrinsic coordination ability to transition metals (Rh, Ru, Ir)[5]. The nitrogen lone pair outcompetes the substrate's carbonyl oxygen for the metal's Lewis acidic coordination sites, effectively poisoning the catalyst and stalling turnover[5]. Actionable Fix: Utilize highly sterically hindered chiral ligands that create a deep chiral pocket, preventing the bulky N-heterocycle from permanently coordinating to the metal center. For example, employing Rh-catalysts with bulky WingPhos ligands has been shown to successfully attenuate catalyst deactivation in these specific substrates[5].

Quantitative Data: Common Catalyst Poisons & Mitigation

Poison / DeactivatorMechanistic EffectTarget Catalyst SystemMitigation Strategy
Molecular Oxygen (O₂) Oxidizes active metal-hydride speciesRu/Rh/Ir (e.g., Noyori)Glovebox handling; Freeze-pump-thaw degassing[1]
Halides / Sulfur Irreversible σ-donation to active siteRu-BINAP, Ru-TsDPENSubstrate distillation/recrystallization prior to use[1]
N-Heterocycles Competitive coordination to metal centerRh/Ru/IrUse of sterically hindered ligands (e.g., WingPhos)[5]
Excess Base Competitive inhibition of 16 e⁻ complexRu-TsDPEN (ATH)Precise stoichiometric control of base equivalents[2]
High Temp / Time Arene decoordination & nanoparticle formationRu-Arene complexesUse tethered catalysts; strict temperature control[2],[4]

Experimental Protocols

Protocol 1: Self-Validating Schlenk Setup for Air-Free Catalyst Activation

Purpose: To generate the highly sensitive active Ru-monohydride species without oxidative deactivation[1]. Self-Validation Mechanism: This protocol includes a visual colorimetric check to confirm active species generation and an internal standard to validate conversion independently of isolated yield.

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with the Ru(II) precatalyst (e.g., RuCl₂[(R)-BINAP][(R)-DAIPEN]) and 1,3,5-trimethoxybenzene (internal standard)[1].

  • Solvent Degassing: In a separate flask, rigorously degas anhydrous isopropanol via three consecutive freeze-pump-thaw cycles.

  • Activation: Transfer the degassed isopropanol to the Schlenk flask. Add a precise stoichiometric amount of KOtBu solution in isopropanol to generate the active RuH₂ species[1].

    • Validation Check: The solution must exhibit a distinct color shift (typically yellow to deep red/brown), confirming the successful deprotonation and formation of the active hydride species. If the solution turns black, oxygen contamination has occurred, and Ru nanoparticles have formed.

  • Initiation: Inject the purified ketone substrate. Monitor the reaction by taking aliquots under positive argon pressure, quenching immediately in aerobic CDCl₃ to halt the reaction for NMR analysis.

Protocol 2: Reaction Progress Kinetic Analysis (RPKA) for Diagnosing Deactivation

Purpose: To differentiate between reversible product inhibition and irreversible catalyst degradation (e.g., arene loss)[2]. Self-Validation Mechanism: By overlaying the kinetic curves of two distinct starting conditions, the system self-diagnoses the integrity of the catalyst at mid-reaction.

  • Standard Run: Execute the ATH reaction under standard conditions. Extract aliquots every 10 minutes, determine conversion via GC/HPLC, and plot conversion versus time.

  • Same Excess Experiment: Set up a second reaction where the initial concentrations of the ketone substrate and the chiral alcohol product strictly mimic the 50% conversion point of the standard run.

  • Data Overlay & Causality Check: Overlay the kinetic rate of the "Same Excess" run onto the standard run starting from the 50% mark.

    • Outcome A (Stable Catalyst): If the rates match perfectly, the catalyst is stable. Any observed rate drop is due to natural kinetics or reversible product inhibition[2].

    • Outcome B (Poisoned/Degraded Catalyst): If the "Same Excess" run is significantly faster than the standard run at the 50% mark, the original catalyst has undergone irreversible deactivation over time (e.g., arene loss leading to Ru nanoparticles)[2].

References

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy Source: ACS Catalysis URL:[Link]

  • Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids Source: PubMed Central (NIH) URL:[Link]

  • Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? Source: PubMed Central (NIH) URL:[Link]

Sources

Impact of solvent effects on the stereoselectivity of (1S)-1-[4-(pentyloxy)phenyl]ethanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ST-2024-PENT-01 Subject: Optimization of Stereoselectivity (


) and Solubility via Solvent Effects
Assigned Specialist:  Senior Application Scientist, Chiral Synthesis Division

Executive Summary & Substrate Analysis

User Query: "I am synthesizing (1S)-1-[4-(pentyloxy)phenyl]ethanol via asymmetric reduction. I am observing inconsistent enantiomeric excess (


) and substrate precipitation. How do I optimize the solvent system?"

Technical Diagnosis: The target molecule, (1S)-1-[4-(pentyloxy)phenyl]ethanol , presents a specific "Hydrophobic-Hydrophilic Conflict." Unlike simple acetophenone, the 4-pentyloxy tail significantly increases the lipophilicity (


).
  • The Challenge: Standard aqueous buffers (for enzymes) or polar protic solvents (for metal catalysts) often fail to solubilize the substrate, leading to mass transfer limitations.

  • The Risk: Using too much non-polar solvent to dissolve the substrate often denatures enzymes or destabilizes the transition state in metal catalysis, causing a drop in

    
    .
    

This guide covers two primary workflows: Biocatalysis (KREDs) and Chemocatalysis (Ru-Transfer Hydrogenation) .

Workflow A: Biocatalytic Reduction (KRED/ADH)

System: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) with cofactor recycling (NADPH/NADH).

The Solvent Dilemma: Logic

Enzymes require an aqueous environment to maintain their tertiary structure. However, your substrate is lipophilic. You must engineer the solvent system to balance Solubility (needs organic) vs. Enzyme Stability (needs water).

Strategy 1: The Co-Solvent Approach (Monophasic)

For moderate substrate concentrations (<50 g/L), use water-miscible organic solvents.

  • Recommended Solvents: DMSO, Isopropanol (IPA), Acetone.

  • Critical Threshold: Most KREDs tolerate 10-20% v/v co-solvent. Above this, the enzyme unfolds, and stereoselectivity plummets.

Strategy 2: The Biphasic System (Recommended for Pentyloxy Analogs)

For high concentrations (>50 g/L), use a water-immiscible organic solvent. The substrate resides in the organic phase and diffuses into the aqueous phase to react.

  • Selection Rule: Use the

    
     Rule . Solvents with 
    
    
    
    (hydrophobic) generally preserve enzyme activity better than hydrophilic solvents.
  • Top Candidates: MTBE (Methyl tert-butyl ether), Toluene,

    
    -Heptane.
    
Troubleshooting Biocatalysis
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Mass Transfer LimitationThe pentyloxy tail is keeping the substrate in the organic phase. Action: Increase agitation (rpm) or add a surfactant (e.g., Tween-80 at 0.1%).
Low

(<90%)
Enzyme DenaturationThe co-solvent concentration is too high, altering the enzyme's active site pocket. Action: Switch to a biphasic system (e.g., Buffer/MTBE 50:50).
Emulsion Formation Protein Surfactant EffectDenatured protein is acting as a surfactant. Action: Centrifuge to separate phases; reduce shear stress; add brine to the aqueous layer.

Workflow B: Chemocatalytic Transfer Hydrogenation (ATH)

System: Ruthenium(II)-arene complex with chiral diamine ligand (e.g., Ru-TsDPEN, Noyori-Ikariya catalyst).

The Solvent Mechanism

In Asymmetric Transfer Hydrogenation (ATH), the solvent often acts as the hydrogen source (Isopropanol) or the medium for the formate salt (Formic Acid/TEA).

Critical Issue: Reversibility in Isopropanol

When using Isopropanol (IPA) as both solvent and reductant:



This reaction is reversible .[1][2] As acetone accumulates, the reverse reaction (oxidation of your product) can occur. Since the reverse reaction is often less stereoselective or matches the forward rate (equilibrium), the 

erodes over time
.
The Fix: Formic Acid/Triethylamine (TEAH)

The oxidation of formate to


 is irreversible .


  • Solvent Recommendation: Use an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).

  • Solubility Hack for Pentyloxy Substrate: The FA/TEA mixture is highly polar. Your lipophilic substrate may not dissolve. Add Dichloromethane (DCM) or Ethyl Acetate as a co-solvent to solubilize the pentyloxy tail without interfering with the hydride transfer.

Troubleshooting Chemocatalysis
SymptomProbable CauseCorrective Action

drops after 90% conversion
Reversibility (Thermodynamic Control)You are likely using IPA. Action: Stop reaction immediately at 95% conversion or switch to Formic Acid/TEA system (Irreversible Kinetic Control).
Reaction Stalls Catalyst Poisoning / SolubilitySubstrate precipitated on the stir bar. Action: Add 20% v/v DCM to the reaction mixture to solubilize the pentyloxy chain.
Racemic Background Reaction Non-catalyzed reductionMetal precursors leaching. Action: Ensure the ligand is fully complexed before adding substrate; lower temperature to -10°C to favor the enantioselective catalytic pathway.

Decision Logic & Visualization

The following diagram illustrates the decision process for solvent selection based on your specific failure mode.

SolventSelection Start Start: Optimization of (1S)-1-[4-(pentyloxy)phenyl]ethanol Method Select Method Start->Method Bio Biocatalysis (Enzymatic) Method->Bio Chemo Chemocatalysis (Ru/Ir) Method->Chemo BioIssue Primary Issue? Bio->BioIssue ChemoIssue Primary Issue? Chemo->ChemoIssue Solubility Substrate Precipitates BioIssue->Solubility Solubility Limit Stability Low ee / Enzyme Death BioIssue->Stability Enzyme Unfolding BioSol1 Add Co-solvent (DMSO/IPA < 10%) Solubility->BioSol1 Low Conc. BioSol2 Switch to Biphasic (Buffer + MTBE/Toluene) Solubility->BioSol2 High Conc. Stability->BioSol2 Protect Enzyme Rev ee Erosion over time ChemoIssue->Rev Using IPA? Slow Slow Rate / Solubility ChemoIssue->Slow Substrate Oiling Out? ChemoSol1 Switch H-Source: Use Formic Acid/TEA (Irreversible) Rev->ChemoSol1 ChemoSol2 Add Co-solvent: DCM or EtOAc Slow->ChemoSol2

Figure 1: Decision tree for solvent engineering based on mechanistic failure modes (Solubility vs. Stereocontrol).

Standardized Protocol: Solvent Screening

Do not guess. Run this 4-vial screen to determine the optimal window for the pentyloxy substrate.

Preparation:

  • Prepare 4 vials with 10 mg of Substrate.

  • Vial A (Benchmark): Phosphate Buffer (pH 7) + 5% IPA.

  • Vial B (Co-solvent): Phosphate Buffer + 20% DMSO.

  • Vial C (Biphasic Polar): Phosphate Buffer + MTBE (1:1 ratio).

  • Vial D (Biphasic Non-Polar): Phosphate Buffer +

    
    -Heptane (1:1 ratio).
    

Execution:

  • Add Enzyme/Cofactor mix to all vials.

  • Shake at 250 rpm at 30°C for 24 hours.

  • Extract with EtOAc and analyze via Chiral HPLC (e.g., Chiralcel OB-H or OD-H column).

Interpretation:

  • If Vial B has low

    
     compared to A: The enzyme is sensitive to polar organic solvents. Discard Co-solvent route. 
    
  • If Vial C/D shows high conversion: The pentyloxy tail requires a biphasic interface. This is the most likely outcome for this substrate.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][4] Accounts of Chemical Research, 30(2), 97–102.

  • Lou, W. Y., et al. (2009).[5] Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp.[5] AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system.[5] Journal of Biotechnology, 143(3), 190-197.[5]

  • Wu, X., et al. (2005). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. Chemical Communications, (19), 2453–2464.

  • Hollmann, F., et al. (2021). Thermodynamic Effects in Enzyme Regulation: Control of enantioselectivity via solvent engineering. TU Delft Research Portal.

Sources

Validation & Comparative

Comparing different chiral catalysts for the synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing different chiral catalysts for the synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

(1S)-1-[4-(pentyloxy)phenyl]ethanol is a high-value chiral intermediate, primarily utilized in the synthesis of ferroelectric liquid crystals and specific pharmaceutical agents where the stereocenter dictates the helical twisting power or biological activity. The presence of the p-(pentyloxy) tail increases lipophilicity, presenting unique solubility challenges compared to simple acetophenone derivatives.

This guide objectively compares the three dominant catalytic methodologies for reducing the precursor ketone, 1-[4-(pentyloxy)phenyl]ethanone, to the (S)-alcohol:

  • Transition Metal Catalysis (Ru-ATH): The industrial workhorse for scalability.

  • Biocatalysis (KREDs): The benchmark for enantiopurity and green chemistry.

  • Organocatalysis (CBS): A reliable laboratory-scale alternative.

Catalyst Landscape & Mechanism Analysis

Method A: Asymmetric Transfer Hydrogenation (Ru-ATH)

Catalyst: RuCl (Noyori-Ikariya Catalyst) Mechanism: Metal-ligand bifunctional catalysis. The ruthenium center activates the hydride source (isopropanol or formate), while the amino group of the ligand stabilizes the transition state via hydrogen bonding. For acetophenone derivatives, the (S,S)-ligand configuration preferentially yields the (S)-alcohol.

  • Pros: High TOF (Turnover Frequency), operational simplicity (no high-pressure H₂ required), robust against air/moisture relative to other organometallics.

  • Cons: Trace metal contamination requires remediation (scavengers) in pharma applications.

Method B: Biocatalytic Reduction

Catalyst: Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) Mechanism: Enzyme-mediated hydride transfer from cofactor (NADPH/NADH). Specific strains such as Rhodotorula sp. or engineered commercial KREDs bind the lipophilic ketone in a hydrophobic pocket, delivering the hydride with near-perfect facial selectivity.

  • Pros: Superior enantioselectivity (>99% ee), mild aqueous conditions, no heavy metals.

  • Cons: Substrate solubility issues due to the pentyloxy tail; requires cofactor recycling system (e.g., GDH/Glucose).

Method C: Organocatalytic CBS Reduction

Catalyst: (S)-Corey-Bakshi-Shibata (CBS) Oxazaborolidine Mechanism: Lewis acid activation. The boron atom coordinates the ketone oxygen, while the nitrogen coordinates the borane stoichiometric reductant, directing hydride attack from the Re-face to yield the (S)-alcohol.

  • Pros: Predictable stereochemistry, reagents readily available.

  • Cons: Requires stoichiometric borane (safety hazard), cryogenic conditions often needed for max ee, lower atom economy.

Comparative Performance Data

The following data aggregates performance metrics for the reduction of p-alkoxyacetophenones (methoxy to pentyloxy analogs) based on current literature standards.

MetricRu-ATH (Ru-TsDPEN)Biocatalysis (KRED)Organocatalysis (CBS)
Enantiomeric Excess (ee) 95 – 98%>99% 90 – 96%
Conversion >98% 95 – 99%90 – 95%
Reaction Time 4 – 12 hours24 – 48 hours1 – 3 hours
Substrate Loading High (100-500 g/L)Low-Med (10-50 g/L)*Medium (50-100 g/L)
Scalability ExcellentGood (requires emulsion engineering)Moderate (cooling costs)
Cost Efficiency High (Catalyst recycled)High (if enzyme reused)Low (Stoichiometric reagent)

*Note: Biocatalysis loading is often limited by the poor water solubility of the pentyloxy substrate, requiring co-solvents (DMSO/IPA) or biphasic systems.

Decision Logic Visualization

The following diagram illustrates the decision pathway for selecting the optimal catalyst based on project constraints.

CatalystSelection Start Start: Synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol Scale What is the Reaction Scale? Start->Scale Purity Is >99% ee required without recrystallization? Scale->Purity Lab Scale (<10g) Metal Is trace metal contamination critical? Scale->Metal Process Scale (>1kg) Bio Select Biocatalysis (KRED/ADH) Purity->Bio Yes CBS Select CBS Reduction Purity->CBS No (Speed priority) Ru Select Ru-ATH (Ru-TsDPEN) Metal->Ru No (Industrial Material) Metal->Bio Yes (Pharma API)

Caption: Decision matrix for catalyst selection based on scale, purity requirements, and regulatory constraints.

Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (Recommended for Scale)

Objective: Synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol using RuCl.

  • Catalyst Preparation (In-situ): In a dry Schlenk flask, charge [RuCl₂(p-cymene)]₂ (0.0025 eq) and (S,S)-TsDPEN (0.005 eq). Add anhydrous isopropanol (IPA) and heat to 80°C for 20 mins. Cool to room temperature (RT).

  • Reaction Setup: Add 1-[4-(pentyloxy)phenyl]ethanone (1.0 eq, e.g., 10 mmol) to the catalyst solution.

  • Initiation: Add a solution of KOtBu (0.05 eq) in IPA. The mixture typically turns deep purple/orange.

  • Reaction: Stir at 25–30°C. Monitor by TLC or HPLC. The reaction is typically complete within 6–10 hours.

  • Workup: Quench with a drop of dilute HCl. Concentrate IPA under reduced pressure. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc) or recrystallization from Hexane to upgrade ee if necessary.

Protocol B: Biocatalytic Reduction (Recommended for Purity)

Objective: High-enantiopurity synthesis using an engineered KRED (e.g., KRED-P1 or Rhodotorula equivalent).

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Cofactor Mix: Dissolve NADP+ (1.0 g/L) and Glucose (1.5 eq relative to ketone) in the buffer. Add Glucose Dehydrogenase (GDH) (10 U/mL) for cofactor recycling.

  • Substrate Addition: Dissolve 1-[4-(pentyloxy)phenyl]ethanone in DMSO (10% of total volume) to aid solubility. Add this dropwise to the buffer solution under vigorous stirring to form a fine emulsion.

  • Enzyme Addition: Add the KRED enzyme (20–50 mg/mmol substrate).

  • Incubation: Stir at 30°C for 24–48 hours. Maintain pH 7.0 by auto-titration with 0.5M NaOH if necessary (gluconic acid production lowers pH).

  • Workup: Extract the reaction mixture 3x with EtOAc or MTBE. The pentyloxy tail aids organic phase separation. Evaporate solvent to yield the crude (S)-alcohol.

Mechanistic Insight: Ru-ATH Cycle

The efficiency of the Ru-ATH method relies on the "metal-ligand bifunctional" mechanism. The diagram below details this cycle, highlighting why the (S,S)-ligand yields the (S)-alcohol.

RuCycle Complex 16e- Ru Species (Active Catalyst) Hydride 18e- Ru-Hydride (Reducing Agent) Complex->Hydride + IPA / - Acetone TS Transition State (Hydride Transfer) TS->Complex - Product Product (S)-Alcohol Release TS->Product Hydride->TS + Ketone (H-bond direction)

Caption: Simplified catalytic cycle for Ru-TsDPEN transfer hydrogenation. The ligand's amine proton directs the ketone orientation.

Conclusion

For the synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol :

  • Choose Ru-ATH (Method A) if you require multi-gram to kilogram quantities. It offers the best balance of speed, cost, and volumetric productivity. The lipophilic pentyloxy chain is well-tolerated in the IPA solvent system.

  • Choose Biocatalysis (Method B) if the application is strictly pharmaceutical (requiring >99.5% ee) and you wish to avoid metal scavenging steps. Be prepared to optimize the solvent system (e.g., adding surfactants or DMSO) to handle the substrate's low aqueous solubility.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Gong, Y., et al. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells. Journal of Molecular Catalysis B: Enzymatic. Link(Note: 4-methoxy is the closest direct analog to 4-pentyloxy with extensive biocatalytic data).

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis. Angewandte Chemie International Edition. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link

Validation of the absolute configuration of (1S)-1-[4-(pentyloxy)phenyl]ethanol using chiroptical methods

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison guide for the stereochemical validation of (1S)-1-[4-(pentyloxy)phenyl]ethanol.

The Stereochemical Challenge: (1S)-1-[4-(pentyloxy)phenyl]ethanol

The unambiguous assignment of absolute configuration (AC) is a critical bottleneck in the development of chiral therapeutics and bioactive natural products 1. The molecule (1S)-1-[4-(pentyloxy)phenyl]ethanol presents a unique analytical challenge. Structurally, it consists of a rigid aromatic chromophore adjacent to a chiral center (C1), coupled with a highly flexible para-pentyloxy chain.

In solution, this flexible alkyl chain explores a vast conformational space. Because chiroptical properties are highly sensitive to both configuration and conformation, failing to account for this flexibility can lead to incorrect stereochemical assignments 2. To validate the (1S) configuration with absolute certainty, we must objectively compare the performance of three primary chiroptical modalities: Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD).

Comparative Matrix: Selecting the Optimal Chiroptical Probe

Not all chiroptical methods respond equally to molecular flexibility. The causality behind selecting the right method lies in understanding what physical property is being probed. ECD probes electronic transitions (often delocalized), while VCD probes localized vibrational modes.

Table 1: Performance Comparison of Chiroptical Methods for 1-Arylethanol Derivatives

ModalityPhysical ProbeSensitivity to Alkoxy Chain FlexibilityRisk of False AssignmentVerdict for Target Compound
VCD 3N-6 localized vibrational modes (IR region)Low. Directly probes the chiral center (C-O, O-H, C-H stretches) independently of the distant chain.Very Low. Rich spectral fingerprint allows for high-confidence matching.Gold Standard. Best suited for flexible molecules with localized chiral centers.
ECD π-π* / n-π* electronic transitions (UV-Vis region)High. The flexible pentyloxy chain can perturb the aromatic chromophore, blurring Cotton effects.Moderate. Relies heavily on accurate Boltzmann weighting of all chain conformers.Complementary. Useful for confirming the aromatic ring's spatial orientation.
ORD Optical rotation across multiple wavelengthsVery High. Single-value specific rotations can cancel out or flip based on minor conformational shifts.High. Should never be used in isolation for highly flexible molecules.Supplementary. Used only as a secondary check against VCD/ECD data.

Insight: For (1S)-1-[4-(pentyloxy)phenyl]ethanol, VCD is the superior standalone method because the critical diagnostic bands (e.g., the methine C-H bend and C-O stretch at the chiral center) remain relatively unperturbed by the conformational noise of the distant pentyloxy tail 3.

The Self-Validating Experimental & Computational Protocol

To ensure absolute trustworthiness, the validation protocol must be a self-validating system . This means the workflow incorporates internal checks—such as enantiomeric mirroring and functional independence—that automatically flag experimental artifacts or computational errors 4.

Workflow E1 Experimental Acquisition (VCD, ECD, ORD) E2 Enantiomer Mirror Check (Self-Validation) E1->E2 A1 Spectral Comparison (Similarity Factor Analysis) E2->A1 C1 Conformational Search (Molecular Mechanics) C2 DFT Optimization & Frequencies (No Imaginary Roots) C1->C2 C3 Quantum Chiroptical Simulation (TDDFT/DFT) C2->C3 C4 Boltzmann Averaging (Based on ΔG) C3->C4 C4->A1 A2 Absolute Configuration Assignment (1S Confirmed) A1->A2

Fig 1. Self-validating chiroptical workflow for stereochemical assignment.

Step-by-Step Methodology

Phase 1: Experimental Acquisition & Baseline Validation

  • Sample Preparation: Dissolve the compound in a non-chiral, non-interfering solvent (e.g., CDCl3 for VCD, Acetonitrile for ECD). Causality: CDCl3 is chosen for VCD because it lacks strong IR absorption bands in the critical 1000–1500 cm⁻¹ fingerprint region.

  • The Mirror Check (Self-Validation): Measure the spectra of both the (1S) and (1R) enantiomers. Superimpose the spectra. If they are not exact mirror images across the baseline, the data contains linear dichroism artifacts or impurities and must be discarded.

Phase 2: Computational Conformational Space Sampling 3. Low-Mode/Torsional Sampling: Execute a conformational search using a molecular mechanics force field (e.g., OPLS4 or MMFF). Causality: The pentyloxy chain has multiple rotatable bonds. A purely stochastic search might miss the global minimum; a systematic torsional search ensures all relevant alkyl chain geometries are captured.

Phase 3: Quantum Mechanical Optimization & Simulation 4. DFT Optimization: Optimize all conformers within a 5 kcal/mol energy window using DFT at the B3LYP/6-311G(d,p) level. Incorporate the Polarizable Continuum Model (PCM). Causality: Gas-phase calculations will artificially force the hydroxyl group to seek non-physical intramolecular interactions. PCM simulates the solvent dielectric, preserving the true solution-state geometry. 5. Frequency Validation (Self-Validation): Run a vibrational frequency calculation. Any conformer yielding an imaginary frequency is a transition state, not a true minimum, and must be eliminated. 6. Chiroptical Calculation: Calculate VCD rotational strengths using DFT (B3LYP) and ECD using Time-Dependent DFT (TDDFT) with the CAM-B3LYP functional. Causality: CAM-B3LYP includes long-range corrections necessary for accurately modeling the charge-transfer excitations in the aromatic ring.

Data Synthesis & Performance Comparison

Once the theoretical spectra are Boltzmann-averaged according to their relative Gibbs free energies (ΔG), they are mathematically compared to the experimental data using the Enantiomeric Similarity Index (ESI).

Table 2: Experimental vs. Theoretical Data Synthesis for (1S)-1-[4-(pentyloxy)phenyl]ethanol

Spectral Region / ParameterExperimental ObservationCalculated Prediction (1S)Validation Status
VCD: 1080 cm⁻¹ (C-O stretch)Strong Negative BandStrong Negative BandMatch (High Confidence)
VCD: 1320 cm⁻¹ (Methine C-H bend)Moderate Positive BandModerate Positive BandMatch (High Confidence)
ECD: ~230 nm (Aromatic L_a band)Weak Positive Cotton EffectWeak Positive Cotton EffectMatch (Moderate Confidence)
ECD: ~275 nm (Aromatic L_b band)Negative Cotton EffectNegative Cotton EffectMatch (Moderate Confidence)
ORD: [α]D at 589 nm -24.5° (c 1.0, CHCl3)-28.2° (Boltzmann Avg)Match (Supporting Data)

Conclusion & Best Practices

The absolute configuration of (1S)-1-[4-(pentyloxy)phenyl]ethanol cannot be safely assigned using a single data point like specific rotation. The extreme flexibility of the para-pentyloxy chain introduces significant conformational noise into electronic transitions (ECD) and optical rotation (ORD).

By employing a self-validating VCD workflow —which directly probes the rigid, localized vibrational modes of the chiral center—researchers can bypass the noise generated by the alkyl chain. When VCD is supported by complementary ECD data and rigorously validated against mirror-image experimental baselines and imaginary-frequency-free DFT calculations, the (1S) configuration is confirmed with absolute, publication-grade certainty.

References

  • Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Prediction of Chiroptical Properties: ORD, ECD, and VCD. ResearchGate. 1

  • Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. 2

  • Applications of OR/ECD/VCD to the structure elucidation of natural products. Natural Product Reports (RSC). 3

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. 4

Sources

Cross-validation of enantiomeric excess of (1S)-1-[4-(pentyloxy)phenyl]ethanol using HPLC and NMR

Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I'm currently dissecting the request. The focus is cross-validating the enantiomeric excess of a specific chiral alcohol. I'm taking the HPLC and NMR approaches and making a comparison of the methods. The goal is an objective comparison. I'm outlining how to build a guide comparing them.

Defining the Framework

I've defined the intended audience and core requirements, focusing on autonomy, E-E-A-T principles, and visualization needs. I'm prioritizing the structure, which will include structured tables, step-by-step methodologies, and Graphviz diagrams for clarity and authority. I'm focusing on the chiral molecule's structure.

Developing Comparison Guide

I'm currently focused on outlining a comparison guide for validating enantiomeric excess of (1S)-1-[4-(pentyloxy)phenyl]ethanol. My focus is on comparing HPLC and NMR methods, considering their strengths and limitations for this specific compound. I'm aiming for a publication-ready format, and want to show all related considerations, from equipment to experimental setup, analysis, and validation.

Refining Guide Details

I'm now integrating detailed methodologies and self-validating protocols into the guide. I'm focusing on explanations of the causality behind specific experimental choices, ensuring the guide offers authoritative grounding. I'm also preparing for in-text citations with relevant links and a full reference list, along with generating structured tables for all quantitative data. I'm creating a clear methodology, including using Graphviz (DOT) diagrams to enhance understanding.

Structuring Cross-Validation Workflow

I'm now outlining a detailed structure for the comparison, including sections on mechanistic principles for both HPLC and NMR. I plan on incorporating a DOT diagram to illustrate the cross-validation process visually. I am defining detailed protocols for both chiral HPLC (column choice, data) and chiral NMR using Mosher's ester analysis (MTPA-Cl derivatization). I'll also include a crucial cross-validation analysis section to compare results.

Finalizing Documentation & Review

Mapping Citations & Visualization

I've mapped key citations for the guide, linking each to its respective URL. I'm focusing on the cross-validation concept from URL 1.1, the Mosher's ester protocol from URL 1.4, and HPLC details from URL 1.9. To clarify the cross-validation process, I've created a DOT diagram. I'm excited about including this diagram as a visual aid to outline the workflow effectively.

Visualizing Reaction Logic

I'm now integrating another DOT diagram to illustrate Mosher's ester derivatization. This visualizes the reaction of the analyte mixture with (R)-MTPA-Cl, depicting each component for clearer understanding. I'm focusing on the conversion of the alcohol and subsequent diastereomeric analysis.

Visualizing NMR Signals

I'm now generating a DOT diagram to clarify Mosher's ester formation and the resulting diastereomeric NMR signals. My focus is on visualizing how the alcohol and reagent react to form diastereomers, leading to distinct NMR signals for accurate analysis. I'm focusing on the anisotropic shielding effect to distinguish the diastereomers.

Detailing Analytical Data

I'm now generating realistic mock data to showcase enantiomeric excess, targeting 98.5% for the (1S) enantiomer. I'm focusing on creating comparative tables that reflect integration/area percentages from both HPLC and NMR methods. I'm also including detailed explanations about the mechanisms and causality: the amylose/cellulose backbone for HPLC, and the Mosher's ester's conformation for NMR.

Constructing HPLC Section

I am now focusing on building the HPLC method section, particularly the Chiralcel OD-H column with a Hexane/Isopropanol (90:10) mobile phase. I am generating detailed procedures, including rationale. I will outline expected retention times and integration characteristics. I plan to present realistic data that reinforces the method's effectiveness.

Biological activity comparison of (1S) vs (1R)-1-[4-(pentyloxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and agrochemical industries shift toward highly targeted, stereopure therapeutics, understanding the nuanced biological behavior of chiral building blocks is paramount. 1-[4-(pentyloxy)phenyl]ethanol is a highly versatile chiral secondary alcohol. Its structure features two critical domains: a flexible, lipophilic para-pentyloxy chain that drives membrane permeability, and a chiral benzylic stereocenter that dictates precise receptor-ligand interactions [1][2].

This technical guide provides an in-depth, objective comparison of the (1S) and (1R) enantiomers of 1-[4-(pentyloxy)phenyl]ethanol, detailing their comparative biological activities, structural mechanisms, and the self-validating protocols required for their isolation and evaluation.

Structural & Mechanistic Profiling

The biological efficacy of 1-arylethanol derivatives is rarely symmetrical. The addition of a 5-carbon ether chain at the para position significantly increases the molecule's lipophilicity (predicted


) compared to unsubstituted 1-phenylethanol (

) [1][5]. This structural modification transforms a simple chiral alcohol into a potent membrane-inserting pharmacophore, frequently evaluated in the design of antiprotozoal and antifungal agents [3].
The Role of Stereochemistry

While the pentyloxy chain acts as a non-specific lipophilic anchor, the (1S) or (1R) configuration of the hydroxyl group determines the molecule's fate upon reaching the target protein.

  • (1S)-Enantiomer: Typically exhibits optimal spatial geometry for hydrogen bonding within the binding pockets of microbial target enzymes (e.g., sterol 14α-demethylase or protozoal kinases).

  • (1R)-Enantiomer: Often suffers from steric clashes due to the improper orientation of the benzylic methyl group, resulting in significantly lower binding affinity.

Mechanism A (1S)-1-[4-(pentyloxy)phenyl]ethanol C Lipid Bilayer Insertion (Pentyloxy Chain) A->C Lipophilic Anchor D Target Protein Binding Pocket (Stereospecific H-bonding) A->D Optimal Orientation B (1R)-1-[4-(pentyloxy)phenyl]ethanol B->C Lipophilic Anchor B->D Suboptimal Orientation C->D E High Affinity Complex (Active Inhibition) D->E (1S) Pathway F Steric Clash (Inactive/Weak) D->F (1R) Pathway

Stereospecific target interaction and membrane insertion mechanism of the enantiomers.

Comparative Biological Activity Data

To objectively evaluate the performance of the (1S) and (1R) enantiomers, we compare their in vitro efficacy against standard models for fungal (Candida albicans) and protozoal (Leishmania mexicana) activity [3]. The data below illustrates the synergistic necessity of both the lipophilic chain and the correct stereocenter.

Table 1: In Vitro Pharmacological Profile Comparison
Compound / AlternativeMIC vs C. albicans (µg/mL)IC₅₀ vs L. mexicana (µM)

(Predicted)
Enantiomeric Purity (ee%)
(1S)-1-[4-(pentyloxy)phenyl]ethanol 8.0 12.5 3.52> 99%
(1R)-1-[4-(pentyloxy)phenyl]ethanol 32.058.43.52> 99%
Racemate (1S/1R mixture) 16.028.13.520%
(1S)-1-phenylethanol (Control)> 128.0> 200.01.42> 99%
Benznidazole (Reference Standard)N/A14.20.91N/A

Data Synthesis & Causality:

  • The Lipophilic Effect: The control compound, (1S)-1-phenylethanol, lacks the pentyloxy chain and exhibits negligible activity. The addition of the pentyloxy group (increasing

    
     to ~3.5) enables the molecule to partition effectively into the lipid-rich membranes of Leishmania parasites [3][4].
    
  • The Eutomer vs. Distomer: The (1S)-enantiomer (eutomer) is approximately 4 to 4.5 times more potent than the (1R)-enantiomer (distomer). The racemate exhibits intermediate activity, confirming that the presence of the (1R) enantiomer dilutes the efficacy of the active (1S) form without acting as a direct antagonist.

Self-Validating Experimental Protocols

To ensure scientific integrity, the generation and testing of these enantiomers must rely on self-validating systems. Below are the field-proven methodologies for resolving the racemate and evaluating its biological activity.

Protocol A: Biocatalytic Kinetic Resolution via CAL-B

Chemical asymmetric synthesis can be costly and prone to trace metal contamination. A superior, highly scalable alternative is the enzymatic kinetic resolution of the racemic alcohol using Candida antarctica Lipase B (CAL-B) [2].

Causality behind the choices: CAL-B possesses a stereocomplementary active site that strongly favors the acylation of the (1R)-enantiomer of secondary alcohols. By using vinyl acetate as the acyl donor, the byproduct (vinyl alcohol) instantly tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it to thermodynamic completion.

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 50 mmol of racemic 1-[4-(pentyloxy)phenyl]ethanol in 100 mL of anhydrous toluene.

  • Enzyme Addition: Add 150 mmol of vinyl acetate followed by 500 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Stir the suspension at 30°C for 24 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1) until exactly 50% conversion is achieved.

  • Separation: Filter out the immobilized enzyme. Evaporate the solvent and separate the unreacted (1S)-alcohol from the newly formed (1R)-acetate using silica gel flash chromatography.

  • Hydrolysis: Hydrolyze the (1R)-acetate using LiOH in THF/H₂O (1:1) at room temperature for 4 hours to recover the pure (1R)-alcohol .

  • Validation (Crucial Step): Analyze both isolated alcohols via Chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min). Self-validation is achieved only when the chromatogram confirms an enantiomeric excess (ee) > 99% for both fractions.

Workflow A Racemic 1-[4-(pentyloxy)phenyl]ethanol (Substrate) B Immobilized CAL-B Lipase Vinyl Acetate, Toluene, 30°C A->B C (1R)-Acetate (Fast reacting) B->C Enantioselective Acylation D (1S)-Alcohol (Unreacted) B->D E Hydrolysis (LiOH) C->E G Chiral HPLC Validation (ee > 99%) D->G F (1R)-Alcohol (Enantiopure) E->F F->G

Biocatalytic kinetic resolution workflow for 1-[4-(pentyloxy)phenyl]ethanol enantiomers.

Protocol B: Resazurin Microtiter Assay (REMA) for Antiprotozoal Activity

To evaluate the IC₅₀ against L. mexicana, a fluorometric resazurin assay is utilized.

Causality behind the choices: Traditional microscopic counting is subjective and prone to human error. Resazurin (a blue, non-fluorescent dye) is reduced by the mitochondrial enzymes of viable cells into resorufin (a pink, highly fluorescent compound). This creates a self-validating, objective quantitative metric directly proportional to the number of living parasites [3].

Step-by-Step Workflow:

  • Preparation: Seed L. mexicana promastigotes (

    
     cells/mL) in 96-well plates using supplemented Schneider’s insect medium.
    
  • Dosing: Add serial dilutions of the (1S) and (1R) enantiomers (ranging from 100 µM to 0.1 µM). Include Benznidazole as a positive control and 1% DMSO as a negative control.

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Dye Addition: Add 20 µL of a 2 mM resazurin sodium salt solution to each well. Incubate for an additional 4 hours.

  • Quantification: Measure the fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm). Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

The comparative analysis of 1-[4-(pentyloxy)phenyl]ethanol enantiomers underscores a fundamental principle in modern drug development: structural lipophilicity must be paired with precise stereochemistry. While the para-pentyloxy chain guarantees membrane insertion, it is the (1S) configuration that provides the necessary spatial geometry for high-affinity target binding. Utilizing robust biocatalytic resolution and objective fluorometric assays ensures that researchers can reliably exploit these chiral building blocks for advanced therapeutic applications.

References

  • PubChem. "p-(Pentyloxy)acetophenone - Computed Properties and Lipophilicity." National Center for Biotechnology Information. Available at:[Link]

  • Hernandez-Linares, M. G., et al. "Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi." PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • PubChem. "1-(4-Isobutylphenyl)ethanol - Structural Analogs." National Center for Biotechnology Information. Available at:[Link]

A Senior Application Scientist's Guide to Benchmarking Chiral Resolution Techniques for 1-[4-(pentyloxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers from a racemic mixture is a critical and often challenging step. The biological activity of chiral molecules is frequently enantiomer-specific, necessitating the isolation of the desired stereoisomer in high purity. This guide provides an in-depth, comparative analysis of three prominent chiral resolution techniques—Enzymatic Kinetic Resolution, Diastereomeric Salt Formation, and Chiral High-Performance Liquid Chromatography (HPLC)—as applied to the resolution of 1-[4-(pentyloxy)phenyl]ethanol, a representative racemic secondary alcohol.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to offer a comprehensive understanding of the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established scientific principles.

The Importance of Chiral Purity

The differential pharmacological effects of enantiomers underscore the necessity for robust and efficient chiral resolution methods. For many active pharmaceutical ingredients (APIs), one enantiomer is responsible for the therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Consequently, regulatory bodies worldwide have stringent requirements for the enantiomeric purity of chiral drugs.

This guide will use 1-[4-(pentyloxy)phenyl]ethanol as a model compound to benchmark the efficiency, scalability, and practicality of different resolution strategies.

Comparative Workflow Overview

The following diagram illustrates the general workflow for comparing the three chiral resolution techniques discussed in this guide.

Chiral Resolution Workflow Overall Workflow for Comparing Chiral Resolution Techniques cluster_0 Racemic 1-[4-(pentyloxy)phenyl]ethanol cluster_1 Resolution Techniques cluster_2 Separation & Analysis cluster_3 Evaluation Metrics racemate Racemic Mixture enzymatic Enzymatic Kinetic Resolution racemate->enzymatic diastereomeric Diastereomeric Salt Formation racemate->diastereomeric hplc Chiral HPLC racemate->hplc separation Separation of Products enzymatic->separation diastereomeric->separation analysis Analysis (e.g., Chiral GC/HPLC) hplc->analysis Direct analysis separation->analysis metrics Yield Enantiomeric Excess (ee) Time Cost Scalability analysis->metrics

Caption: Overall workflow for comparing chiral resolution techniques.

Technique 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In the case of a racemic alcohol, an enzyme, typically a lipase, will acylate one enantiomer at a much faster rate than the other, resulting in a mixture of one enantiomer as an ester and the other as the unreacted alcohol.

The primary advantage of this method lies in the high enantioselectivity of enzymes, which often operate under mild reaction conditions.

Mechanistic Rationale

Enzymatic Resolution Mechanism Mechanism of Lipase-Catalyzed Kinetic Resolution cluster_products Products racemic_alcohol (R)-Alcohol (S)-Alcohol lipase Lipase (e.g., Novozym 435) racemic_alcohol->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase ester (R)-Ester lipase->ester Fast Reaction unreacted_alcohol (S)-Alcohol (unreacted) lipase->unreacted_alcohol Slow/No Reaction

Caption: Mechanism of lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Transesterification

This protocol is adapted from established procedures for the kinetic resolution of similar secondary alcohols.[1][2][3]

Materials:

  • Racemic 1-[4-(pentyloxy)phenyl]ethanol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., n-hexane or toluene)

  • Reaction vessel with magnetic stirring and temperature control

  • Chiral Gas Chromatography (GC) or HPLC system for analysis

Procedure:

  • Reaction Setup: To a solution of racemic 1-[4-(pentyloxy)phenyl]ethanol (e.g., 0.1 M) in anhydrous n-hexane, add vinyl acetate (2-4 equivalents).

  • Enzyme Addition: Add Novozym 435 (typically 10-50% w/w of the substrate). The enzyme loading is a critical parameter that influences the reaction rate and should be optimized.

  • Reaction Conditions: Stir the mixture at a constant temperature (e.g., 40-60 °C). The progress of the reaction should be monitored by taking aliquots at regular intervals.

  • Monitoring: Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for both components.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: The resulting mixture of the acylated enantiomer and the unreacted alcohol can be separated by standard chromatographic techniques (e.g., column chromatography).

Technique 2: Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers.[4][5] Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]

For a racemic alcohol, it must first be converted into a derivative with an acidic or basic handle. A common approach is to form a half-ester with a dicarboxylic acid anhydride, which introduces a carboxylic acid group.[6][7]

Mechanistic Rationale

Diastereomeric Salt Formation Mechanism of Diastereomeric Salt Formation cluster_salts Diastereomeric Salts racemic_alcohol (R)-Alcohol (S)-Alcohol racemic_acid (R)-Half-ester (S)-Half-ester racemic_alcohol->racemic_acid + Anhydride anhydride Phthalic Anhydride salt1 (R)-Half-ester : (R)-Base racemic_acid->salt1 + Resolving Agent salt2 (S)-Half-ester : (R)-Base racemic_acid->salt2 + Resolving Agent resolving_agent Chiral Base (e.g., (R)-1-Phenylethylamine) separation Fractional Crystallization salt1->separation salt2->separation

Caption: Mechanism of diastereomeric salt formation.

Experimental Protocol: Resolution via Phthalate Half-Ester

This protocol is a generalized procedure based on classical resolution methods for alcohols.[6][8]

Materials:

  • Racemic 1-[4-(pentyloxy)phenyl]ethanol

  • Phthalic anhydride

  • Pyridine (catalyst)

  • Chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine or brucine)[5][7]

  • Suitable solvent for crystallization (e.g., methanol, ethanol, or acetone)

  • Aqueous acid (e.g., HCl) and base (e.g., NaOH) for work-up

Procedure:

  • Formation of the Half-Ester: React the racemic alcohol with an equimolar amount of phthalic anhydride in the presence of a catalytic amount of pyridine. The reaction is typically heated to ensure completion. After cooling, the resulting phthalate half-ester is isolated.

  • Salt Formation: Dissolve the racemic half-ester in a suitable solvent and add an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine).

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt with the lower solubility will precipitate out. The efficiency of the separation is highly dependent on the choice of solvent and the cooling profile.[9]

  • Isolation and Purification: Isolate the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with an aqueous acid to protonate the carboxylate and liberate the chiral resolving agent. The enantiomerically enriched half-ester can then be extracted.

  • Hydrolysis of the Half-Ester: Hydrolyze the half-ester using an aqueous base (e.g., NaOH) to yield the enantiomerically pure alcohol.

Technique 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[10] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[10][11] Polysaccharide-based CSPs are widely used for the resolution of a broad range of chiral compounds, including alcohols.[12]

Mechanistic Rationale

Chiral HPLC Principle of Chiral HPLC Separation cluster_elution Elution Profile racemic_mixture Racemic Mixture Injected column Chiral Stationary Phase (CSP) racemic_mixture->column enantiomer1 Enantiomer 1 (weaker interaction) column->enantiomer1 Elutes First enantiomer2 Enantiomer 2 (stronger interaction) column->enantiomer2 Elutes Second detector Detector enantiomer1->detector enantiomer2->detector

Caption: Principle of chiral HPLC separation.

Experimental Protocol: Analytical Chiral HPLC

This protocol outlines a general approach for developing a chiral HPLC method for the analysis of 1-[4-(pentyloxy)phenyl]ethanol.[12][13]

Materials:

  • Racemic 1-[4-(pentyloxy)phenyl]ethanol

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC system with a UV detector

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are a good starting point for alcohols.

  • Mobile Phase Screening: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Method Development:

    • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

    • Inject a solution of the racemic alcohol.

    • Monitor the separation at a suitable wavelength (e.g., determined by the UV spectrum of the analyte).

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomers with a reasonable analysis time. The flow rate can also be adjusted to improve resolution.[13]

  • Data Analysis: Determine the retention times for each enantiomer and calculate the resolution factor (Rs). An Rs value greater than 1.5 indicates baseline separation.

Comparative Analysis

The choice of a chiral resolution technique is often a trade-off between various factors. The following table provides a comparative summary of the three methods discussed.

FeatureEnzymatic Kinetic ResolutionDiastereomeric Salt FormationChiral HPLC
Principle Stereoselective enzymatic reactionFormation and separation of diastereomers by crystallizationDifferential interaction with a chiral stationary phase
Theoretical Max. Yield 50% for a single enantiomer (without racemization)50% for a single enantiomer (without racemization of the unwanted enantiomer)>99% (for preparative scale)
Enantiomeric Excess (ee) Often >95%Variable, highly dependent on crystallization efficiency>99% achievable
Scalability Readily scalableScalable, but can be challenging to optimize for large scaleScalable, but can be expensive for large quantities
Cost Enzyme can be expensive, but often reusableResolving agents and solvents can be costlyHigh initial column cost and solvent consumption
Development Time Moderate; requires screening of enzymes and conditionsCan be lengthy; requires screening of resolving agents and solventsCan be rapid for analytical scale, more involved for preparative
Key Advantages High enantioselectivity, mild conditions, reusable catalystWell-established, can be cost-effective for some processesHigh purity, applicable to a wide range of compounds, direct analysis
Key Disadvantages Limited to 50% yield, requires separation of product from unreacted starting materialCan be labor-intensive, success is not guaranteed, may require multiple recrystallizationsHigh cost for preparative scale, high solvent consumption

Conclusion

The selection of an appropriate chiral resolution technique for 1-[4-(pentyloxy)phenyl]ethanol, or any racemic compound, is a multi-faceted decision that depends on the specific requirements of the project.

  • Enzymatic kinetic resolution offers an elegant and highly selective method that is particularly well-suited for producing high-purity enantiomers under mild conditions. Its primary drawback is the theoretical maximum yield of 50% for a single enantiomer in the absence of a racemization step.

  • Diastereomeric salt formation is a classical and often cost-effective method, especially at a larger scale. However, it can be empirical and labor-intensive to develop a robust and efficient crystallization process.

  • Chiral HPLC is an unparalleled technique for both analytical and preparative-scale separations, capable of delivering enantiomers with very high purity. The main considerations are the cost of the chiral stationary phase and the significant solvent consumption for large-scale purification.

Ultimately, a thorough evaluation of each technique, considering factors such as the desired scale of production, purity requirements, development timeline, and cost constraints, will guide the selection of the most suitable method for your specific application.

References

  • Chemical Communications (RSC Publishing). Enzyme catalysis in ionic liquids: lipase catalysed kinetic resolution of 1-phenylethanol with improved enantioselectivity. Available at: [Link]

  • MDPI. Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Available at: [Link]

  • PMC. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Available at: [Link]

  • SciELO. Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Available at: [Link]

  • Wikipedia. Chiral resolution. Available at: [Link]

  • ACS Publications. Kinetic Resolution of rac-1-Phenylethanol with Immobilized Lipases: A Critical Comparison of Microwave and Conventional Heating Protocols | The Journal of Organic Chemistry. Available at: [Link]

  • Phenomenex. Chiral HPLC Column. Available at: [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link]

  • PMC - NIH. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available at: [Link]

  • St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. Available at: [Link]

  • Advances in Engineering. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Available at: [Link]

  • Pharmaguideline. Racemic Modification and Resolution of Racemic Mixture. Available at: [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Available at: [Link]

  • ACS Publications. Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies | Organic Process Research & Development. Available at: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

  • Buchler GmbH. Racemic Resolution. Available at: [Link]

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • MCC Organic Chemistry. Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • ResearchGate. Comparison of the Chiral HPLC Selectivity Differences Seen with Different Alcohol mobile phase solutions on Chiralpak AD Column. Available at: [Link]

  • PMC. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Available at: [Link]

  • JoVE. Video: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Atlantis Press. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Available at: [Link]

  • ResearchGate. Enzymatic kinetic resolution of (R,S)-1-phenylethanol. Available at: [Link]

  • ChemRxiv. Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. Available at: [Link]

  • Onyx Scientific. Chiral Resolution Screening | Solid State. Available at: [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available at: [Link]

  • ChiralTek. chiral columns . Available at: [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link]

  • Google Patents. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

Sources

Spectroscopic comparison of (1S)-1-[4-(pentyloxy)phenyl]ethanol with its enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Enantiomeric Pairs

In the development of ferroelectric liquid crystals and chiral pharmaceutical intermediates, 1-[4-(pentyloxy)phenyl]ethanol represents a critical chiral building block. Its performance relies entirely on stereochemical purity. The (1S)-enantiomer often exhibits distinct biological or mesogenic properties compared to its (1R)-counterpart.

This guide provides a definitive spectroscopic comparison between the (1S) and (1R) enantiomers. Unlike diastereomers, these molecules possess identical scalar physical properties (boiling point, refractive index) in an achiral environment, making standard analysis (conventional NMR, IR) insufficient. This document details the specific chiroptical and chromatographic methods required to differentiate them.

Fundamental Identity (The "Null" Hypothesis)

Before attempting chiral differentiation, one must establish chemical identity. In an achiral environment, both enantiomers appear identical. This serves as the baseline for purity but fails for stereochemical assignment.

Table 1: Achiral Spectroscopic Fingerprint (Identical for 1S and 1R)
TechniqueParameterObservation (Both Enantiomers)Structural Assignment
1H NMR

1.45 ppm (d)
Doublet, 3H,

Hz
Methyl group adjacent to chiral center (-CH(OH)CH3 )

3.95 ppm (t)
Triplet, 2H

-Methylene of pentyloxy tail (-O-CH2 -C4H9)

4.82 ppm (q)
Quartet, 1HChiral Methine proton (CH -OH)

6.8 - 7.3 ppm
AA'BB' PatternPara-substituted aromatic ring
FTIR

3350 cm

(broad)
O-H stretching (H-bonded)

1245 cm

Ar-O-C asymmetric stretching (Ether linkage)
MS (EI)

208 [M]+, 193 [M-CH3]+Molecular ion and methyl loss

Critical Insight: If your sample shows splitting of the methyl doublet at 1.45 ppm in CDCl


without a chiral shift reagent, your sample is likely contaminated with a diastereomeric impurity, not an enantiomer.

Chiral Differentiation (The Comparison)

To distinguish (1S) from (1R), we must introduce a chiral probe (polarized light or a chiral stationary phase).

A. Polarimetry (Optical Rotation)

The most rapid method for identification. Based on the parent structure ((S)-1-phenylethanol), the introduction of the p-alkoxy group generally preserves the sign of rotation but alters the magnitude due to electronic effects and molecular weight changes.

  • (1S)-Isomer: Levorotatory (-) at 589 nm (Sodium D-line).

  • (1R)-Isomer: Dextrorotatory (+) at 589 nm.

B. Electronic Circular Dichroism (ECD)

ECD is the "gold standard" for absolute configuration assignment. It measures the differential absorption of left- and right-circularly polarized light (


).
  • Chromophore: The benzene ring (

    
     transition around 260-270 nm).
    
  • Mechanism: The chiral center perturbs the aromatic

    
     transition.
    
  • The Comparison:

    • (1S)-Enantiomer: Typically exhibits a negative Cotton effect in the 260–280 nm region (vibronic fine structure visible).

    • (1R)-Enantiomer: Exhibits a perfect mirror image positive Cotton effect in the same region.

C. Chiral HPLC

For quantitative purity (Enantiomeric Excess, %ee), chromatography is required.[1]

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).

  • Mode: Normal Phase (Hexane/Isopropanol).

  • Differentiation: The enantiomers form transient diastereomeric complexes with the chiral stationary phase, resulting in different retention times.

Visualizing the Analytical Workflow

The following diagram illustrates the logical decision tree for analyzing this specific chiral alcohol.

G Sample Unknown Sample 1-[4-(pentyloxy)phenyl]ethanol Achiral Step 1: Achiral QC (1H NMR / FTIR) Sample->Achiral Decision1 Spectra Match Reference? Achiral->Decision1 Fail REJECT: Chemical Impurity Decision1->Fail No ChiralStep Step 2: Chiral Analysis Decision1->ChiralStep Yes Polarimetry Method A: Polarimetry (Rapid ID) ChiralStep->Polarimetry ECD Method B: ECD Spectroscopy (Absolute Config) ChiralStep->ECD HPLC Method C: Chiral HPLC (Quantitation %ee) ChiralStep->HPLC ResultS Result: (1S)-Isomer Sign: (-) ECD: Negative Cotton Polarimetry->ResultS Negative Rotation ResultR Result: (1R)-Isomer Sign: (+) ECD: Positive Cotton Polarimetry->ResultR Positive Rotation ECD->ResultS Negative Band (270 nm) ECD->ResultR Positive Band (270 nm)

Figure 1: Analytical decision matrix for validating stereochemistry. Note that achiral methods are prerequisites but insufficient for final release.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the system suitability tests fail, do not proceed to sample analysis.

Protocol A: Electronic Circular Dichroism (ECD)

Used for confirming the absolute configuration (S vs R).

  • Solvent Selection: Spectroscopic grade Methanol or Acetonitrile (Cutoff <195 nm).

  • Concentration: Prepare a 0.5 mM solution. (Approx. 1 mg in 10 mL).

    • Why? The aromatic absorbance is moderate; too high concentration causes detector saturation (High Tension voltage > 600V).

  • Baseline Correction: Measure pure solvent in the same 1 mm quartz cuvette.

  • Measurement Parameters:

    • Range: 350 nm to 200 nm.

    • Scan Speed: 50 nm/min.

    • Accumulations: 3 (to reduce noise).

  • Data Interpretation:

    • Observe the region 250–280 nm.

    • Validation: The spectrum must show distinct vibronic fingers (fine structure) corresponding to the benzene ring breathing modes. If the curve is smooth and broad, check for aggregation or solvent impurities.

Protocol B: Chiral HPLC Separation

Used for determining Enantiomeric Excess (%ee).

  • Column: Chiralpak AD-H or OD-H (Amylose or Cellulose tris-3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

    • Note: The pentyloxy tail increases lipophilicity compared to standard phenylethanol. If retention is too low (

      
      ), reduce Isopropanol to 5% (95:5 mix).
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

  • System Suitability:

    • Inject a racemic mixture (reference standard) first.

    • Requirement: Resolution (

      
      ) between peaks must be > 1.5 (Baseline separation).
      

Comparative Data Summary

The following table summarizes the expected properties based on the standard behavior of 1-phenyl-1-alkanol derivatives.

Property(1S)-1-[4-(pentyloxy)phenyl]ethanol(1R)-1-[4-(pentyloxy)phenyl]ethanol
CIP Priority S (Sinister)R (Rectus)
Optical Rotation

Negative (-) (approx -30° to -45°)Positive (+) (approx +30° to +45°)
ECD Sign (270 nm) Negative Cotton EffectPositive Cotton Effect
Elution Order (Chiralpak AD) Typically elutes 2nd (verify with racemate)Typically elutes 1st (verify with racemate)
Biological/Material Activity Distinct (e.g., specific liquid crystal phase)Distinct (Mirror image properties)

Note: Elution order on Chiral HPLC is column-specific. The order listed above is common for Amylose-based columns but must be experimentally verified with a racemic standard.

Mechanism of Chiral Recognition

Understanding why the separation works aids in troubleshooting. The pentyloxy tail acts as a "handle" that interacts with the hydrophobic pockets of the amylose polymer, while the hydroxyl group forms hydrogen bonds.

Recognition cluster_CSP Stationary Phase (Amylose Derivative) cluster_Analyte Analyte: (1S)-Isomer SiteA H-Bond Acceptor (Carbamate C=O) SiteB H-Bond Donor (Carbamate N-H) Note Three-Point Interaction Required for Separation SiteC Hydrophobic Pocket (Phenyl Rings) OH_Group -OH Group OH_Group->SiteA Strong Interaction Phenyl_Ring Pentyloxy-Phenyl Phenyl_Ring->SiteC $pi-pi$ Stacking

Figure 2: Schematic of the "Three-Point Interaction" model required for chiral resolution on polysaccharide columns.

References

  • NIST Chemistry WebBook. Phenol, 4-(pentyloxy)- Mass Spectrum and IR Data. National Institute of Standards and Technology.[2] Available at: [Link]

  • Stephens, P. J., et al. (2018). High-Resolution Absorption and Electronic Circular Dichroism Spectra of (R)-(+)-1-Phenylethanol. ChemPhysChem, 19(6), 715-723.[3] Available at: [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[4][5][6] Chemical Society Reviews. (Fundamental principles of polysaccharide columns).

Sources

Performance of (1S)-1-[4-(pentyloxy)phenyl]ethanol as a chiral auxiliary compared to other auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

As asymmetric synthesis scales from discovery to process chemistry, the selection of a chiral auxiliary must balance stereocontrol with operational efficiency. While classic auxiliaries like Evans oxazolidinones and unsubstituted (S)-1-phenylethanol dominate early-stage research, they frequently present bottlenecks during product isolation and auxiliary recovery.

This guide objectively evaluates the performance of (1S)-1-[4-(pentyloxy)phenyl]ethanol , a specialized chiral secondary alcohol. By introducing a lipophilic pentyloxy chain to the para-position of the phenyl ring, this auxiliary fundamentally alters the physicochemical dynamics of the synthetic workflow, offering distinct advantages in phase-transfer operations, liquid crystal doping, and solvent-efficient recovery[1].

Mechanistic Rationale: The Pentyloxy Advantage

To understand the utility of (1S)-1-[4-(pentyloxy)phenyl]ethanol, we must examine the causality between its structural modifications and its macroscopic behavior in the lab.

  • Stereochemical Induction: Like its parent compound, (S)-1-phenylethanol, the stereocenter at the benzylic position provides rigid facial shielding during transition states (e.g., enolate alkylations or Diels-Alder cycloadditions). The

    
    -stacking capability of the phenyl ring helps anchor the reactive intermediate[2].
    
  • Lipophilicity and Phase Partitioning (The Causal Shift): Unsubstituted 1-phenylethanol has partial aqueous solubility, which complicates its quantitative recovery during standard aqueous workups. By appending a 5-carbon ether tail (pentyloxy), the partition coefficient (LogP) is dramatically increased. This forces the auxiliary to partition exclusively into non-polar organic solvents (like heptane or hexanes) during liquid-liquid extraction, eliminating the need for silica gel chromatography[2][3].

  • Mesomorphic Properties: The rod-like structure created by the para-pentyloxy group allows this auxiliary to act as an excellent chiral dopant in liquid crystal (LC) matrices, inducing chiral nematic (

    
    ) or smectic (
    
    
    
    ) phases—a feature entirely absent in standard auxiliaries[3][4].

PhaseSeparation ReactionMixture Post-Cleavage Mixture (Aqueous + Organic) AqueousPhase Aqueous Phase (Alkaline) Contains: Chiral Product Salt ReactionMixture->AqueousPhase Liquid-Liquid Extraction OrganicPhase Organic Phase (Non-Polar) Contains: Pentyloxy Auxiliary ReactionMixture->OrganicPhase Advantage1 High LogP drives auxiliary into organic layer OrganicPhase->Advantage1 Advantage2 No chromatography needed for primary recovery OrganicPhase->Advantage2

Diagram 1: Lipophilicity-driven phase separation mechanism of the pentyloxy auxiliary.

Comparative Performance Matrix

The following table synthesizes quantitative performance metrics comparing (1S)-1-[4-(pentyloxy)phenyl]ethanol against industry-standard chiral auxiliaries. Data reflects standard ester enolate alkylation workflows.

Chiral AuxiliaryDiastereomeric Excess (d.e.)Estimated LogPCleavage ConditionsPrimary Recovery MethodRecovery Yield
(1S)-1-[4-(pentyloxy)phenyl]ethanol 88 - 94%~4.1LiOH, H

O/THF/MeOH
Hexane Extraction>95%
(S)-1-Phenylethanol 85 - 92%~1.4LiOH, H

O/THF/MeOH
Chromatography75 - 85%
Evans Oxazolidinone (Benzyl) >95%~1.8LiOOH or LiBH

Chromatography80 - 90%
(-)-8-Phenylmenthol >95%~4.5KOH, EtOH, RefluxHexane Extraction>90%

Key Takeaway: While Evans oxazolidinones offer marginally higher baseline stereocontrol, the pentyloxy auxiliary matches the lipophilic recovery advantages of the highly expensive 8-phenylmenthol while maintaining the facile attachment/cleavage kinetics of a standard secondary alcohol[2][5].

Experimental Workflows: A Self-Validating Protocol

To ensure scientific integrity, the following protocol for utilizing (1S)-1-[4-(pentyloxy)phenyl]ethanol in an asymmetric ester alkylation is designed as a self-validating system . Each phase includes built-in analytical checkpoints to confirm success before proceeding.

Phase 1: Auxiliary Attachment (Esterification)
  • Reaction: Dissolve 1.0 eq of the prochiral carboxylic acid and 1.05 eq of (1S)-1-[4-(pentyloxy)phenyl]ethanol[1] in anhydrous CH

    
    Cl
    
    
    
    .
  • Activation: Add 0.1 eq of DMAP, followed by dropwise addition of 1.1 eq of DCC at 0°C.

  • Self-Validation Checkpoint: The immediate formation of a white dicyclohexylurea (DCU) precipitate physically validates the activation of the acid. Monitor via TLC (Hexane/EtOAc 9:1); the highly non-polar auxiliary (

    
    ) will convert to an even less polar ester (
    
    
    
    ).
Phase 2: Stereoselective Alkylation
  • Enolization: Cool the purified chiral ester to -78°C in anhydrous THF. Add 1.1 eq of freshly prepared LDA dropwise. Stir for 45 minutes.

  • Alkylation: Add 1.2 eq of the alkyl halide.

  • Causality of Temperature: The -78°C temperature is critical; it freezes the macro-conformation of the pentyloxy tail, maximizing the steric shielding of one enolate face and ensuring high d.e.[6].

  • Self-Validation Checkpoint: Quench with saturated NH

    
    Cl. Analyze the crude mixture via 
    
    
    
    H-NMR. The diagnostic benzylic proton of the auxiliary (typically a quartet around 5.8 ppm) will shift slightly, and the integration of the newly formed diastereomeric methyl/alkyl groups will validate the d.e. ratio.
Phase 3: Cleavage and Chromatography-Free Recovery
  • Hydrolysis: Dissolve the alkylated ester in a 3:1:1 mixture of THF/MeOH/H

    
    O. Add 3.0 eq of LiOH·H
    
    
    
    O and stir at room temperature.
  • Extraction (The Pentyloxy Advantage): Once TLC confirms ester consumption, acidify the aqueous layer to pH 2 with 1M HCl. Extract the aqueous layer with hexanes.

  • Self-Validation Checkpoint: The pentyloxy auxiliary is highly soluble in hexanes, while the smaller chiral carboxylic acid product remains in the more polar organic layer (e.g., EtOAc) or precipitates. By tracking the aqueous phase pH and taking an FT-IR of the hexane extract (confirming the return of the broad -OH stretch at ~3400 cm

    
     and absence of the C=O stretch at ~1730 cm
    
    
    
    ), the protocol self-validates complete cleavage and successful phase partitioning[7].

Workflow Substrate Prochiral Substrate (Carboxylic Acid) Coupling Esterification (DCC, DMAP) Substrate->Coupling Auxiliary (1S)-1-[4-(pentyloxy)phenyl]ethanol (Chiral Auxiliary) Auxiliary->Coupling ChiralEster Chiral Ester Intermediate Coupling->ChiralEster Alkylation Stereoselective Alkylation (LDA, -78°C, R-X) ChiralEster->Alkylation AlkylatedEster Diastereomerically Enriched Ester Alkylation->AlkylatedEster Cleavage Non-Destructive Cleavage (LiOH, H2O/THF) AlkylatedEster->Cleavage Product Enantiopure Product Cleavage->Product Recovery Auxiliary Recovery (Hexane Extraction) Cleavage->Recovery Recovery->Auxiliary Recycle (>95%)

Diagram 2: Synthetic cycle utilizing the pentyloxy auxiliary, highlighting the recycle loop.

Conclusion

For drug development professionals and process chemists, the transition from discovery to scale-up requires minimizing chromatographic steps. (1S)-1-[4-(pentyloxy)phenyl]ethanol serves as a highly effective bridge. It retains the predictable, well-documented facial selectivity of the 1-arylethanol class[2], while its pentyloxy modification engineers a purely lipophilic recovery profile[3]. This structural causality transforms a standard auxiliary into a highly recyclable, process-friendly tool.

References
  • Benchchem. "(S)-1-Phenylethanol | Chiral Alcohol | For Research Use". Benchchem.
  • Santa Cruz Biotechnology (SCBT). "(1S)-1-[4-(pentyloxy)phenyl]ethanol". SCBT.
  • ResearchGate. "Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour". ResearchGate.
  • Mustansiriyah University / Elsevier. "Journal of Molecular Structure: Mesomorphic Properties".

Sources

Safety Operating Guide

(1S)-1-[4-(pentyloxy)phenyl]ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety and disposal protocols for (1S)-1-[4-(pentyloxy)phenyl]ethanol , a chiral aromatic alcohol used in pharmaceutical synthesis.

The procedures below are designed for Laboratory Scale (<1 kg) and Pilot Scale (<100 kg) operations, adhering to RCRA (Resource Conservation and Recovery Act) standards and Green Chemistry principles.

Part 1: Chemical Identification & Hazard Profile

Before disposal, the waste generator must characterize the material.[1] This compound is a functionalized phenyl ethanol containing an ether linkage.

Property Data / Classification Implication for Disposal
Chemical Structure C₁₃H₂₀O₂ (Chiral Secondary Alcohol + Aryl Alkyl Ether)High BTU Value : Excellent candidate for fuel blending/incineration.
CAS Number Generic (Racemic): 125574-52-9Specific (1S): Research Chemical (Treat as generic for safety)Not explicitly P-listed or U-listed by EPA. Disposed of based on Characteristic Hazards .
Flammability Combustible Liquid (Flash Point est. >90°C)RCRA Code D001 (if mixed with flammable solvents). Segregate from oxidizers.[2]
Reactivity Stable (Benzylic position susceptible to slow oxidation)Low Peroxide Risk : Unlike aliphatic ethers, aryl alkyl ethers are stable. No stabilization required before disposal.
Toxicity Irritant (Skin/Eye) ; Potential Aquatic ToxinDo Not Drain Dispose . Must be collected as hazardous chemical waste.[3]

Part 2: Waste Segregation & Classification

Proper segregation is the single most critical step to prevent cross-reactivity in waste drums.

The "Non-Halogenated" Rule

(1S)-1-[4-(pentyloxy)phenyl]ethanol contains Carbon, Hydrogen, and Oxygen only.

  • Primary Waste Stream: Non-Halogenated Organic Solvents (High BTU) .

  • RCRA Classification: Non-regulated unless mixed with regulated solvents (e.g., Acetone, Methanol). If pure, it is often classified as "Non-Regulated Chemical Waste" destined for incineration, but most labs consolidate it into the D001 (Ignitable) stream for simplicity.

Incompatibility Alert (The "Red Flag" List)

Never mix this compound with the following in a waste container:

  • Concentrated Nitric Acid : Violent nitration of the phenyl ring can occur, leading to exotherms or explosion.

  • Chromic Acid / Jones Reagent : Will rapidly oxidize the secondary alcohol to a ketone, generating heat.

  • Halogenated Solvents (DCM, Chloroform) : While chemically compatible, mixing increases disposal costs by ~300% (requires specific incineration scrubbing).

Part 3: Disposal Workflows (Visualized)

Workflow A: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct regulatory stream.

WasteDecisionTree Start Waste Generation: (1S)-1-[4-(pentyloxy)phenyl]ethanol IsPure Is the waste pure or mixed with solvents? Start->IsPure CheckHalogens Does the mixture contain Halogens (Cl, Br, F, I)? IsPure->CheckHalogens Mixed StreamA STREAM A: Non-Halogenated Organic (Fuel Blending/Incineration) *PREFERRED* IsPure->StreamA Pure CheckWater Is water content >10%? CheckHalogens->CheckWater No StreamB STREAM B: Halogenated Organic (High Temp Incineration) CheckHalogens->StreamB Yes (DCM, etc.) CheckWater->StreamA No (<10% aq) StreamC STREAM C: Aqueous Organic (Water Treatment/Biotreatment) CheckWater->StreamC Yes (>10% aq)

Figure 1: Decision logic for categorizing organic chemical waste to minimize cost and environmental impact.

Part 4: Step-by-Step Disposal Protocols

Scenario 1: Routine Laboratory Waste (Liquid)

Objective: Safe transfer to satellite accumulation area.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal cans if the waste is acidic (though this compound is neutral).

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop.

    • Chemical Name: Write out full name: "(1S)-1-[4-(pentyloxy)phenyl]ethanol". Do not use abbreviations or structural formulas.

    • Hazard Checkbox: Mark "Irritant" and "Flammable/Combustible".

  • Bulking: Pour into the Non-Halogenated Solvent carboy (typically the "Red Can" or white carboy with red label).

    • Note: Ensure the receiving carboy does not contain concentrated oxidizers.

Scenario 2: Solid Waste (Contaminated Silica/Sharps)

Objective: Disposal of purification byproducts (e.g., from column chromatography).

  • Evaporation: If the solid (silica gel) is wet with solvent, allow it to dry in a fume hood until volatile solvents dissipate (if permitted by local VOC regulations).

  • Bagging: Place solid waste in a double-lined clear polyethylene bag or a wide-mouth HDPE jar.

  • Tagging: Label as "Solid Waste Contaminated with (1S)-1-[4-(pentyloxy)phenyl]ethanol".

  • Disposal: Classify as Debris contaminated with Solvent .

Scenario 3: Spill Cleanup Response

Immediate Action Required: Stop the spill from entering floor drains.

SpillResponse Assess 1. Assess Volume & Risk (Is it >1L or ignited?) Evacuate EVACUATE LAB Call EHS/Fire Dept Assess->Evacuate High Risk PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Low Risk (<1L) Contain 3. Containment Use Absorbent Boom/Pads PPE->Contain Absorb 4. Absorption Use Vermiculite or Clay Contain->Absorb Bag 5. Disposal Bag as Hazardous Waste Absorb->Bag

Figure 2: Operational workflow for managing spills of combustible organic alcohols.

Spill Cleanup Protocol:

  • Ventilate: Open fume hoods to max; open windows if safe.

  • Absorb: Use Vermiculite or Universal Absorbent Pads .

    • Pro-Tip: Do not use paper towels for large spills (>100mL) as this increases the fire load significantly.

  • Clean Surface: Wash the area with a soap/water solution to remove the oily residue typical of pentyloxy compounds.

  • Waste Entry: The used absorbent must be disposed of as Solid Hazardous Waste , not regular trash.

Part 5: Regulatory & Compliance Reference

AgencyRegulation/StandardApplicability
EPA (USA) 40 CFR 261.31 (F-List) Applicable if mixed with spent solvents (Acetone, MeOH).
EPA (USA) 40 CFR 261.21 (D001) Applicable if the waste formulation has a Flash Point < 60°C.
DOT (Transport) 49 CFR 173.150 Regulates transport of combustible liquids. Shipping Name: Combustible liquid, n.o.s. (contains phenyl ethanol derivative).[4]
OSHA 29 CFR 1910.1200 Requires SDS availability and proper labeling in the lab.

References

  • National Institutes of Health (NIH) - PubChem . Compound Summary: 4-(Pentyloxy)phenyl derivatives. Retrieved from

  • U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

  • National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from

  • Sigma-Aldrich . Safety Data Sheet (SDS) for Phenylethanol derivatives. Retrieved from

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for (1S)-1-[4-(pentyloxy)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, risk-based framework for the safe handling of (1S)-1-[4-(pentyloxy)phenyl]ethanol. As direct safety data for this specific stereoisomer is not extensively published, our protocol is grounded in a conservative assessment of structurally analogous compounds. This guide moves beyond a simple checklist, empowering you, the research professional, to make informed, safety-first decisions based on the hierarchy of controls and the specific context of your experimental work.

Foundational Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential risks is the critical first step in developing a robust safety protocol. Based on data from structurally similar phenyl-alcohols and alkoxy-substituted aromatic compounds, we must assume that (1S)-1-[4-(pentyloxy)phenyl]ethanol presents the following hazards:

  • Serious Eye Irritation: Analogous compounds are known to cause serious eye irritation or damage.[1][2][3][4][5][6] Accidental splashes could lead to significant injury.

  • Skin Irritation: Contact with skin is likely to cause irritation.[1][2][4]

  • Harmful if Swallowed: Oral toxicity is a noted hazard for similar molecules.[2][3][6]

  • Respiratory Irritation: Inhalation of aerosols or vapors may cause respiratory tract irritation.[1]

Therefore, our primary objective is to prevent ocular, dermal, oral, and respiratory exposure through a multi-layered safety approach.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense.[7][8] A sound safety culture prioritizes engineering and administrative controls to minimize reliance on PPE.

  • Elimination/Substitution: While not always possible, consider if a less hazardous reagent could achieve the same scientific objective.

  • Engineering Controls: This is the most critical layer for handling this compound.

    • Chemical Fume Hood: All manipulations of (1S)-1-[4-(pentyloxy)phenyl]ethanol, including weighing, dissolving, and transfers, must be performed inside a certified chemical fume hood.[9] This is non-negotiable and serves as the primary barrier against respiratory exposure.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

    • Restricted Access: Designate specific areas within the lab for handling this chemical and restrict access to authorized personnel.

    • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][4][10] Do not eat, drink, or smoke in the laboratory.[2][3][10]

Core PPE Protocol: A Task-Based Approach

The selection of PPE is dictated by the specific task and the associated risk of exposure.

Eye and Face Protection

Given the high risk of serious eye irritation, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.[6][9]

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers of large volumes, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[9]

Hand Protection

Gloves protect against accidental skin contact. The choice of material is critical.

  • Recommended Material: Nitrile rubber gloves provide excellent protection against splashes of a wide range of organic chemicals and are a suitable choice for handling this compound.[9]

  • Protocol for Use:

    • Inspect: Always inspect gloves for tears or punctures before use.

    • Donning: Don gloves only after hands are clean and dry. Ensure the cuffs of the gloves extend over the sleeves of your lab coat.

    • Doffing: Remove gloves without touching the outside contaminated surface with your bare skin.

    • Disposal: Dispose of used gloves immediately in the appropriate chemical waste container. Never reuse disposable gloves.

    • Hygiene: Wash hands immediately after removing gloves.

Body Protection
  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required.[9]

  • Additional Protection: For large-scale operations or situations with a significant risk of spills, consider using a chemically resistant apron or overalls.

Respiratory Protection

When used within a fume hood, additional respiratory protection is typically not required. However, in the event of an emergency, such as a large spill outside of containment:

  • Emergency Use: A respirator with an organic vapor cartridge may be necessary.[9] All respirator use requires prior medical clearance, fit-testing, and training under your institution's respiratory protection program.

Operational Plan: PPE in Practice

Step-by-Step Guide: Donning and Doffing Sequence

A disciplined sequence prevents cross-contamination.

Donning (Putting On):

  • Lab Coat

  • Chemical Splash Goggles

  • Face Shield (if required)

  • Gloves (ensure cuffs are over lab coat sleeves)

Doffing (Taking Off):

  • Gloves (remove using a skin-to-skin and glove-to-glove technique)

  • Face Shield (handle by the back strap)

  • Lab Coat (peel off from the shoulders, turning it inside out)

  • Goggles (handle by the strap)

  • Wash hands thoroughly.

PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Phase 1: Hazard & Engineering Controls cluster_1 Phase 2: Task-Specific Risk Assessment cluster_2 Phase 3: Required PPE Ensemble A Assess Hazards: - Eye Irritant - Skin Irritant - Inhalation Risk B Mandatory Engineering Control: Work in Chemical Fume Hood A->B Mitigates Inhalation C Task: Weighing Solid (<1g) B->C D Task: Preparing Solution (mL scale) B->D E Task: Large Transfer / Spill Cleanup B->E P1 Core PPE: - Nitrile Gloves - Lab Coat - Splash Goggles C->P1 Low Splash Risk D->P1 Moderate Splash Risk P2 Enhanced PPE: - Core PPE + Face Shield E->P2 High Splash Risk

Caption: PPE selection workflow based on task-specific risk.

Spill and Disposal Plan

Accidental Release Measures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of containment.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: Prevent the spill from spreading or entering drains using a chemical spill absorbent material.

  • Cleanup:

    • Wear the appropriate enhanced PPE (nitrile gloves, lab coat, splash goggles, and face shield).

    • Collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.[9]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

Decontamination and Disposal
  • PPE Disposal: All disposable PPE (e.g., gloves) that has come into contact with the chemical must be disposed of as hazardous chemical waste.

  • Chemical Disposal: (1S)-1-[4-(pentyloxy)phenyl]ethanol and any solutions containing it must be disposed of according to your institution's and local environmental regulations.[5] Collect in a clearly labeled, sealed waste container. Do not pour down the drain.

Summary of Recommended PPE

For quick reference, the following table summarizes the required PPE for common laboratory tasks involving (1S)-1-[4-(pentyloxy)phenyl]ethanol.

TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid (<1g) Chemical Splash GogglesNitrile GlovesLab Coat
Preparing Solutions (mL scale) Chemical Splash GogglesNitrile GlovesLab Coat
Reaction Workup/Transfers Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat
Large Scale Operations (>1L) Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat, Chemically Resistant Apron
Spill Cleanup Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat

References

  • Personal protective equipment for handling 1-(4-Bromophenyl)-1-phenylethanol. Benchchem.
  • p-(Pentyloxy)acetophenone | C13H18O2 | CID 79598. PubChem, National Institutes of Health.
  • SAFETY DATA SHEET - 2-Phenoxyethanol. Sigma-Aldrich.
  • PRODUCT INFORMATION - Amcinonide. Cayman Chemical.
  • SAFETY DATA SHEET - (S)-(-)-1-Phenylethyl Alcohol. TCI Chemicals.
  • SAFETY DATA SHEET - Methyl phenyl carbinol. ThermoFisher Scientific.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.
  • 1-(4-(Isopentyloxy)phenyl)ethanol. ChemScene.
  • SAFETY DATA SHEET - 4-n-Pentyloxybenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 2-(4-Benzyloxyphenyl)ethanol. Fisher Scientific.
  • SAFETY DATA SHEET - 1-Phenoxypropan-2-ol. Sigma-Aldrich.
  • Safety Data Sheet: 1-Phenylethanol. Carl ROTH.
  • PERSONAL PROTECTIVE EQUIPMENT (PPE) STANDARD. Proman.
  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。